molecular formula C13H21ClN2 B1398202 N-(4-Methylbenzyl)piperidin-4-amine hydrochloride CAS No. 1289385-74-5

N-(4-Methylbenzyl)piperidin-4-amine hydrochloride

Cat. No.: B1398202
CAS No.: 1289385-74-5
M. Wt: 240.77 g/mol
InChI Key: QWGZEWDMQSCUCS-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)piperidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C13H21ClN2 and its molecular weight is 240.77 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-methylphenyl)methyl]piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-11-2-4-12(5-3-11)10-15-13-6-8-14-9-7-13;/h2-5,13-15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGZEWDMQSCUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of N-(4-Methylbenzyl)piperidin-4-amine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methylbenzyl)piperidin-4-amine hydrochloride has emerged as a pivotal building block in the landscape of medicinal chemistry. Its unique structural features, combining a conformationally restricted piperidine core with a versatile primary amine and a lipophilic 4-methylbenzyl group, offer a compelling scaffold for the design of novel therapeutics. This guide provides a comprehensive technical overview of this compound, delving into its chemical attributes, synthetic utility, and its role in the development of potent and selective bioactive agents. Through a detailed case study on the synthesis of opioid analgesics, this document will illustrate the practical application and strategic advantages of incorporating this motif into drug discovery programs.

Introduction: The Piperidine Scaffold as a Privileged Structure

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, found in a vast array of natural products and clinically approved drugs.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to optimize interactions with biological targets.[3] The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or, when protonated at physiological pH, as a hydrogen bond donor, allowing for the fine-tuning of a molecule's physicochemical properties such as solubility and lipophilicity.[2][3] This inherent versatility has led to the designation of the piperidine motif as a "privileged structure," capable of interacting with a wide range of biological targets.[3]

This compound capitalizes on these favorable attributes by incorporating two key features: a 4-methylbenzyl group and a 4-amino substituent. The N-benzyl group is a common motif in drug discovery, known to enhance target affinity through cation-π and π-π interactions, while also improving metabolic stability and pharmacokinetic profiles. The 4-methyl substituent on the benzyl ring further modulates lipophilicity and can influence binding to specific receptor pockets. The primary amine at the 4-position of the piperidine ring serves as a crucial handle for further chemical elaboration, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design.

PropertyValueSource
Molecular Formula C₁₃H₂₁ClN₂[Vendor Data]
Molecular Weight 240.77 g/mol [Vendor Data]
Appearance Off-white to white crystalline powder[Vendor Data]
Solubility Soluble in water and methanol[General Knowledge]
CAS Number 103996-29-4[Vendor Data]

Synthetic Pathways and Key Reactions

The synthesis of derivatives from this compound primarily leverages the reactivity of the 4-amino group. This primary amine is a versatile nucleophile, readily participating in a variety of bond-forming reactions.

Reductive Amination: A Gateway to Diverse Scaffolds

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds. While this compound itself is often prepared via reductive amination of N-(4-methylbenzyl)-4-piperidone, its 4-amino group can be further functionalized through this powerful reaction.

Diagram 1: General Scheme for Reductive Amination

G start N-(4-Methylbenzyl)piperidin-4-amine imine Imine/Enamine Intermediate start->imine Formation of Imine/Enamine aldehyde Aldehyde or Ketone (R1R2C=O) aldehyde->imine reductant Reducing Agent (e.g., NaBH(OAc)₃) product N-Substituted Derivative reductant->product imine->product Reduction

Caption: Reductive amination workflow.

Acylation: Building Amide-Based Therapeutics

The nucleophilic 4-amino group readily reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This reaction is fundamental to the synthesis of a wide range of pharmaceuticals, including the potent opioid analgesics discussed in the case study below.

Diagram 2: General Scheme for Acylation

G start N-(4-Methylbenzyl)piperidin-4-amine product N-Acyl Derivative (Amide) start->product acyl_chloride Acylating Agent (e.g., R-COCl) acyl_chloride->product base Base (e.g., Triethylamine) base->product

Caption: Acylation of the 4-amino group.

Case Study: Synthesis of Potent Opioid Analgesics

The 4-anilidopiperidine scaffold is the cornerstone of the fentanyl class of synthetic opioids, which are highly potent µ-opioid receptor agonists.[4][5] The synthesis of these analgesics provides an excellent example of the utility of N-substituted-4-aminopiperidine derivatives. While a direct synthesis starting from this compound is not explicitly detailed in readily available literature, a closely related synthesis of fentanyl analogs illustrates the key chemical transformations.

The general synthetic strategy involves two main steps:

  • Formation of the 4-anilinopiperidine core: This is typically achieved through the reductive amination of an N-substituted-4-piperidone with aniline.

  • Acylation of the aniline nitrogen: The secondary amine of the resulting 4-anilinopiperidine is then acylated to introduce the characteristic propanamide or other acyl groups found in fentanyl and its analogs.

In the context of our building block, a hypothetical, yet chemically sound, synthesis of a 4-methylbenzyl fentanyl analog would proceed as follows:

Diagram 3: Hypothetical Synthesis of a 4-Methylbenzyl Fentanyl Analog

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Acylation start N-(4-Methylbenzyl)-4-piperidone intermediate N-Phenyl-1-(4-methylbenzyl)piperidin-4-amine start->intermediate aniline Aniline aniline->intermediate reductant NaBH(OAc)₃ reductant->intermediate intermediate2 N-Phenyl-1-(4-methylbenzyl)piperidin-4-amine product N-(1-(4-Methylbenzyl)piperidin-4-yl)-N-phenylpropanamide intermediate2->product propionyl_chloride Propionyl Chloride propionyl_chloride->product base Triethylamine base->product

Caption: Synthetic route to a 4-methylbenzyl fentanyl analog.

This synthetic approach highlights how this compound, or its corresponding free base, serves as a direct precursor to the acylation step, a critical juncture in the synthesis of these potent analgesics.

Structure-Activity Relationships (SAR) in Fentanyl Analogs

The potency and pharmacological profile of fentanyl analogs are highly sensitive to modifications of the 4-anilidopiperidine core.[5]

  • N-substituent on the piperidine ring: The nature of the substituent on the piperidine nitrogen significantly influences activity. The phenethyl group in fentanyl is optimal, but other bulky, lipophilic groups can also confer high potency. The 4-methylbenzyl group in our target building block would be expected to produce a potent analog, with the methyl group potentially fine-tuning the interaction with the opioid receptor.

  • Acyl group on the aniline nitrogen: The propanamide group is critical for the high analgesic potency of fentanyl. Variations in this group can modulate both potency and duration of action.[6]

  • Substituents on the piperidine ring: Methylation at the 3-position of the piperidine ring can dramatically increase potency, as seen in 3-methylfentanyl.[6]

Experimental Protocols

The following are representative, detailed protocols for the key synthetic transformations involving N-substituted 4-aminopiperidine derivatives, based on established methodologies for the synthesis of fentanyl analogs.

Protocol: Synthesis of N-Phenyl-1-(4-methylbenzyl)piperidin-4-amine

This protocol is adapted from standard reductive amination procedures for the synthesis of 4-anilinopiperidines.

  • To a solution of N-(4-methylbenzyl)-4-piperidone (1.0 eq) in anhydrous dichloromethane (0.2 M) is added aniline (1.1 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting piperidone.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the title compound.

Protocol: Synthesis of N-(1-(4-Methylbenzyl)piperidin-4-yl)-N-phenylpropanamide

This protocol describes the acylation of the 4-anilinopiperidine intermediate.

  • To a solution of N-phenyl-1-(4-methylbenzyl)piperidin-4-amine (1.0 eq) in anhydrous dichloromethane (0.2 M) is added triethylamine (1.5 eq).

  • The solution is cooled to 0 °C in an ice bath.

  • Propionyl chloride (1.2 eq) is added dropwise over 10 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is diluted with dichloromethane and washed successively with 1 M HCl (aq), saturated sodium bicarbonate (aq), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the final compound.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its inherent structural features, derived from the privileged piperidine scaffold, combined with the versatility of its primary amine functionality, provide a robust platform for the synthesis of novel and potent bioactive molecules. The case study of its application in the synthesis of opioid analgesics demonstrates its direct relevance to the development of CNS-acting agents. As the demand for new therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery endeavors.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the synthesis of piperidines. Current Opinion in Chemical Biology, 14(3), 362-368.
  • Lecoutey, C., & Gulea, M. (2015). Recent advances in the synthesis of piperidines.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Gupta, P. K., & Jaszberenyi, J. C. (2019). Fentanyl and its analogs: A review of their chemistry, pharmacology, and toxicology. Journal of Toxicology, 2019, 6542672.
  • Pasternak, G. W. (2018). Mu opioid pharmacology: 40 years to the promised land. Advances in Pharmacology, 82, 231-258.
  • Chen, X. P., Yang, Y. L., Chen, C. Y., & Shang, X. E. (1992). [Synthesis, analgesic activity and structure-activity relationship of 4-N-propionyl analogs of cis-3-methyl fentanyl]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 27(7), 503–509.

Sources

Synthesis and Characterization of N-(4-Methylbenzyl)piperidin-4-amine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Benzylpiperidine Scaffold in Modern Drug Discovery

The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Its structural features, including a flexible three-dimensional nature and the capacity for crucial cation-π interactions with target proteins, make it a versatile scaffold for drug design.[1] This framework is integral to numerous approved pharmaceuticals and candidates in clinical and preclinical development, highlighting its broad therapeutic potential.[1][2] The synthesis and characterization of derivatives such as N-(4-Methylbenzyl)piperidin-4-amine hydrochloride are therefore of significant interest to researchers in drug discovery and development, who seek to explore new chemical space and refine the pharmacological properties of lead compounds.[3][4][5] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of this compound, designed for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound is most effectively achieved through a strategic two-step process. This pathway leverages a protective group strategy to ensure regioselectivity and high yields, followed by a deprotection step that concurrently forms the desired hydrochloride salt. The overall synthetic workflow is depicted below.

Synthesis_Workflow tert-Butyl piperidin-4-ylcarbamate tert-Butyl piperidin-4-ylcarbamate Reductive_Amination Reductive Amination (NaBH(OAc)₃, DCM) tert-Butyl piperidin-4-ylcarbamate->Reductive_Amination 4-Methylbenzaldehyde 4-Methylbenzaldehyde 4-Methylbenzaldehyde->Reductive_Amination Intermediate tert-Butyl (1-(4-methylbenzyl)piperidin-4-yl)carbamate Reductive_Amination->Intermediate Step 1 Deprotection_Salt_Formation Boc Deprotection & HCl Salt Formation (HCl in Dioxane) Intermediate->Deprotection_Salt_Formation Final_Product N-(4-Methylbenzyl)piperidin-4-amine hydrochloride Deprotection_Salt_Formation->Final_Product Step 2

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Step 1: Reductive Amination - Synthesis of tert-Butyl (1-(4-methylbenzyl)piperidin-4-yl)carbamate

Rationale: Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[6] The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. It is a mild and selective reagent that reduces the intermediate iminium ion in situ without reducing the starting aldehyde, thus preventing unwanted side reactions.[7] Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve both the reactants and the reducing agent.

Experimental Protocol:

  • To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and 4-methylbenzaldehyde (1.1 eq) in dichloromethane (DCM) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (1-(4-methylbenzyl)piperidin-4-yl)carbamate as a solid.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

Rationale: The tert-butyloxycarbonyl (Boc) protecting group is efficiently removed under acidic conditions.[8] A solution of hydrogen chloride (HCl) in 1,4-dioxane is a common and effective reagent for this transformation, as it provides a strong acid in an organic solvent, facilitating a clean reaction and precipitation of the hydrochloride salt.[9][10]

Experimental Protocol:

  • Dissolve the purified tert-butyl (1-(4-methylbenzyl)piperidin-4-yl)carbamate (1.0 eq) in 1,4-dioxane.

  • To this solution, add a 4 M solution of HCl in 1,4-dioxane (excess, typically 5-10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the hydrochloride salt will typically precipitate from the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Part 2: Comprehensive Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are employed.

Characterization_Workflow Final_Product N-(4-Methylbenzyl)piperidin-4-amine hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Final_Product->NMR IR FTIR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Figure 2: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the synthesized compound.[11] Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 8.5br s3H-NH₃⁺
~7.4 - 7.2m4HAromatic-H
~4.1s2HAr-CH₂-N
~3.5 - 3.3m2HPiperidine-H (axial, C2/C6)
~3.2 - 3.0m1HPiperidine-H (C4)
~3.0 - 2.8m2HPiperidine-H (equatorial, C2/C6)
2.31s3HAr-CH₃
~2.2 - 2.0m2HPiperidine-H (axial, C3/C5)
~1.9 - 1.7m2HPiperidine-H (equatorial, C3/C5)

Note: The chemical shifts are predictions based on the analysis of structurally similar compounds. The broad singlet for the amine protons is due to proton exchange and the positive charge on the nitrogen.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~138Aromatic-C (quaternary, C-CH₃)
~131Aromatic-C (quaternary, C-CH₂)
~130Aromatic-CH
~129Aromatic-CH
~60Ar-CH₂-N
~50Piperidine-C (C2/C6)
~45Piperidine-C (C4)
~28Piperidine-C (C3/C5)
20.71Ar-CH₃

Note: The spectral data for the closely related compound 1-(4-methylbenzyl)piperidine shows characteristic peaks for the 4-methylbenzyl group, which are expected to be present in the target molecule.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt is expected to show characteristic absorption bands.

Expected FTIR Data (KBr pellet):

Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretching (amine salt)
~3000-2800C-H stretching (aliphatic and aromatic)
~1600N-H bending (amine salt)
~1515C=C stretching (aromatic ring)
~1450C-H bending (aliphatic)
~1100C-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrometry Data (ESI+):

  • Molecular Ion (M+H)⁺: Expected at m/z ≈ 205.17, corresponding to the free base C₁₃H₂₀N₂.

  • Major Fragments: Fragmentation is likely to occur via cleavage of the benzylic C-N bond, leading to a fragment at m/z ≈ 105 (4-methylbenzyl cation) and the piperidine fragment.

Safety and Handling

Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It is also a skin and eye irritant. Handle in a well-ventilated fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][10][13]

4 M HCl in Dioxane: Corrosive and toxic. Dioxane is a suspected carcinogen. Handle with extreme care in a fume hood, wearing acid-resistant gloves, safety goggles, and a lab coat.[9][10]

This compound: The toxicological properties of this specific compound have not been fully evaluated. It should be handled with care, avoiding inhalation, ingestion, and skin contact. Standard laboratory safety practices should be followed.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. The two-step process, involving a reductive amination followed by Boc deprotection and salt formation, is efficient and provides a high-purity product. The comprehensive characterization workflow, utilizing NMR, FTIR, and mass spectrometry, ensures the unambiguous confirmation of the final compound's structure and purity. This guide serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, enabling the synthesis of this and related N-benzylpiperidine derivatives for further investigation.

References

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  • 1988082-93-4 | N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine dihydrochloride. (n.d.).
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"physicochemical properties of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride

Abstract

This compound is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is paramount for its effective application, enabling prediction of its physiological behavior, optimization of formulation strategies, and assurance of analytical reproducibility. This guide provides a detailed examination of the essential physicochemical characteristics of this compound, outlining both the theoretical basis and the practical, validated methodologies for their determination. We present a synthesis of key properties, including spectroscopic identity, melting point, aqueous solubility, dissociation constant (pKa), and lipophilicity, grounded in authoritative protocols and industry best practices.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally confirm its identity and structure. This compound is a salt, comprised of a protonated substituted piperidine cation and a chloride anion. The organic cation features a central piperidine ring functionalized with an amine at the 4-position and a 4-methylbenzyl group attached to the piperidine nitrogen.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₂₁ClN₂

  • Molecular Weight: 240.77 g/mol

  • CAS Number: 1269399-56-1

The hydrochloride salt form is typically employed to enhance stability and aqueous solubility compared to the free base.

Figure 1: Chemical Structure of this compound.

Spectroscopic Characterization: The Structural Fingerprint

Spectroscopic analysis provides an unimpeachable confirmation of chemical structure. For a novel or reference batch of this compound, a suite of spectroscopic tests is required.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons and their connectivity. For this molecule, characteristic signals would be expected in the aromatic region (for the benzyl ring), aliphatic region (for the piperidine and benzylic CH₂ groups), and signals for the amine protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR complements ¹H NMR by providing a count of unique carbon environments. Key expected signals include those for the aromatic carbons, the aliphatic carbons of the piperidine ring, the benzylic carbon, and the methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:

  • N-H stretching: Broad absorptions in the 3200-3400 cm⁻¹ region, characteristic of the primary amine (NH₂) and the protonated piperidine nitrogen (N⁺-H).

  • C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C=C stretching: Absorptions in the 1450-1600 cm⁻¹ range for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. Using a technique like Electrospray Ionization (ESI), the expected base peak would correspond to the protonated free base [M+H]⁺ at an m/z of approximately 219.18, corresponding to the cation C₁₃H₂₀N₂.

Core Physicochemical Properties: Measurement and Rationale

The physicochemical properties of an active pharmaceutical ingredient (API) or a key intermediate are critical determinants of its behavior in both chemical and biological systems.

Melting Point and Thermal Analysis

The melting point is a fundamental indicator of purity and solid-state stability. A sharp melting range typically signifies high purity. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus as it provides more comprehensive thermodynamic information, including the heat of fusion.

Experimental Protocol: Melting Point Determination by DSC

  • Calibration: Calibrate the DSC instrument using a certified indium standard (melting point 156.6 °C).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to enclose the sample.

  • Method Parameters:

    • Temperature Range: 25 °C to 250 °C (or higher, based on preliminary tests).

    • Heating Rate: 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Analysis: Run the sample and a reference empty pan. The melting point is determined as the onset temperature of the melting endotherm.

Aqueous Solubility

Solubility is a critical parameter that influences bioavailability and the design of formulations. As a hydrochloride salt of an amine, the solubility of this compound is expected to be pH-dependent, generally exhibiting higher solubility at lower pH values where the molecule is fully ionized.

The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to buffer (e.g., pH 7.4) B Agitate at constant temp (e.g., 25°C) for 24-48h A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter (0.22 µm syringe filter) D->E F Dilute sample E->F G Quantify by HPLC-UV F->G

Figure 2: Workflow for the Shake-Flask Solubility Assay.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

  • Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH, such as 7.4.

  • Sample Addition: Add an excess amount of this compound to a glass vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is essential.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a low-binding 0.22 µm syringe filter to remove any undissolved particulates.

  • Quantification: Prepare a series of dilutions and quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection.

Dissociation Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized. For this compound, two pKa values are expected: one for the primary amine (R-NH₂) and a higher one for the tertiary piperidine nitrogen (R₃N⁺-H). These values are critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a robust and accurate method for pKa determination.

Rationale for Method Choice: Potentiometric titration directly measures the change in pH of a solution upon the addition of a titrant (acid or base). The inflection points in the resulting titration curve correspond to the pKa values, providing a direct and reliable measurement of the compound's ionization behavior.

Lipophilicity (LogP / LogD)

Lipophilicity, the "oil-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes.

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral species between octanol and water.

  • LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For ionizable molecules, LogD is more physiologically relevant.

The LogD at pH 7.4 is a standard parameter in drug discovery. It can be determined using a shake-flask method with octanol and pH 7.4 buffer.

Summary of Physicochemical Properties

This table summarizes the key physicochemical properties for this compound, based on available data and established predictive models. Experimental determination is required for definitive values.

PropertyMethodExpected Value / Significance
Molecular Weight Calculation240.77 g/mol
Appearance Visual InspectionLikely a white to off-white crystalline solid.
Melting Point DSCTo be determined (TBD). Critical for purity assessment.
Aqueous Solubility Shake-Flask (pH 7.4)TBD. Expected to be pH-dependent.
pKa₁ (Primary Amine) Potentiometric TitrationTBD. Estimated range: 9.5 - 10.5.
pKa₂ (Piperidine N) Potentiometric TitrationTBD. Estimated range: 8.0 - 9.0.
LogD (pH 7.4) Shake-FlaskTBD. Crucial for predicting membrane permeability.

Conclusion

The systematic characterization of this compound's physicochemical properties is not merely an academic exercise; it is a prerequisite for its successful application in research and development. The methodologies outlined in this guide—from spectroscopic confirmation to the determination of solubility and pKa—provide a robust framework for generating the high-quality, reliable data necessary to advance scientific discovery. Adherence to these validated protocols ensures data integrity and facilitates the translation of chemical potential into tangible outcomes.

References

An In-Depth Technical Guide to the Potential Neuroscience Applications of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of neuropharmacology, the piperidine nucleus stands as a cornerstone of drug design, integral to a multitude of clinically significant agents targeting the central nervous system (CNS).[1][2] Its conformational rigidity and synthetic tractability have made it a "privileged scaffold" for medicinal chemists. The fusion of this core with a 4-amino substitution and an N-benzyl group, as seen in N-(4-Methylbenzyl)piperidin-4-amine hydrochloride, creates a molecule at the crossroads of several key pharmacological classes with profound implications for neuroscience research and drug development.

This technical guide provides a comprehensive exploration of the potential applications of this compound. Drawing upon the established pharmacology of structurally related N-benzylpiperidine and 4-aminopiperidine derivatives, we will elucidate hypothesized mechanisms of action and provide detailed, actionable experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this compound in addressing complex neurological and psychiatric disorders. The N-benzylpiperidine (N-BP) motif is a versatile tool in drug discovery, often used to fine-tune efficacy and physicochemical properties, and it can provide crucial cation-π interactions with target proteins.[3]

Synthesis and Characterization: Establishing a Foundation for Investigation

The synthesis of this compound can be achieved through established synthetic routes, most commonly via reductive amination. A generalizable and efficient method is outlined below.

Protocol 1: Synthesis via Reductive Amination

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • tert-butyl piperidin-4-ylcarbamate

  • 4-Methylbenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Step 1: Reductive Amination. To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and 4-methylbenzaldehyde (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) for the consumption of the starting materials.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator to yield crude tert-butyl (1-(4-methylbenzyl)piperidin-4-yl)carbamate.

  • Step 2: Boc Deprotection and Salt Formation. Dissolve the crude product from Step 1 in a minimal amount of methanol.

  • Add a solution of hydrochloric acid (e.g., 2M in diethyl ether or isopropanol) dropwise with stirring until the solution becomes acidic (test with pH paper).

  • Continue stirring for 2-4 hours at room temperature. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure and purity using ¹H and ¹³C NMR.

  • Mass Spectrometry (MS): Determine the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.

Postulated Mechanisms of Action and Therapeutic Targets in Neuroscience

The structural motifs of this compound suggest a polypharmacological profile with the potential to modulate multiple key targets in the CNS. The N-benzylpiperidine moiety is a common feature in molecules designed as cholinesterase inhibitors and ligands for various CNS receptors, while 4-aminopiperidine derivatives have shown promise as cognition enhancers and ion channel modulators.[4][5][6][7]

Cholinesterase Inhibition: A Potential Avenue for Alzheimer's Disease Therapeutics

The N-benzylpiperidine scaffold is a well-established pharmacophore for potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[5][6][7] Donepezil, a cornerstone in Alzheimer's disease therapy, features this core structure.[2] The benzyl group often engages in a π-π stacking interaction with the Trp286 residue in the peripheral anionic site (PAS) of AChE, while the piperidine nitrogen interacts with the catalytic anionic site (CAS).

Hypothesis: this compound may act as a cholinesterase inhibitor, thereby increasing acetylcholine levels in the synaptic cleft and potentially offering therapeutic benefits in cognitive disorders like Alzheimer's disease. The 4-methyl group on the benzyl ring could further enhance binding affinity through hydrophobic interactions.

NMDA Receptor Antagonism: Targeting Excitotoxicity

Structurally related compounds, such as 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, have been identified as potent and selective antagonists of the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[8] Overactivation of NMDA receptors is a key mechanism of excitotoxicity implicated in neurodegenerative diseases and stroke.

Hypothesis: The N-(4-methylbenzyl)piperidine core of the title compound may confer affinity for the NMDA receptor, potentially acting as an antagonist. This could provide neuroprotective effects in conditions characterized by excessive glutamate signaling.

Dopamine D4 Receptor Modulation: Implications for Psychiatric Disorders

Substituted 4-aminopiperidines have demonstrated high affinity and selectivity for the dopamine D4 receptor.[9][10] The D4 receptor is a target of interest for the treatment of schizophrenia and other psychiatric disorders, with antagonists showing potential antipsychotic effects with a lower incidence of extrapyramidal side effects compared to D2 antagonists.

Hypothesis: this compound may exhibit antagonist or modulator activity at the dopamine D4 receptor, suggesting its potential utility in the treatment of psychosis and other dopamine-related pathologies.

N-type Calcium Channel Blockade: A Novel Approach to Neuropathic Pain

Derivatives of 4-aminopiperidine have been specifically designed and synthesized as blockers of N-type voltage-gated calcium channels.[11][12] These channels are crucial for neurotransmitter release at presynaptic terminals, particularly in pain pathways. Blocking these channels can effectively reduce the transmission of nociceptive signals.

Hypothesis: The 4-aminopiperidine moiety in this compound could enable it to block N-type calcium channels, presenting a potential therapeutic application in the management of chronic and neuropathic pain.

Experimental Protocols for Target Validation and Pharmacological Profiling

To systematically investigate the hypothesized neuroscience applications of this compound, a tiered approach of in vitro and in vivo assays is recommended.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory potency (IC₅₀) of this compound against AChE and BuChE.

Materials:

  • This compound

  • Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

  • Donepezil or Tacrine as a positive control

Procedure:

  • Prepare stock solutions of the test compound, positive control, enzymes, substrates, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of varying concentrations of the test compound or positive control.

  • Add 125 µL of DTNB solution to each well.

  • Add 25 µL of the respective enzyme solution (AChE or BuChE) and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

CompoundAChE IC₅₀ (nM)BuChE IC₅₀ (nM)Selectivity Index (BuChE/AChE)
N-(4-Methylbenzyl)piperidin-4-amine HClExperimentalExperimentalCalculated
Donepezil (Positive Control)LiteratureLiteratureLiterature
Protocol 3: In Vitro Radioligand Binding Assay for Dopamine D4 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor.

Materials:

  • This compound

  • Cell membranes expressing the human dopamine D4 receptor (e.g., from CHO or HEK293 cells)

  • [³H]Spiperone or another suitable radioligand

  • Haloperidol or Clozapine as a non-labeled competitor

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • In polypropylene tubes, combine the cell membranes, varying concentrations of the test compound, and a fixed concentration of the radioligand.

  • For non-specific binding determination, add a high concentration of a non-labeled competitor (e.g., haloperidol).

  • Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the Ki value using the Cheng-Prusoff equation after calculating the IC₅₀ from a competitive binding curve.

Data Presentation:

CompoundDopamine D4 Receptor Ki (nM)
N-(4-Methylbenzyl)piperidin-4-amine HClExperimental
Clozapine (Reference Compound)Literature
Workflow for Comprehensive Neuroscience Profiling

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound.

G synthesis Synthesis & Purity Assessment binding Receptor Binding Assays (Dopamine, NMDA, Sigma) synthesis->binding Test Compound enzyme Enzyme Inhibition Assays (AChE, BuChE) synthesis->enzyme Test Compound ion_channel Ion Channel Electrophysiology (N-type Ca2+, K+) synthesis->ion_channel pk Pharmacokinetics (PK) (BBB Penetration) binding->pk enzyme->pk ion_channel->pk behavior Behavioral Models (Cognition, Pain, Psychosis) pk->behavior neurochem Neurochemical Analysis (Microdialysis) behavior->neurochem Mechanism Confirmation safety Safety & Toxicology behavior->safety Therapeutic Window

Sources

The Ascendant Piperidine Scaffold: A Technical Guide to Exploring the Biological Activity of N-(4-Methylbenzyl)piperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Core in Modern Drug Discovery

The piperidine ring stands as a "privileged structure" in the landscape of medicinal chemistry. Its frequent appearance in a multitude of clinically successful drugs is a testament to its remarkable versatility. This six-membered nitrogen-containing heterocycle offers a unique combination of conformational flexibility and the capacity for diverse molecular interactions, making it an ideal foundation for the rational design of novel therapeutic agents. This guide delves into the exploration of a specific class of these compounds: N-(4-Methylbenzyl)piperidin-4-amine derivatives. Our focus will be on the practical, technical aspects of their synthesis, biological evaluation, and the elucidation of their structure-activity relationships (SAR), with a particular emphasis on their potential as acetylcholinesterase (AChE) inhibitors for the management of neurodegenerative diseases such as Alzheimer's. We will also explore their potential in other therapeutic areas, including oncology and infectious diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for the methodological choices presented.

I. Synthetic Pathways to N-(4-Methylbenzyl)piperidin-4-amine Derivatives: A Strategic Approach

The synthesis of N-(4-Methylbenzyl)piperidin-4-amine derivatives is most efficiently achieved through a strategic and controlled pathway that often commences with commercially available starting materials. A common and robust approach involves a multi-step sequence centered around reductive amination, a cornerstone reaction in medicinal chemistry for the formation of C-N bonds.[1]

Rationale for the Synthetic Route

The choice of a protected piperidone derivative as the starting material is crucial for ensuring selectivity and high yields. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed due to its stability under various reaction conditions and its facile removal under acidic conditions. Reductive amination is favored for its operational simplicity and the wide availability of suitable reducing agents and amine precursors.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent, tolerant of a broad range of functional groups, which is advantageous when constructing complex molecules.[2]

Detailed Synthetic Protocol

The following protocol outlines a representative synthesis of an N-(4-Methylbenzyl)piperidin-4-amine derivative.

Step 1: Reductive Amination of N-Boc-4-piperidone with 4-Methylbenzylamine

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4-methylbenzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-((4-methylbenzyl)amino)piperidine-1-carboxylate.

Step 2: Deprotection of the Piperidine Nitrogen

  • Dissolve the product from Step 1 in a solution of hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the removal of the Boc group by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of N-(4-methylbenzyl)piperidin-4-amine.

  • Collect the solid by filtration and dry under vacuum to obtain the desired product.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection A N-Boc-4-piperidone C Iminium Ion Intermediate A->C B 4-Methylbenzylamine B->C E tert-butyl 4-((4-methylbenzyl)amino) piperidine-1-carboxylate C->E D NaBH(OAc)₃ D->E G N-(4-Methylbenzyl)piperidin-4-amine E->G F HCl or TFA F->G

Caption: Synthetic workflow for N-(4-Methylbenzyl)piperidin-4-amine.

II. Probing the Biological Landscape: In Vitro Assay Platforms

A thorough in vitro evaluation is paramount to understanding the biological activity profile of newly synthesized N-(4-Methylbenzyl)piperidin-4-amine derivatives. The following section details standardized protocols for assessing their potential as acetylcholinesterase inhibitors, anticancer agents, and antimicrobial compounds.

A. Acetylcholinesterase (AChE) Inhibition: The Ellman's Assay

The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The Ellman's assay is a rapid, reliable, and cost-effective colorimetric method for measuring AChE activity and is well-suited for high-throughput screening of potential inhibitors.[3]

Principle of the Assay

AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetic acid. The liberated thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically at 412 nm.[3] The rate of color formation is directly proportional to AChE activity.

Detailed Experimental Protocol

  • Preparation of Reagents:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • AChE Solution: Prepare a stock solution of AChE from a suitable source (e.g., electric eel) in phosphate buffer. A starting concentration of 0.1 U/mL in the final reaction volume is recommended.[4]

    • ATCh Solution: 15 mM in deionized water (prepare fresh daily).[4]

    • DTNB Solution: 3 mM in phosphate buffer, pH 8.0 (protect from light).[4]

    • Test Compound Stock Solution: 10 mM in DMSO.

    • Test Compound Working Solutions: Prepare serial dilutions of the stock solution in phosphate buffer to achieve a range of final concentrations for IC₅₀ determination.

  • Assay Procedure (96-well plate format):

    • Plate Setup: In triplicate:

      • Blank: 180 µL of phosphate buffer.

      • Control (100% Activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of phosphate buffer (or DMSO at the same final concentration as the test wells).[4]

      • Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of test compound working solution at various concentrations.[4]

    • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.[4]

    • Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of ATCh solution to all wells. The final volume will be 200 µL.[4]

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[4]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve (ΔAbs/min).

    • Correct for background absorbance by subtracting the rate of the blank.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.[4]

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Ellmans_Assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine ATCh Acetylthiocholine (Substrate) ATCh->Thiocholine TNB TNB²⁻ (Yellow Product) Thiocholine->TNB DTNB DTNB (Ellman's Reagent) DTNB->TNB Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer Inhibitor N-(4-Methylbenzyl)piperidin-4-amine Derivative (Inhibitor) Inhibitor->AChE Inhibits

Caption: Principle of the Ellman's assay for AChE inhibition.

B. Anticancer Activity: Cytotoxicity Assays

Piperidine derivatives have shown promise as anticancer agents by interfering with cell proliferation and survival.[5] The MTT and sulforhodamine B (SRB) assays are robust and widely used methods to assess the cytotoxic effects of compounds on cancer cell lines.

Detailed Experimental Protocol (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (cells treated with the solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) values.

C. Antimicrobial Activity: Broth Microdilution Assay

The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. The broth microdilution assay is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[6]

Detailed Experimental Protocol

  • Preparation of Bacterial Inoculum:

    • Inoculate colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Incubate at 37°C for 16-20 hours.[6]

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound with no visible bacterial growth (turbidity).[6]

III. Structure-Activity Relationship (SAR) and Mechanistic Insights

The systematic modification of the N-(4-Methylbenzyl)piperidin-4-amine scaffold allows for the elucidation of the structure-activity relationship (SAR), providing critical insights for optimizing potency and selectivity.

Key Structural Modifications and Their Impact on AChE Inhibition
  • Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly influence binding affinity to AChE. Electron-donating or electron-withdrawing groups can modulate the electronic properties and steric interactions within the enzyme's active site.

  • The Piperidine Nitrogen: The basicity of the piperidine nitrogen is often crucial for interaction with the catalytic anionic site (CAS) of AChE.[7]

  • The Amine at the 4-position: Modifications to the amine at the 4-position of the piperidine ring can impact interactions with the peripheral anionic site (PAS) of AChE, potentially leading to dual-binding site inhibitors.

Kinetic Analysis of Enzyme Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), steady-state kinetic analysis is performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.[8][9] The data is then plotted using methods such as the Lineweaver-Burk plot (double reciprocal plot) to determine the effect of the inhibitor on the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) of the enzymatic reaction.[10]

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Enzyme Enzyme (E) Substrate Substrate (S) ES_Complex Enzyme-Substrate Complex (ES) ES_Complex->Enzyme + P Product Product (P) I_comp Inhibitor (I) E E E->ES_Complex + S EI_comp Enzyme-Inhibitor Complex (EI) E->EI_comp + I I_noncomp Inhibitor (I) E_noncomp Enzyme (E) ES_noncomp ES Complex E_noncomp->ES_noncomp + S EI_noncomp EI Complex E_noncomp->EI_noncomp + I ES_noncomp->E_noncomp + P ESI_noncomp Enzyme-Substrate-Inhibitor Complex (ESI) ES_noncomp->ESI_noncomp + I

Caption: Simplified models of competitive and non-competitive enzyme inhibition.

IV. Predictive Assays for Drug-likeness: Blood-Brain Barrier Permeability

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical parameter. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across the BBB.[11]

PAMPA-BBB Assay Protocol
  • Principle: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent) to form an artificial membrane. The test compound is added to a donor well, and its diffusion across the membrane into an acceptor well is measured over time.[11]

  • Procedure:

    • Prepare the PAMPA plate by coating the filter with the lipid solution.

    • Add the test compound solution to the donor wells.

    • Place the donor plate on top of an acceptor plate containing buffer.

    • Incubate for a defined period (e.g., 5 hours) at room temperature.[11]

    • Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV spectroscopy.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated, which provides a measure of the compound's ability to cross the artificial membrane.

V. Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in well-structured tables.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity

Compound IDR¹ on Benzyl RingIC₅₀ (µM)Inhibition TypeKᵢ (µM)
1a H2.08Mixed-
1b 4-CH₃ValueTypeValue
1c 4-ClValueTypeValue
Donepezil -Reference Value--

Data for compounds 1b and 1c are hypothetical and should be replaced with experimental values.[12]

Table 2: In Vitro Anticancer Activity (GI₅₀ in µM)

Compound IDMCF-7 (Breast)A549 (Lung)PC3 (Prostate)
1a ValueValueValue
1b ValueValueValue
1c ValueValueValue
Doxorubicin Reference ValueReference ValueReference Value

Data are hypothetical and should be replaced with experimental values.

Table 3: In Vitro Antimicrobial Activity (MIC in µg/mL)

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
1a ValueValueValue
1b ValueValueValue
1c ValueValueValue
Ciprofloxacin Reference ValueReference Value-
Nystatin --Reference Value

Data are hypothetical and should be replaced with experimental values.

VI. Conclusion and Future Directions

The N-(4-Methylbenzyl)piperidin-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The methodologies outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and SAR-guided optimization of these derivatives. Future research should focus on expanding the library of these compounds with diverse substitutions to further probe the SAR for various biological targets. Promising candidates identified through these in vitro assays should be advanced to in vivo models of disease to evaluate their efficacy, pharmacokinetic properties, and safety profiles. The integration of computational modeling and in silico ADMET prediction can further streamline the drug discovery process, enabling the more efficient identification of lead compounds with a higher probability of clinical success.

References

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  • PubMed. (n.d.). A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors. Retrieved from [Link]

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  • PubMed. (n.d.). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Retrieved from [Link]

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  • Scilit. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Retrieved from [Link]

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  • ACS Publications. (n.d.). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Retrieved from [Link]

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A Technical Guide to the Preclinical Evaluation of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride for Novel Analgesic Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless pursuit of potent and safer analgesics is a cornerstone of modern medicinal chemistry. The piperidine scaffold remains a privileged structure, forming the core of numerous clinically successful opioids, including morphine and fentanyl.[1][2][3] This guide provides a comprehensive technical framework for the preclinical evaluation of a novel investigational compound, N-(4-Methylbenzyl)piperidin-4-amine hydrochloride (hereafter designated "PM4A"). We hypothesize that PM4A acts as a potent µ-opioid receptor (MOR) agonist. This document details the rationale, experimental design, and step-by-step protocols for the synthesis, in vitro characterization, and in vivo efficacy assessment of PM4A, offering a robust roadmap for researchers in the field of analgesic drug discovery.

Introduction and Rationale

The global burden of chronic and acute pain necessitates the development of new chemical entities (NCEs) with improved therapeutic profiles over existing options. While opioids are highly effective, their utility is often hampered by significant adverse effects, including respiratory depression, tolerance, and addiction potential.[3] The phenylpiperidine class of compounds has a rich history in analgesic development, acting primarily as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that is a key modulator of nociceptive signaling.[4]

Recent efforts have focused on subtle modifications of the classic piperidine structure to optimize efficacy while mitigating side effects. Some strategies involve creating dual-acting ligands that engage other targets, such as the sigma-1 receptor (σ₁R), which may offer a path to safer analgesics.[5][6] The target compound, PM4A, was designed based on established structure-activity relationships of N-benzylpiperidine derivatives, which have shown promising antinociceptive effects.[5] This guide provides the scientific and methodological foundation for its initial preclinical assessment.

Compound Profile: Synthesis and Characterization

Chemical Properties of PM4A

A thorough understanding of the physicochemical properties of PM4A is fundamental for its formulation and delivery.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₂₁ClN₂
Molecular Weight 240.77 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, and ethanol
Structure (Chemical structure image would be placed here)
Synthesis Protocol: Reductive Amination Pathway

The synthesis of PM4A can be efficiently achieved via a two-step process starting from 1-Boc-4-piperidone. This common pathway involves the formation of a key intermediate followed by reductive amination.

Step 1: Synthesis of N-(4-methylbenzyl)piperidin-4-one

  • To a solution of 4-aminopiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add 4-methylbenzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield N-(4-methylbenzyl)piperidin-4-amine as a clear oil.

Step 2: Hydrochloride Salt Formation

  • Dissolve the purified amine from Step 1 in anhydrous diethyl ether (Et₂O).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 2M solution of HCl in Et₂O dropwise with stirring until precipitation is complete.

  • Filter the resulting white solid, wash with cold Et₂O, and dry under vacuum to yield the final product, this compound (PM4A).

In Vitro Pharmacological Characterization

The primary mechanistic hypothesis is that PM4A exerts its analgesic effects through direct interaction with the µ-opioid receptor. The following in vitro assays are designed to quantify this interaction.

MOR Signaling Pathway

Activation of the MOR by an agonist like morphine leads to the inhibition of adenylyl cyclase via the Gαi/o subunit of the associated G-protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] This is the primary signaling cascade associated with analgesia.

MOR_Signaling cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PM4A PM4A (Agonist) PM4A->MOR Binds ATP ATP ATP->AC Analgesia Analgesic Effect cAMP->Analgesia Leads to

Figure 1: Simplified µ-Opioid Receptor (MOR) signaling cascade initiated by an agonist.

Protocol: Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of PM4A for the human µ-opioid receptor (hMOR) by measuring its ability to displace a known radiolabeled ligand.[8]

  • Materials:

    • Receptor Source: Cell membranes from HEK293 cells stably expressing hMOR.

    • Radioligand: [³H]-DAMGO (a selective MOR agonist).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: Naloxone (10 µM).

    • 96-well plates, scintillation fluid, liquid scintillation counter, glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of the test compound PM4A (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • In a 96-well plate, combine in a final volume of 200 µL:

      • 50 µL hMOR cell membranes (10-20 µg protein).

      • 50 µL [³H]-DAMGO at a concentration near its Kd (e.g., 1 nM).

      • 50 µL of varying concentrations of PM4A.

      • For Total Binding: Add 50 µL of assay buffer instead of the test compound.

      • For Non-specific Binding: Add 50 µL of 10 µM naloxone.

    • Incubate the plate at 25°C for 90 minutes to allow binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, followed by three quick washes with ice-cold assay buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of PM4A to generate a competition curve and determine the IC₅₀ value (the concentration of PM4A that inhibits 50% of [³H]-DAMGO binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Protocol: Functional cAMP Inhibition Assay

This assay measures the functional consequence of MOR activation, confirming whether PM4A acts as an agonist, antagonist, or inverse agonist.[7]

  • Materials:

    • Cell Line: CHO cells stably expressing hMOR.

    • Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

    • cAMP Detection Kit (e.g., HTRF, ELISA, or LANCE-based).

    • Positive Control: DAMGO.

  • Procedure:

    • Seed the hMOR-CHO cells in 96-well plates and grow to confluence.

    • Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

    • Add serial dilutions of PM4A or DAMGO to the wells.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate cAMP production.

    • Incubate at 37°C for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

    • Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of PM4A.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

Illustrative In Vitro Data Summary

The following table presents hypothetical data for PM4A, contextualized with a standard reference compound, Morphine.

CompoundMOR Binding Affinity (Ki, nM)MOR Functional Activity (EC₅₀, nM)Efficacy (% Inhibition, Emax)
PM4A 5.225.895%
Morphine2.545.0100%

In Vivo Analgesic Efficacy Models

To assess the therapeutic potential of PM4A, a battery of rodent pain models is essential to evaluate its efficacy across different pain modalities: thermal (central), visceral (peripheral/inflammatory), and mechanical (neuropathic/inflammatory).[9][10][11]

General In Vivo Experimental Workflow

A standardized workflow ensures consistency and reliability of results across different pain models.

InVivo_Workflow cluster_setup Phase 1: Setup & Acclimation cluster_testing Phase 2: Testing cluster_analysis Phase 3: Analysis A1 Animal Acclimation (≥ 7 days) A2 Randomize into Groups (Vehicle, PM4A doses, Positive Control) A1->A2 B1 Baseline Nociceptive Test (Pre-drug) A2->B1 B2 Administer Compound (e.g., i.p., p.o.) B1->B2 B3 Post-drug Nociceptive Test (at specified time points) B2->B3 C1 Record Latency / Response B3->C1 C2 Calculate % MPE or % Inhibition C1->C2 C3 Statistical Analysis (e.g., ANOVA) C2->C3

Figure 2: Standardized workflow for in vivo analgesic efficacy testing.

Protocol: Hot Plate Test (Thermal Nociception)

This test evaluates centrally mediated analgesia by measuring the reaction time of an animal to a thermal stimulus.[12][13] It is highly sensitive to opioid analgesics.[12]

  • Apparatus: Hot plate analgesia meter with the surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Swiss albino mice (20-25g).

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Determine the baseline latency by placing each mouse on the hot plate and starting a stopwatch. The endpoint is the first sign of nociception, such as licking a hind paw or jumping.[12]

    • To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be strictly observed.

    • Administer PM4A (e.g., 1, 5, 10 mg/kg, i.p.), vehicle, or morphine (5 mg/kg, i.p.) as a positive control.

    • Measure the post-drug latency at various time points (e.g., 30, 60, 90, and 120 minutes) after administration.

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Protocol: Acetic Acid-Induced Writhing Test (Visceral Pain)

This model assesses peripheral and visceral analgesia by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal (i.p.) injection of an irritant.[14][15][16]

  • Materials: 0.6% acetic acid solution in saline.

  • Animals: Swiss albino mice (20-25g).

  • Procedure:

    • Administer PM4A (e.g., 1, 5, 10 mg/kg, p.o.), vehicle, or a positive control like Indomethacin (10 mg/kg, p.o.).[15]

    • After a set pre-treatment time (e.g., 60 minutes for oral administration), administer 0.6% acetic acid (10 mL/kg, i.p.) to induce writhing.[15]

    • Immediately place the mouse in an individual observation chamber.

    • After a 5-minute latency period, count the total number of writhes (a characteristic stretching of the abdomen with simultaneous extension of at least one hind limb) over a 10-minute observation period.[14][17]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage inhibition of writhing using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Protocol: Von Frey Test (Mechanical Allodynia)

This test measures the mechanical withdrawal threshold in an animal's paw and is a gold standard for assessing mechanical allodynia associated with inflammatory or neuropathic pain.[18][19]

  • Apparatus: Calibrated Von Frey filaments of increasing stiffness. A testing apparatus with a wire mesh floor allowing access to the plantar surface of the paws.

  • Animals: Sprague-Dawley rats (180-220g).

  • Procedure:

    • Induce inflammation by injecting carrageenan (100 µL of a 1% solution) into the plantar surface of one hind paw.

    • Allow 2-3 hours for inflammation and hyperalgesia to develop.

    • Place rats in individual chambers on the mesh floor and allow them to acclimate for at least 30 minutes.[20][21]

    • Determine the baseline 50% paw withdrawal threshold (PWT) using the "up-down" method described by Chaplan et al.[19] Briefly, apply filaments perpendicularly to the paw until they buckle. A positive response is a sharp withdrawal of the paw. The pattern of responses to filaments of increasing or decreasing force is used to calculate the threshold.

    • Administer PM4A, vehicle, or a positive control.

    • Measure the PWT again at specified time points post-administration.

  • Data Analysis:

    • Calculate the 50% PWT in grams for each animal at each time point.

    • Data can be presented as the change in PWT from baseline or as a percentage reversal of hyperalgesia.

Illustrative In Vivo Efficacy Data Summary
Test ModelCompound (Dose, mg/kg)Peak Effect (%MPE or % Inhibition)Notes
Hot Plate Test PM4A (5)75% MPE @ 60 minStrong central analgesic effect
Morphine (5)88% MPE @ 30 minReference standard
Writhing Test PM4A (5)82% InhibitionPotent anti-nociceptive activity
Indomethacin (10)65% InhibitionReference standard
Von Frey Test PM4A (5)68% Reversal of AllodyniaEffective against inflammatory pain

Preliminary Safety and Future Directions

The data presented in this guide form the basis for a " go/no-go " decision. If PM4A demonstrates a promising profile of potent in vitro activity and broad in vivo efficacy, the subsequent steps are critical:

  • Pharmacokinetic (PK) Studies: Assess the ADME (Absorption, Distribution, Metabolism, Excretion) properties of PM4A to understand its bioavailability, half-life, and metabolic fate.

  • Preliminary Toxicology: Conduct acute toxicity studies to determine the therapeutic index. Evaluate potential side effects common to opioids, such as sedation (using rotarod tests), constipation (gastrointestinal transit assay), and respiratory depression.

  • Mechanism of Action Expansion: Investigate binding and functional activity at other opioid receptors (delta, kappa) and the sigma-1 receptor to build a comprehensive selectivity profile.

Conclusion

This technical guide outlines a structured, evidence-based approach for the initial preclinical evaluation of this compound (PM4A) as a novel analgesic candidate. By systematically progressing from synthesis and in vitro mechanistic studies to a multi-modal in vivo efficacy assessment, researchers can efficiently gather the critical data needed to validate this compound for further development. The protocols and frameworks described herein are based on established, robust methodologies in the field of pain research and drug discovery.

References

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A Technical Whitepaper on N-Substituted Piperidin-4-amine Derivatives as Precursors in Synthetic Opioid Synthesis: A Regulatory and Public Health Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for researchers, scientists, and drug development professionals for educational and informational purposes only. It discusses the role of certain chemical precursors in the synthesis of controlled substances from a public health, regulatory, and chemical safety perspective. It does not provide instructions or guidance for the synthesis of illegal psychoactive agents. The manufacturing of controlled substances is illegal and dangerous.

Introduction: The Evolving Landscape of Synthetic Opioids and Precursor Chemicals

The global public health landscape has been significantly impacted by the proliferation of illicitly manufactured synthetic opioids, most notably fentanyl and its analogues.[1][2] These substances, often hundreds of times more potent than morphine, have contributed to a dramatic rise in overdose deaths.[1] The relative ease of synthesis and the availability of precursor chemicals have enabled clandestine laboratories to produce a wide array of fentanyl-related substances, posing a significant challenge to law enforcement and public health agencies.[3][4]

This guide focuses on the critical role of a specific class of chemical intermediates: N-substituted piperidin-4-amine derivatives. Understanding the chemistry of these precursors is paramount for developing effective regulatory strategies, forensic analysis techniques, and public health interventions to combat the opioid crisis. The compound N-(4-Methylbenzyl)piperidin-4-amine hydrochloride serves as a case study within this broader class of chemicals that are structurally related to regulated fentanyl precursors.

The Central Role of the 4-Anilinopiperidine (4-AP) Core Structure

The vast majority of fentanyl analogues share a common molecular scaffold: the 4-anilinopiperidine (4-AP) core.[5][6] This structural motif is the key building block upon which various chemical modifications are made to produce different fentanyl-related compounds. Several key precursors used in the illicit manufacture of fentanyl, such as 4-anilino-N-phenethylpiperidine (ANPP) and N-phenyl-4-piperidinamine (4-AP), are internationally controlled substances.[1][7]

Traffickers and clandestine chemists continuously adapt their methods, seeking out alternative, uncontrolled precursors to circumvent regulations.[1][6] This has led to the emergence of "masked" or derivatized precursors, which can be readily converted into the necessary core structures.[8] N-(4-Methylbenzyl)piperidin-4-amine is an example of a derivative of the fundamental piperidin-4-amine structure, which is a key component in several fentanyl synthesis routes.

Physicochemical Properties of Representative Precursors

Understanding the properties of these precursors is vital for their detection and control.

PropertyN-phenyl-4-piperidinamine (4-AP)[9]N-(4-methylphenyl)piperidin-4-amine[10]
Molecular Formula C11H16N2C12H18N2
Molecular Weight 176.26 g/mol 190.28 g/mol
General Class 4-Anilinopiperidine DerivativeSubstituted 4-Aminopiperidine Derivative
Primary Use Precursor in chemical synthesisResearch and chemical synthesis

General Synthetic Pathways and the Role of Piperidin-4-amine Derivatives

Several synthetic routes to fentanyl have been identified in clandestine settings, including the Janssen method, the Siegfried method, and the Gupta method.[8][11] While the specifics of these routes vary, they often converge on the formation of the 4-anilinopiperidine core, which is then acylated to yield fentanyl or its analogues.

The critical step where piperidin-4-amine derivatives play their role is in the formation of the final N-acyl product. The general reaction involves the nucleophilic attack of the secondary amine on the piperidine ring with an acyl chloride or anhydride.[12][13]

Generalized Acylation Reaction This reaction, a form of nucleophilic acyl substitution, is fundamental to the final step of many fentanyl syntheses.

Caption: Generalized reaction pathway for the acylation of a piperidin-4-amine derivative.

In this process, the piperidin-4-amine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[14] The choice of the acyl chloride (e.g., propionyl chloride for fentanyl, acetyl chloride for acetylfentanyl) determines the specific analogue produced.[3][4] The N-substituent on the piperidine ring (like the 4-methylbenzyl group in the topic compound) is often a protecting group or part of a different synthesis strategy that ultimately leads to a common intermediate like norfentanyl.[6]

Regulatory Control and Law Enforcement Response

Recognizing the danger posed by the diversion of these chemicals, national and international bodies have placed key fentanyl precursors under strict control.

  • International Control: In 2017, the UN Commission on Narcotic Drugs placed N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) into Table I of the 1988 Convention.[1][11] This was followed in 2022 by the addition of norfentanyl, 4-AP, and 1-boc-4-AP to the same list.[1]

  • United States DEA: The U.S. Drug Enforcement Administration (DEA) has designated numerous fentanyl precursors as List I chemicals or Schedule II immediate precursors under the Controlled Substances Act.[6][7][8][15] This includes ANPP, norfentanyl, and 4-anilinopiperidine (4-AP).[6][16] The DEA has also moved to control halides of 4-anilinopiperidine, recognizing that clandestine chemists may use these salt forms to circumvent regulations.[11][17]

This regulatory framework is designed to give governments the legal authority to seize illicit shipments and prevent the diversion of these chemicals from legitimate industry.[1]

Logical Flow of Precursor Control The diagram below illustrates the relationship between early-stage precursors and the final synthesis of fentanyl, highlighting key controlled chemicals.

Caption: Interconnectivity of key precursors in common fentanyl synthesis routes.

Conclusion: A Call for Vigilance and Continued Research

The role of N-substituted piperidin-4-amine derivatives in the synthesis of psychoactive agents is primarily that of a critical precursor to the potent synthetic opioid class of fentanyls. While legitimate uses for such chemicals exist in pharmaceutical research and development, their potential for diversion into clandestine manufacturing necessitates strict monitoring and regulatory control.

For the scientific community, the challenge lies in staying ahead of the ever-changing landscape of novel psychoactive substances and their precursors. This requires:

  • Developing rapid analytical techniques for the identification of new fentanyl analogues and their precursors in seized materials.

  • Understanding the structure-activity relationships that determine the potency and pharmacological effects of new analogues.

  • Collaborating with law enforcement and public health agencies to share information and develop effective countermeasures.

By focusing on the control of precursor chemicals like this compound and its relatives, the scientific and regulatory communities can work together to disrupt the supply chain for illicit synthetic opioids and mitigate the devastating impact of the opioid crisis.

References

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An In-depth Technical Guide to the Preliminary Investigation of N-(4-Methylbenzyl)piperidin-4-amine Hydrochloride Targets

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the preliminary investigation of the molecular targets of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride. Drawing upon the structural characteristics of its piperidine core, which is prevalent in a multitude of neurologically active agents, we hypothesize its potential interaction with monoamine transporters, G-protein coupled receptors (GPCRs), specifically µ-opioid receptors, and ion channels, with a focus on N-methyl-D-aspartate (NMDA) receptors. This document outlines a multi-pronged experimental strategy, commencing with broad, unbiased screening methodologies to identify potential binding partners, followed by targeted, hypothesis-driven assays to validate these initial findings. Detailed, step-by-step protocols for key experiments are provided, alongside guidance on data interpretation and presentation. The causality behind each experimental choice is elucidated to provide a robust, self-validating system for target identification and preliminary validation.

Introduction: Deconstructing the Therapeutic Potential of a Piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous approved therapeutics and clinical candidates. Its prevalence in drugs targeting the central nervous system (CNS) underscores its utility as a pharmacophore. This compound, the subject of this investigation, incorporates this privileged scaffold. An analysis of its structural components—a 4-aminopiperidine core and an N-benzyl substituent—provides critical insights into its potential biological activities.

Structurally analogous compounds have demonstrated a wide range of pharmacological effects. For instance, 4-benzylpiperidine is a known monoamine releasing agent with selectivity for dopamine and norepinephrine transporters[1]. Furthermore, derivatives of 4-aminopiperidine have been identified as potent inhibitors of Hepatitis C Virus (HCV) assembly, showcasing the diverse biological roles of this chemical class[2][3][4][5]. The broader class of piperidine derivatives has been extensively explored for analgesic properties, often targeting the µ-opioid receptor[6]. Additionally, certain piperidine-containing molecules have been developed as selective antagonists of the NMDA receptor[7][8][9][10].

Based on this structural precedent, we propose a tripartite hypothesis for the primary molecular targets of this compound:

  • Hypothesis 1: Monoamine Transporter Modulation: The presence of the N-benzylpiperidine motif suggests a potential interaction with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Hypothesis 2: GPCR Engagement, Specifically µ-Opioid Receptor: The piperidine core is a well-established pharmacophore for opioid receptor ligands, suggesting a potential role as an agonist or antagonist.

  • Hypothesis 3: Ion Channel Interaction, with a focus on NMDA Receptors: The overall structural similarity to known NMDA receptor antagonists warrants investigation into its potential modulatory effects on this ion channel.

This guide will systematically outline the experimental workflows to rigorously test these hypotheses.

A Phased Approach to Target Identification and Validation

A logical and efficient investigation into the targets of a novel compound necessitates a phased approach, moving from broad, unbiased screening to more focused, hypothesis-driven validation.

TargetID_Workflow cluster_Phase1 Phase 1: Unbiased Target Identification cluster_Phase2 Phase 2: Hypothesis-Driven Target Validation cluster_Phase3 Phase 3: Hit Confirmation & Selectivity Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Radioligand_Binding Radioligand Binding Assays (DAT, NET, SERT, µ-Opioid) Affinity_Chromatography->Radioligand_Binding Identifies potential binders CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Radioligand_Binding Confirms intracellular target engagement Functional_Assays Functional Assays (Transporter Uptake, GPCR Signaling, Calcium Flux) Radioligand_Binding->Functional_Assays Quantifies binding affinity SPR Surface Plasmon Resonance (SPR) Functional_Assays->SPR Determines functional potency (EC50/IC50) Panel_Screening Broad Panel Screening (Kinome, GPCRome, Ion Channels) Functional_Assays->Panel_Screening Assess functional activity SPR->Panel_Screening Confirms direct binding kinetics

Figure 1: A phased experimental workflow for target identification and validation.

Phase 1: Unbiased Target Identification

The initial phase aims to cast a wide net to identify potential interacting proteins without preconceived bias. This approach is crucial for discovering novel targets and mitigating the risk of overlooking unexpected mechanisms of action.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Rationale: This classical technique remains a robust method for identifying direct binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[11][12][13][14][15] By immobilizing this compound on a solid support, it can be used as "bait" to capture its interacting proteins.

Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker suitable for covalent attachment to a solid matrix (e.g., NHS-activated sepharose beads). A photo-affinity probe can also be designed to allow for covalent cross-linking upon UV irradiation, which can capture transient or weak interactions.[11]

  • Preparation of Cell Lysate: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express monoamine transporters and opioid receptors) and prepare a native cell lysate.

  • Affinity Purification:

    • Incubate the cell lysate with the immobilized compound.

    • Perform extensive washing steps to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise unique protein bands and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.[4][8][9][16][17]

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to confirm target engagement in a cellular context.[18][19][20][21][22] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature. This technique can be performed in intact cells, providing a more physiologically relevant assessment of target interaction.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Detection: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Phase 2: Hypothesis-Driven Target Validation

Based on the initial hypotheses and any hits from the unbiased screening, this phase employs targeted assays to confirm and quantify the interaction of this compound with specific protein families.

Monoamine Transporter Engagement

4.1.1. Radioligand Binding Assays

Rationale: These assays provide a quantitative measure of the affinity of a compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.[23][24][25][26]

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Competitive Binding: Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of this compound.

  • Separation and Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Parameter Description
IC₅₀ The concentration of the compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant, representing the affinity of the compound for the transporter.

4.1.2. Transporter Uptake Assays

Rationale: These functional assays measure the ability of the compound to inhibit the transport of a radiolabeled substrate into cells expressing the target transporter.

Protocol:

  • Cell Culture: Plate HEK293 cells expressing DAT, NET, or SERT in a 96-well plate.

  • Inhibition of Uptake: Pre-incubate the cells with varying concentrations of this compound.

  • Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Termination and Lysis: Stop the uptake after a short incubation period, wash the cells, and lyse them.

  • Quantification: Measure the radioactivity in the cell lysate.

  • Data Analysis: Determine the IC₅₀ for the inhibition of substrate uptake.

µ-Opioid Receptor Activity

4.2.1. Radioligand Binding Assay

Protocol: Similar to the transporter binding assays, use membranes from cells expressing the human µ-opioid receptor and a specific radioligand such as [³H]DAMGO.

4.2.2. Functional Assays

Rationale: To determine if the compound acts as an agonist or antagonist, functional assays measuring downstream signaling are essential.[7][27][28][29]

  • cAMP Inhibition Assay: For Gi-coupled receptors like the µ-opioid receptor, agonist activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This can be measured using commercially available ELISA or HTRF kits.

  • GTPγS Binding Assay: This assay directly measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes upon receptor stimulation.

  • β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and signaling.

NMDA Receptor Modulation

4.3.1. Calcium Flux Assay

Rationale: NMDA receptors are ligand-gated ion channels that are permeable to Ca²⁺.[30][31][32][33][34] Modulation of receptor activity can be assessed by measuring changes in intracellular calcium concentration using fluorescent indicators.

Protocol:

  • Cell Loading: Load cells expressing NMDA receptors (e.g., primary cortical neurons or a stable cell line) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Receptor Activation: Stimulate the cells with NMDA and a co-agonist (glycine or D-serine).

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader or a microscope.

  • Data Analysis: An increase in fluorescence indicates receptor activation, while a decrease in the NMDA-induced signal in the presence of the test compound suggests antagonism.

Phase 3: Hit Confirmation and Selectivity Profiling

Once a primary target has been validated, it is crucial to confirm the direct interaction and assess the selectivity of the compound.

Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of a drug-target interaction.[3][5][6][35][36]

Protocol:

  • Immobilization: Covalently immobilize the purified target protein on a sensor chip.

  • Analyte Injection: Flow different concentrations of this compound over the sensor surface.

  • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Parameter Description
ka Association rate constant (how quickly the compound binds to the target).
kd Dissociation rate constant (how quickly the compound dissociates from the target).
KD Equilibrium dissociation constant (a measure of binding affinity).
Broad Panel Screening

Rationale: To assess the selectivity of the compound and identify potential off-target effects, it is advisable to screen it against a broad panel of related and unrelated targets. Several commercial services offer comprehensive screening panels.

  • Kinome Screening: To rule out activity against protein kinases.[1][37][38][39][40]

  • GPCRome Screening: To assess selectivity against a wide range of GPCRs.[10][41][42][43][44]

  • Ion Channel Panel Screening: To evaluate activity against a diverse set of ion channels.[2][45][46][47][48]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. Dose-response curves should be generated to determine potency (EC₅₀ or IC₅₀) and efficacy (Emax).

Assay Type Target Parameter Result
Radioligand BindingDATKi (nM)
NETKi (nM)
SERTKi (nM)
µ-OpioidKi (nM)
Functional AssayDAT UptakeIC₅₀ (nM)
NET UptakeIC₅₀ (nM)
SERT UptakeIC₅₀ (nM)
µ-Opioid cAMPEC₅₀/IC₅₀ (nM)
NMDA Ca²⁺ FluxEC₅₀/IC₅₀ (nM)
SPRValidated TargetKD (nM)

Conclusion

The systematic approach outlined in this guide provides a robust framework for the preliminary investigation of the molecular targets of this compound. By combining unbiased screening methods with hypothesis-driven validation assays, researchers can efficiently identify and characterize the primary biological targets of this compound. The detailed protocols and data interpretation guidelines provided herein are intended to ensure scientific integrity and facilitate the progression of this compound through the drug discovery pipeline.

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An In-Depth Technical Guide to the Anti-Inflammatory Drug Discovery Workflow for N-(4-Methylbenzyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel, safer, and more effective anti-inflammatory therapeutics is a cornerstone of modern drug discovery. Inflammation, a complex biological response, is implicated in a wide array of chronic and acute diseases.[1] This guide provides a comprehensive, technically-grounded framework for the preclinical evaluation of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride, a novel piperidine derivative, as a potential anti-inflammatory agent. We eschew a rigid, one-size-fits-all template in favor of a logically structured discovery cascade. This document is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial characterization to in vivo proof-of-concept. Each protocol is presented not merely as a series of steps, but as a self-validating system, with an emphasis on the scientific rationale behind each experimental choice. This ensures that the data generated is both robust and mechanistically informative, empowering sound decision-making in the progression of this candidate compound.

Introduction: The Rationale for Investigating a Novel Piperidine Scaffold

The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, underscores the urgent need for new therapeutic interventions.[2] While existing treatments, such as non-steroidal anti-inflammatory drugs (NSAIDs) and biologics, are effective for many, they are often associated with significant side effects, highlighting the demand for safer alternatives.[1] Piperidine moieties are prevalent in a multitude of FDA-approved drugs and are recognized as privileged scaffolds in medicinal chemistry due to their favorable pharmacokinetic properties. Their potential in the anti-inflammatory space is an active area of research.

This guide focuses on a specific investigational molecule, this compound (hereafter referred to as "Compound X"). The central hypothesis is that Compound X can modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. This document will outline a systematic and rigorous workflow to test this hypothesis.

Physicochemical Characterization: The Foundation of Developability

Before embarking on biological evaluation, a thorough understanding of Compound X's physicochemical properties is paramount. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for formulation development and ensuring reliable experimental results.[3][4][5]

Table 1: Key Physicochemical Properties of Compound X

PropertyTarget Range for Oral DrugsSignificance
Molecular Weight (MW)< 500 DaInfluences absorption and diffusion across membranes.[3]
LogP / LogD1 - 5Indicates lipophilicity, affecting permeability and solubility.[6]
Aqueous Solubility> 10 µMCrucial for absorption and achieving therapeutic concentrations.
pKa2 - 12Determines the ionization state at physiological pH, impacting solubility and receptor binding.[3][5]
Polar Surface Area (PSA)< 140 ŲCorrelates with membrane permeability.[6]
Number of Rotatable Bonds≤ 10Affects conformational flexibility and binding entropy.[6]
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: This gold-standard method directly measures the saturation concentration of Compound X in an aqueous buffer, providing a critical parameter for designing in vitro and in vivo experiments.

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Addition of Compound: Add an excess amount of Compound X to a known volume of PBS in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved Compound X using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

In Vitro Evaluation: From Cellular Viability to Mechanism of Action

The in vitro testing cascade is designed to efficiently assess the anti-inflammatory potential of Compound X and elucidate its mechanism of action (MoA).

G cluster_0 In Vitro Screening Cascade A Cytotoxicity Assessment (MTT/LDH Assays) B Primary Screening: LPS-Stimulated Macrophages A->B Determine Non-Toxic Concentration Range C Secondary Screening: Cytokine Profiling (ELISA) B->C Inhibition of NO Production? D MoA Elucidation: Signaling Pathway Analysis (Western Blot) C->D Inhibition of TNF-α, IL-6, IL-1β? E Go/No-Go Decision for In Vivo Studies D->E Modulation of NF-κB or MAPK Pathways?

Caption: A logical workflow for the in vitro evaluation of Compound X.

Cytotoxicity Assessment: Establishing a Therapeutic Window

Rationale: It is crucial to distinguish true anti-inflammatory effects from those caused by cytotoxicity. The MTT and LDH assays provide complementary information on cell viability and membrane integrity.[7][8]

Protocol 2: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X for 24 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Protocol 3: LDH Cytotoxicity Assay

Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[9][10][11]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Supernatant Collection: After treatment, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture provided in a commercial LDH assay kit. This typically involves a coupled enzymatic reaction that results in the formation of a colored formazan product.[11]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm). Cytotoxicity is calculated relative to a positive control (cells lysed to achieve maximum LDH release).

Primary Screening: LPS-Induced Inflammation Model

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines. This model is a robust and widely used primary screen for anti-inflammatory compounds.[12][13]

Protocol 4: Nitric Oxide (NO) Production Measurement (Griess Assay)

Principle: NO is a key inflammatory mediator with a short half-life. The Griess assay indirectly measures NO production by quantifying its stable breakdown product, nitrite, in the cell culture supernatant.[14][15][16][17] The assay involves a diazotization reaction that forms a colored azo product.[14][16]

Methodology:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of Compound X for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[14]

  • Absorbance Measurement: After a short incubation, measure the absorbance at 540-570 nm.[15] The concentration of nitrite is determined using a sodium nitrite standard curve.

Secondary Screening: Pro-Inflammatory Cytokine Profiling

Rationale: To broaden the assessment of Compound X's anti-inflammatory effects, the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), are quantified.[18][19][20] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.[21][22]

Protocol 5: Cytokine Measurement by ELISA

Methodology:

  • Sample Collection: Use the same supernatants collected from the LPS stimulation experiment (Protocol 4).

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for commercially available kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples.

    • Adding a detection antibody (often biotinylated).

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate (e.g., TMB) to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Mechanism of Action (MoA) Elucidation

Rationale: Understanding how Compound X exerts its effects is critical. Key signaling pathways that regulate the inflammatory response include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[23][24][25][26][27] Western blotting can be used to assess the phosphorylation status of key proteins in these cascades, which is indicative of their activation.[28][29]

G cluster_0 Canonical NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa p-IκBα IKK->IkBa Phosphorylates NFkB p65/p50 IkBa->NFkB Releases p_NFkB p-p65 NFkB->p_NFkB Phosphorylates Nucleus Nucleus p_NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Induces

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Protocol 6: Western Blot Analysis of NF-κB and MAPK Pathways

Methodology:

  • Cell Lysis: After treating RAW 264.7 cells with Compound X and stimulating with LPS for a shorter duration (e.g., 15-60 minutes), lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38).[28][29][30][31][32]

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities and express the results as a ratio of phosphorylated protein to total protein.

In Vivo Proof-of-Concept: The Carrageenan-Induced Paw Edema Model

Rationale: A well-validated in vivo model is essential to confirm the anti-inflammatory activity of Compound X in a whole-organism context. The carrageenan-induced paw edema model in rodents is a classic, reproducible, and widely used assay for screening acute anti-inflammatory drugs.[33][34][35][36][37]

G cluster_1 In Vivo Experimental Workflow A Acclimatize Animals B Administer Compound X (e.g., oral gavage) A->B C Induce Inflammation: Inject Carrageenan into Paw B->C 1 hour post-dose D Measure Paw Volume (Plethysmometer) at Time Points C->D 1, 2, 3, 4, 5 hours post-carrageenan E Data Analysis: Calculate % Inhibition of Edema D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol 7: Carrageenan-Induced Paw Edema in Rats

Methodology:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-200 g) for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the animals into groups (e.g., vehicle control, positive control like Indomethacin, and various doses of Compound X). Administer the compounds, typically via oral gavage, 1 hour before inducing inflammation.[34]

  • Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.[34]

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[33][34]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[34][37]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Table 2: Example Data Presentation for In Vivo Study

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.34 ± 0.0360.0%
Compound X100.68 ± 0.0620.0%
Compound X300.45 ± 0.0447.1%
Compound X1000.30 ± 0.0364.7%
p < 0.05 compared to Vehicle Control

Data Interpretation and Future Directions

The successful completion of this discovery workflow will provide a robust dataset to evaluate the anti-inflammatory potential of this compound.

  • Go/No-Go Criteria: A "Go" decision for further development would be supported by:

    • A clear therapeutic window (low cytotoxicity at effective concentrations).

    • Significant, dose-dependent inhibition of NO and pro-inflammatory cytokines in vitro.

    • Demonstrable modulation of a key inflammatory signaling pathway (e.g., NF-κB).

    • Statistically significant, dose-dependent reduction of paw edema in vivo.

  • Next Steps: A positive outcome would warrant progression to:

    • Lead Optimization: Synthesis of analogues to improve potency and ADME properties.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the relationship between drug exposure and therapeutic effect.

    • Broader In Vivo Models: Evaluation in chronic inflammation models (e.g., collagen-induced arthritis).

    • Safety and Toxicology Assessment: To identify any potential liabilities before clinical consideration.

This structured, mechanistically-driven approach ensures that the potential of this compound is evaluated with the scientific rigor required for modern drug discovery.

References

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An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Privileged Scaffold

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active molecules.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of biological targets. These targets span ion channels, G-protein coupled receptors, and enzymes, leading to applications in oncology, neuropharmacology, and infectious diseases.[1][2]

This guide focuses on a specific, yet under-characterized, member of this family: N-(4-Methylbenzyl)piperidin-4-amine hydrochloride (hereafter referred to as "the compound"). While direct, comprehensive studies on its mechanism of action are not yet prevalent in public-domain literature, its structural motifs—a 4-aminopiperidine core N-substituted with a 4-methylbenzyl group—provide a strong foundation for forming rational, testable hypotheses. The 4-benzylpiperidine and 4-aminopiperidine scaffolds are well-represented in compounds targeting the central nervous system (CNS).[4][5][6][7]

Therefore, this document is structured not as a retrospective summary, but as a prospective experimental roadmap. It is designed to guide the researcher through a logical, multi-tiered investigation to systematically uncover the compound's mechanism of action, from broad initial screening to specific pathway validation. We will proceed with the primary hypothesis that the compound is a neuromodulator, a premise grounded in the activities of its close structural analogs.

Part 1: Foundational Characterization and Hypothesis Generation

Before delving into complex mechanistic studies, it is crucial to establish the foundational physicochemical and pharmacological properties of the compound. This initial phase ensures data integrity and informs the direction of subsequent, more resource-intensive investigations.

Physicochemical Profiling

A comprehensive understanding of the compound's properties is the bedrock of any mechanistic study. This data is critical for designing appropriate formulations for both in vitro and in vivo experiments.

ParameterMethodExpected Outcome/Significance
Solubility Kinetic & Thermodynamic Solubility AssaysDetermines appropriate solvents and concentration limits for biological assays.
LogD (pH 7.4) Shake-flask or Potentiometric methodPredicts membrane permeability and potential for CNS penetration.
pKa Potentiometric Titration, UV-spectroscopyIdentifies ionizable centers, crucial for understanding receptor-ligand interactions.
Chemical Stability HPLC-UV analysis in various buffers/mediaEnsures compound integrity throughout the duration of the experiments.
Initial Broad-Spectrum Phenotypic Screening

The initial step in narrowing down the potential mechanism of action is to observe the compound's effects in a broad, unbiased manner. A high-content imaging-based phenotypic screen using a well-characterized cell line (e.g., U2OS or SH-SY5Y) can provide invaluable initial clues.

Experimental Protocol: High-Content Phenotypic Screen

  • Cell Plating: Seed SH-SY5Y neuroblastoma cells in 96-well, optically clear bottom plates.

  • Compound Treatment: Apply a concentration gradient of the compound (e.g., 10 nM to 100 µM) and include positive/negative controls.

  • Staining: After an appropriate incubation period (e.g., 24-48 hours), fix the cells and stain with a panel of fluorescent dyes targeting the nucleus (DAPI), cytoplasm, mitochondria (MitoTracker), and cytoskeleton (Phalloidin).

  • Imaging & Analysis: Acquire images using a high-content imaging system. Analyze the images for dozens of cellular features, such as nuclear size, mitochondrial membrane potential, and neurite outgrowth.

  • Interpretation: A resulting "phenotypic fingerprint" can be compared to a database of known drugs. For example, an increase in neurite outgrowth might suggest modulation of neurotrophic pathways, while changes in nuclear morphology could indicate effects on cell cycle or apoptosis.

Hypothesis Formulation from Structural Analogs

Based on existing literature for structurally related piperidine derivatives, we can formulate several primary hypotheses to be tested.

  • Hypothesis 1: NMDA Receptor Antagonism. The 4-benzylpiperidine core is present in known selective NR1/2B NMDA receptor antagonists.[6] The compound could act as an antagonist at specific NMDA receptor subunits, thereby modulating glutamatergic neurotransmission.

  • Hypothesis 2: Monoamine Release or Reuptake Inhibition. The parent compound, 4-benzylpiperidine, is a monoamine releasing agent with selectivity for dopamine and norepinephrine.[5] The addition of the 4-methyl group and the 4-amine may modify this activity, potentially shifting it towards reuptake inhibition or altering its selectivity profile.

  • Hypothesis 3: Cholinesterase Inhibition. Piperidine derivatives are frequently investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the treatment of Alzheimer's disease.[8] The compound's structure is amenable to fitting within the active site of these enzymes.

This structured approach allows us to move from a compound of unknown function to one with several plausible, and more importantly, testable, mechanisms of action.

Part 2: Targeted Investigations into Primary Hypotheses

With our primary hypotheses established, the next phase involves a series of targeted experiments designed to systematically validate or invalidate each one.

Workflow for Investigating NMDA Receptor Antagonism

This workflow is designed to first establish binding and then characterize the functional consequences of that interaction.

Logical Workflow: NMDA Receptor Interaction

workflow1 A Radioligand Binding Assay (e.g., [3H]MK-801) B Electrophysiology Assay (Two-Electrode Voltage Clamp) A->B If binding is confirmed C Calcium Imaging Assay (Fluo-4 AM) B->C Confirm functional antagonism D Downstream Signaling Analysis (Western Blot for p-CREB) C->D Investigate cellular consequence

Caption: Experimental workflow to validate NMDA receptor antagonism.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells overexpressing specific human NMDA receptor subtypes (e.g., NR1/2A, NR1/2B).

  • Assay Setup: In a 96-well plate, combine the membranes, a specific radioligand (e.g., [³H]MK-801, which binds inside the ion channel), and increasing concentrations of the test compound.

  • Incubation & Filtration: Incubate to allow binding to reach equilibrium. Rapidly filter the mixture through a glass fiber filtermat to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the radioligand. A low IC₅₀ suggests high binding affinity.

Receptor SubtypeRepresentative IC₅₀ (nM) [Exemplary Data]
NR1/2A 1500
NR1/2B 85
AMPA Receptor >10,000
Kainate Receptor >10,000

This exemplary data would suggest the compound is a selective antagonist for the NR1/2B subtype, justifying progression to functional assays.

Workflow for Investigating Monoaminergic Activity

This workflow aims to differentiate between effects on monoamine release, reuptake, and metabolism.

Logical Workflow: Monoaminergic System Interaction

workflow2 A Neurotransmitter Transporter Uptake Assays (DAT, NET, SERT) B Neurotransmitter Release Assays (Synaptosome Preparation) A->B Differentiate uptake vs. release C Monoamine Oxidase (MAO) Inhibition Assay (MAO-A, MAO-B) A->C Check for metabolic inhibition D In Vivo Microdialysis (Rat Striatum or PFC) B->D If release/uptake is confirmed

Caption: Experimental workflow to characterize monoaminergic activity.

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

  • Cell Culture: Use HEK293 cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

  • Assay Setup: Plate the cells in a 96-well plate. Add a mixture of the test compound at various concentrations and a radiolabeled substrate (e.g., [³H]dopamine for DAT).

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for transporter-mediated uptake.

  • Termination & Lysis: Stop the uptake by rapidly washing with ice-cold buffer. Lyse the cells.

  • Scintillation Counting: Measure the amount of radioactivity taken up by the cells.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of uptake for each transporter.

TransporterRepresentative IC₅₀ (nM) [Exemplary Data]
DAT (Dopamine) 250
NET (Norepinephrine) 120
SERT (Serotonin) 3500

This exemplary data would suggest the compound is a relatively potent inhibitor of dopamine and norepinephrine reuptake with selectivity over serotonin.

Part 3: In-Vivo Validation and Final Mechanistic Confirmation

Positive results from targeted in vitro assays provide strong evidence but require validation in a more complex biological system. In vivo studies are essential to confirm that the compound engages its target in a living organism and produces a physiologically relevant effect.

Animal Models for CNS Effects

Based on the in vitro results, specific animal models should be selected.

  • If NMDA antagonism is confirmed: A model of anticonvulsant activity, such as the Maximal Electroshock (MES) test, would be appropriate.[6] A positive result would corroborate the compound's ability to dampen excessive neuronal excitation in vivo.

  • If monoamine reuptake inhibition is confirmed: A model of antidepressant or stimulant-like activity, such as the Forced Swim Test or locomotor activity monitoring, would be highly relevant. An increase in mobility or a decrease in immobility time would be consistent with elevated synaptic levels of dopamine and norepinephrine.

Signaling Pathway Analysis

To provide a complete picture, the final step is to connect receptor or transporter interaction to downstream intracellular signaling events. This solidifies the mechanism of action.

pathway1 cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Intracellular Signaling Glutamate Glutamate NMDAR NMDA Receptor (NR1/2B) Ca²⁺ Channel Glutamate->NMDAR CaM CaM/Calcineurin NMDAR:p1->CaM Ca²⁺ Influx (Blocked) Compound N-(4-Methylbenzyl) piperidin-4-amine HCl Compound->NMDAR:p1 Antagonism CREB CREB CaM->CREB Dephosphorylation (Inhibited) pCREB p-CREB CREB->pCREB Phosphorylation (Reduced) Gene Gene Expression (e.g., c-Fos, BDNF) pCREB->Gene Transcription (Altered)

Sources

Methodological & Application

Application Note and Synthesis Protocol: N-(4-Methylbenzyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride, a valuable piperidine derivative for pharmaceutical research and drug development. The synthetic strategy is centered around a robust and widely applicable method: the reductive amination of a protected piperidine precursor, followed by deprotection to yield the target primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also the underlying chemical principles and practical insights for successful synthesis and characterization.

Introduction

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Their conformational flexibility and ability to engage in key hydrogen bonding interactions make them ideal for designing molecules that target a wide range of biological receptors. N-(4-Methylbenzyl)piperidin-4-amine, in particular, serves as a crucial building block for more complex molecules, leveraging the lipophilic nature of the 4-methylbenzyl group and the nucleophilic character of the piperidin-4-amine moiety. This application note details a reliable two-step synthesis to obtain the hydrochloride salt of this compound, ensuring stability and ease of handling for subsequent applications.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence involving reductive amination and subsequent deprotection. This strategy is outlined below and is designed to be both high-yielding and amenable to standard laboratory equipment.

Overall Synthetic Scheme:

Synthetic_Scheme cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection Boc-4-aminopiperidine tert-butyl piperidin-4-ylcarbamate Intermediate tert-butyl (1-(4-methylbenzyl)piperidin-4-yl)carbamate Boc-4-aminopiperidine->Intermediate NaBH(OAc)3, DCE 4-Methylbenzaldehyde 4-Methylbenzaldehyde 4-Methylbenzaldehyde->Intermediate Final_Product N-(4-Methylbenzyl)piperidin-4-amine Intermediate->Final_Product HCl in Dioxane HCl_Salt N-(4-Methylbenzyl)piperidin-4-amine hydrochloride Final_Product->HCl_Salt HCl

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentCAS NumberSupplier
tert-butyl piperidin-4-ylcarbamate73874-95-0Major Suppliers
4-Methylbenzaldehyde104-87-0Major Suppliers
Sodium triacetoxyborohydride (STAB)56553-60-7Major Suppliers
1,2-Dichloroethane (DCE), anhydrous107-06-2Major Suppliers
Dichloromethane (DCM), anhydrous75-09-2Major Suppliers
4 M HCl in 1,4-Dioxane7647-01-0Major Suppliers
Saturated aqueous sodium bicarbonate solution144-55-8Prepared in-house
Anhydrous sodium sulfate7757-82-6Major Suppliers
Diethyl ether60-29-7Major Suppliers
Step 1: Synthesis of tert-butyl (1-(4-methylbenzyl)piperidin-4-yl)carbamate (Reductive Amination)

This step involves the formation of an imine between the Boc-protected 4-aminopiperidine and 4-methylbenzaldehyde, which is then reduced in situ by sodium triacetoxyborohydride (STAB). STAB is a mild and selective reducing agent, ideal for reductive aminations.[3]

Procedure:

  • To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add 4-methylbenzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Control the addition to manage any effervescence.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Boc Deprotection)

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.[4][5][6] In this protocol, a solution of hydrochloric acid in 1,4-dioxane is used to efficiently remove the Boc group and concurrently form the hydrochloride salt of the final product.

Procedure:

  • Dissolve the purified product from Step 1 in a minimal amount of 1,4-dioxane.

  • To this solution, add an excess of 4 M HCl in 1,4-dioxane (approximately 5-10 equivalents).

  • Stir the mixture at room temperature for 2-4 hours. Monitor the removal of the Boc protecting group by TLC or LC-MS.

  • A precipitate of the hydrochloride salt should form during the reaction.

  • Upon completion of the reaction, collect the solid product by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Discussion

The presented two-step synthesis for this compound is a reliable and efficient method. The choice of reductive amination with STAB in the first step offers excellent functional group tolerance and mild reaction conditions.[3] The use of the Boc protecting group is strategic, as it is stable to the reductive amination conditions and can be cleanly removed in the final step.[4][5] The direct formation of the hydrochloride salt during deprotection simplifies the workup and isolation procedure, providing a stable solid product suitable for storage and further use.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection & Salt Formation A Dissolve Boc-4-aminopiperidine and 4-methylbenzaldehyde in DCE B Stir for 30 min A->B C Add STAB portion-wise B->C D Stir for 12-24h at RT C->D E Quench with NaHCO3 (aq) D->E F Extract with DCM E->F G Dry and Concentrate F->G H Purify (if necessary) G->H I Dissolve intermediate in Dioxane H->I Proceed to Step 2 J Add 4M HCl in Dioxane I->J K Stir for 2-4h at RT J->K L Filter the precipitate K->L M Wash with diethyl ether L->M N Dry under vacuum M->N

Caption: Detailed workflow for the synthesis of this compound.

References

  • Venkatasai Life Sciences. Risperidone EP Impurity B | 132961-05-8. Available from: [Link]

  • Synthetic Pages. solid-supported reductive amination. Available from: [Link]

  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

  • National Institutes of Health. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available from: [Link]

  • ResearchGate. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Available from: [Link]

  • Google Patents. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available from: [Link]

  • Globe Thesis. The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]

  • National Institutes of Health. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Available from: [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. Available from: [Link]

  • National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • Thieme. Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Available from: [Link]

  • Arkivoc. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available from: [Link]

  • Chegg.com. Solved Weeks 12 & 13 Reductive Amination - Imine Formation. Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Defense Technical Information Center. Piperidine Synthesis. Available from: [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Google Patents. Method for preparing 4-Boc-aminopiperidine.
  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

Sources

Application Notes: Reductive Amination of 4-Piperidone with 4-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, is celebrated for its efficiency and high atom economy, avoiding the common issue of over-alkylation associated with direct alkylation methods.[1][2] The resulting substituted piperidine scaffolds are privileged structures in drug discovery, appearing in a vast array of therapeutic agents targeting the central nervous system, cardiovascular diseases, and more.

This guide provides an in-depth technical overview and detailed protocols for the reductive amination of 4-piperidone with 4-methylbenzylamine to synthesize 1-(4-methylbenzyl)piperidin-4-amine. We will explore the underlying mechanism, compare key reducing agents, and offer field-tested protocols to empower researchers in drug development to confidently and successfully execute this critical transformation.

Reaction Mechanism and Rationale

The reductive amination process is a sequential reaction that proceeds in two principal stages: the formation of an iminium ion, followed by its immediate reduction.[1]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (4-methylbenzylamine) on the carbonyl carbon of the ketone (4-piperidone). This is followed by dehydration to form a protonated imine, known as an iminium ion. This step is generally the rate-determining phase and is often catalyzed by mild acid.[3][4]

  • Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final secondary amine product. The choice of reducing agent is critical; it must be potent enough to reduce the iminium intermediate but mild enough to avoid significant reduction of the starting ketone.[4][5]

The overall efficiency of the reaction hinges on the delicate balance of pH. Mildly acidic conditions (pH ~4-6) are optimal as they accelerate the dehydration step to form the iminium ion.[3] However, excessively acidic conditions can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][6]

Reductive_Amination_Mechanism ketone 4-Piperidone hemiaminal Hemiaminal Intermediate ketone->hemiaminal amine 4-Methylbenzylamine amine->hemiaminal H_plus H+ (cat.) H_plus->hemiaminal iminium Iminium Ion hemiaminal->iminium -H₂O product 1-(4-Methylbenzyl)piperidin-4-amine iminium->product reductant [H⁻] (from STAB) reductant->product

Caption: Mechanism of Reductive Amination.

Comparative Analysis of Reducing Agents

The success of a one-pot reductive amination hinges on the selectivity of the reducing agent. Below is a comparison of commonly employed reagents for this transformation.

ParameterProtocol 1: Sodium Triacetoxyborohydride (STAB)Protocol 2: Sodium Cyanoborohydride (NaBH₃CN)
Selectivity High. Reduces iminium ions much faster than ketones.[3][5]Good. Selective for iminium ions at controlled pH (~5-6).[1]
Typical Solvent Aprotic (DCE, DCM, THF).[3][5][7]Protic (Methanol, Ethanol).[8]
Additives Acetic acid is often used as a catalyst.[2][4][7]Requires careful pH control with an acid (e.g., HCl, AcOH).
Reaction Conditions Typically 0 °C to room temperature.Room temperature.
Safety Preferred. Byproducts are non-toxic (acetate salts).[3]High toxicity. Generates hazardous cyanide waste.[1]
Work-up Simple aqueous quench (e.g., NaHCO₃ solution).[9]Requires careful quenching to avoid HCN gas formation.
Recommendation Highly Recommended for general laboratory use due to its high selectivity, safety profile, and operational simplicity.Effective, but use is discouraged unless necessary due to significant safety hazards.

Detailed Experimental Protocols

These protocols provide a framework for the synthesis of 1-(4-methylbenzyl)piperidin-4-amine. It is assumed that 4-piperidone is used as its hydrochloride salt, which is a common commercially available form.

Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is the most reliable and safest method for this transformation.[5]

Materials:

  • 4-Piperidone hydrochloride (1.0 eq)

  • 4-Methylbenzylamine (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[10]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-piperidone hydrochloride (1.0 eq), 4-methylbenzylamine (1.05 eq), and 1,2-dichloroethane (DCE) to make a ~0.2 M solution.

  • Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free base of 4-piperidone. Stir the mixture at 0 °C for 15-20 minutes.

  • Reducing Agent Addition: To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[9] Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 1-(4-methylbenzyl)piperidin-4-amine.

Protocol 2: Alternative Method Using Sodium Cyanoborohydride (NaBH₃CN)

Extreme caution is advised due to the high toxicity of NaBH₃CN and the potential for hydrogen cyanide gas evolution. This reaction must be performed in a well-ventilated chemical fume hood.

Materials:

  • 4-Piperidone hydrochloride (1.0 eq)

  • 4-Methylbenzylamine (1.05 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.2 eq)

  • Methanol (MeOH)

  • Acetic Acid (AcOH) or dilute HCl to adjust pH

  • Aqueous sodium hydroxide (NaOH) solution (2M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-piperidone hydrochloride (1.0 eq) and 4-methylbenzylamine (1.05 eq) in methanol.

  • pH Adjustment: Stir the solution and adjust the pH to approximately 5-6 by the careful addition of acetic acid or dilute HCl.

  • Reducing Agent Addition: Add sodium cyanoborohydride (1.2 eq) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up (CRITICAL): Quench the reaction by slowly adding water. Adjust the pH to >10 by adding 2M NaOH solution to ensure all cyanide is in its ionic (CN⁻) form. Never add acid to the cyanide-containing waste.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue multiple times with ethyl acetate or DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Experimental_Workflow start Combine 4-Piperidone HCl & 4-Methylbenzylamine in DCE neutralize Neutralize with TEA at 0 °C start->neutralize add_stab Add STAB portion-wise neutralize->add_stab react Stir at Room Temperature (Monitor by TLC/LC-MS) add_stab->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify via Column Chromatography dry->purify product Pure 1-(4-Methylbenzyl)piperidin-4-amine purify->product

Caption: Experimental Workflow using STAB.

Field Insights and Troubleshooting

  • Incomplete Reaction: If the reaction stalls, iminium formation may be the issue. The addition of a dehydrating agent like anhydrous MgSO₄ to the mixture before the addition of STAB can sometimes drive the equilibrium toward the iminium ion.

  • Low Yields with Ketones: Ketones are generally less reactive than aldehydes.[5] For challenging ketone substrates, allowing the amine and ketone to stir for 1-2 hours (with a catalytic amount of acetic acid) before introducing the reducing agent can improve yields.[7]

  • Purification Challenges: The basic nature of the amine product can cause it to streak on silica gel columns. Using a mobile phase containing a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonium hydroxide in the solvent system) can significantly improve chromatographic resolution.

  • Safety with STAB: While much safer than cyanoborohydride, STAB is water-sensitive.[3] It should be handled in a dry environment and its container sealed promptly after use. The quenching step can produce gas (H₂), so it should be done slowly and in an open or vented vessel.[9]

Conclusion

The reductive amination of 4-piperidone with 4-methylbenzylamine is an efficient and indispensable reaction for accessing valuable N-substituted piperidine derivatives. The use of sodium triacetoxyborohydride (STAB) is unequivocally the superior method, offering high selectivity, operational simplicity, and a favorable safety profile. By following the detailed protocols and considering the expert insights provided, researchers can reliably synthesize these important building blocks for the advancement of drug discovery programs.

References

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). National Institutes of Health. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Myers, A. Chem 115 Handout. Harvard University. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Carlson, M. W., et al. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2007). ResearchGate. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

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Application Notes and Protocols for the Purification of N-(4-Methylbenzyl)piperidin-4-amine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust methodology for the purification of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing that crude synthetic products invariably contain impurities that can compromise downstream applications, this document provides a systematic approach to purification via recrystallization. We will explore the foundational principles of recrystallization, from understanding potential impurities derived from its synthesis to a detailed protocol for solvent screening and the final purification procedure. Furthermore, this guide outlines analytical techniques for the rigorous assessment of the final product's purity and identity, ensuring it meets the high standards required for drug development and scientific research.

Introduction: The Importance of Purity

This compound is a versatile building block in medicinal chemistry. The purity of this amine salt is paramount, as impurities can lead to undesirable side reactions, reduced efficacy, and potential toxicity in subsequent pharmaceutical preparations. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] A successful recrystallization yields a product of high purity by excluding impurities in the crystal lattice.

Understanding the Impurity Profile

The synthesis of N-(4-Methylbenzyl)piperidin-4-amine typically proceeds via reductive amination of piperidin-4-amine with 4-methylbenzaldehyde, followed by hydrochloride salt formation. This synthetic route can introduce several types of impurities:

  • Unreacted Starting Materials: Residual piperidin-4-amine or 4-methylbenzaldehyde.

  • Byproducts of Reductive Amination: Including potential over-alkylation products or products from side reactions of the reducing agent.

  • Reagent-Related Impurities: Contaminants from solvents, reagents, or catalysts used during the synthesis and workup.

  • Degradation Products: Amines can be susceptible to oxidation, which may lead to colored impurities.[3]

A thorough understanding of these potential impurities is crucial for designing an effective purification strategy.

The Recrystallization Workflow: A Systematic Approach

The purification of this compound is a multi-step process that begins with the selection of an appropriate solvent system and culminates in the isolation of pure, crystalline material.

Caption: Workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

The selection of a suitable solvent is the most critical step in recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[4]

Objective: To identify a single or mixed solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Test tubes

  • A selection of solvents with varying polarities (see Table 1)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude product into several labeled test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, to assess solubility. A good candidate solvent will show poor solubility at this stage.

  • For solvents that show poor room temperature solubility, gently heat the test tube in a heating block or water bath.

  • Continue adding the solvent dropwise to the heated mixture until the solid completely dissolves. Note the approximate volume of solvent used.

  • Allow the clear, hot solution to cool slowly to room temperature, and then in an ice-water bath.

  • Observe the formation of crystals. An ideal solvent will yield a good quantity of crystalline solid upon cooling.

Data Interpretation:

Solvent CategoryExample SolventsRationale for Screening
Alcohols Isopropanol, Ethanol, MethanolOften good solvents for hydrochloride salts due to their polarity and hydrogen bonding capabilities.
Ketones AcetoneCan be effective, but may have high solubility even at room temperature for some salts.[5]
Esters Ethyl AcetateGenerally a less polar solvent, often used as an anti-solvent in mixed systems.[6]
Nitriles AcetonitrileA polar aprotic solvent that can be a good choice for recrystallization.
Chlorinated Dichloromethane (DCM)Often a good solvent for the free base, may be used in mixed systems for the salt.
Ethers Diethyl EtherTypically a poor solvent for salts and is often used as an anti-solvent to induce precipitation.[5]
Aqueous WaterThe compound is likely water-soluble, but an alcohol/water mixture could be an effective recrystallization system.[7]

Table 1: Suggested Solvents for Screening.

For mixed solvent systems, dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid.[8] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Protocol 2: Recrystallization of this compound

This protocol assumes a suitable single solvent (e.g., isopropanol or ethanol) has been identified from the screening process.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Place the crude this compound into an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of the selected solvent to the flask.

  • Heat the mixture to a gentle boil with stirring.

  • Gradually add more hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.

  • If the solution is colored, and it is suspected that the impurities are colored, you may consider a hot filtration with a small amount of activated charcoal. However, this step can lead to product loss.

  • Once a clear solution is obtained, remove it from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

  • After the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature until a constant weight is achieved.

Purity and Identity Verification

The purity of the recrystallized product must be verified through analytical methods.

Melting Point Analysis

A sharp melting point range is a good indicator of purity.[10] Impurities typically cause a depression and broadening of the melting point range.[11]

Procedure:

  • Ensure the recrystallized product is completely dry.

  • Pack a small amount of the crystals into a capillary tube.

  • Determine the melting point using a calibrated melting point apparatus.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. A pure compound should have a sharp melting range of 1-2 °C.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a compound and quantifying any residual impurities.

Suggested HPLC Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileAn acidic mobile phase will ensure the amine is protonated and well-behaved on the column.[12]
Gradient Isocratic or Gradient (e.g., 70:30 A:B)An isocratic method is simpler, but a gradient may be necessary to resolve all impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Detection UV at 220 nm or 254 nmThe benzyl group will provide UV absorbance.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Table 2: Recommended HPLC Parameters.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the purified product and identify any structural impurities. The ¹H NMR spectrum of a related compound, 1-(4-methylbenzyl)piperidine, shows characteristic peaks for the aromatic and aliphatic protons.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups. For an amine hydrochloride, characteristic peaks would include N-H stretching vibrations (often broad in the salt form) and C-H stretching of the aromatic and aliphatic groups.[14]

Troubleshooting

ProblemPotential CauseSuggested Solution
No crystal formation Solution is not saturated; cooling too rapidly.Concentrate the solution by boiling off some solvent; scratch the inside of the flask; add a seed crystal.[15]
Oiling out Compound is coming out of solution above its melting point.Reheat to dissolve the oil and cool more slowly; add a small amount of a "poor" solvent to the hot solution.[15]
Low recovery Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.Use the minimum amount of hot solvent; ensure the filtration apparatus is pre-heated; wash with ice-cold solvent.

Table 3: Common Recrystallization Problems and Solutions.

Conclusion

The protocol outlined in this application note provides a systematic and scientifically sound approach to the purification of this compound by recrystallization. By carefully selecting the appropriate solvent system and controlling the crystallization conditions, a high-purity product suitable for pharmaceutical research and development can be reliably obtained. The subsequent analytical verification ensures the quality and integrity of the final compound.

References

  • recrystallization-2.doc.pdf. (n.d.).
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  • Wisdom Library. (2025, July 31). Melting point determination: Significance and symbolism. Retrieved from [Link]

  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Wang, J., et al. (2015). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Journal of Medicinal Chemistry, 58(15), 6064-6069.
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  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

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  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

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  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
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A Robust, Validated HPLC Method for Purity Analysis of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for N-(4-Methylbenzyl)piperidin-4-amine hydrochloride. The inherent challenges in analyzing basic amine compounds, such as poor peak shape and inconsistent retention, are systematically addressed through strategic selection of the stationary phase and mobile phase modifiers. This guide provides a comprehensive protocol, from method development principles to a step-by-step experimental procedure and system suitability criteria, designed for researchers, quality control analysts, and drug development professionals. The methodology is established in accordance with International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.[1][2][3]

Principle of the Method and Scientific Rationale

The purity analysis of active pharmaceutical ingredients (APIs) like this compound is critical for ensuring safety and efficacy. HPLC is the premier technique for this purpose, offering high sensitivity and resolution for separating the main compound from potential impurities.[4]

The selected methodology is based on reversed-phase chromatography , where a non-polar stationary phase is paired with a polar mobile phase.[5] This is the most common and versatile mode in HPLC.[6]

  • Analyte Characteristics : The target molecule possesses a non-polar 4-methylbenzyl group and a polar piperidin-4-amine group. As a hydrochloride salt, it is readily soluble in aqueous media. The primary and secondary amine functionalities (pKa > 9) are basic and will be protonated at acidic to neutral pH. This charge is key to managing its chromatographic behavior.

  • Causality Behind Experimental Choices :

    • Stationary Phase : A C18 (octadecylsilyl) bonded silica column is chosen for its strong hydrophobic retention of the benzyl moiety.[7][8] However, standard C18 columns can exhibit peak tailing with basic analytes due to strong, unwanted ionic interactions between the protonated amine and acidic residual silanol groups (Si-OH) on the silica surface. To counteract this, a modern, end-capped, high-purity silica-based C18 column is specified. End-capping "shields" these silanols, leading to improved peak symmetry.

    • Mobile Phase : The mobile phase is a critical factor in achieving a successful separation.[9]

      • Acidification : An acidic mobile phase (pH 2.5-3.5) is employed to ensure the amine groups are fully and consistently protonated (R-NH3+). This prevents the compound from existing in a mixed state of charged and uncharged forms, which would otherwise lead to broad or split peaks.[10] Phosphoric acid is an excellent, non-volatile choice for UV-based detection.[7][8][11]

      • Organic Modifier : Acetonitrile is selected over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff, resulting in a more stable baseline.

      • Buffer : A low-concentration phosphate buffer is used to maintain a constant pH, ensuring reproducible retention times and mitigating issues that can arise from injecting an acidic salt into an unbuffered system.[10]

Optimized Chromatographic Method

All quantitative data and method parameters are summarized in the table below for ease of reference.

ParameterOptimized Condition
Instrumentation HPLC or UHPLC system with UV/PDA Detector
Column C18 End-capped, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil, Gemini, Zorbax)[7][12][13]
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate in Water, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (for sensitivity) and 254 nm (for selectivity)
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (70:30 v/v)
Run Time 30 minutes

Detailed Experimental Protocols

Instrumentation and Materials
  • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • This compound reference standard.

  • Potassium dihydrogen phosphate (KH₂PO₄), ACS grade.

  • Phosphoric acid (H₃PO₄), ~85%.

  • Acetonitrile (ACN), HPLC grade.

  • Deionized water, 18.2 MΩ·cm.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

    • Stir until fully dissolved to create a 20 mM solution.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

    • Degas the solution for 15 minutes using sonication or vacuum.

  • Mobile Phase B (Organic):

    • Use HPLC-grade acetonitrile directly. Filter if necessary.

  • Diluent:

    • Prepare by mixing Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio. This ensures solvent compatibility with the initial chromatographic conditions, preventing peak distortion.[10]

  • Standard Solution (approx. 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard.

    • Transfer to a 50 mL volumetric flask.

    • Add approximately 35 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution (approx. 0.5 mg/mL):

    • Prepare in the same manner as the Standard Solution, using the sample to be analyzed.

Chromatographic Procedure Workflow
  • System Preparation: Set up the HPLC system with the specified column and mobile phases.

  • Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition (70% A, 30% B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Standard Solution five times consecutively.

    • Verify that the SST parameters meet the acceptance criteria outlined in Table 2. The system is deemed suitable for analysis only if all criteria are met. This procedure is mandated by pharmacopeias to ensure the chromatographic system is performing adequately.[14][15][16][17]

  • Sample Analysis:

    • Inject the Sample Solution in duplicate.

    • Record the chromatograms and integrate all peaks.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Evaluation prep_mobile Prepare Mobile Phases (Aqueous & Organic) prep_std Prepare Standard Solution (0.5 mg/mL) prep_mobile->prep_std prep_sample Prepare Sample Solution (0.5 mg/mL) prep_mobile->prep_sample equilibrate Equilibrate HPLC System (30 min) sst_run Perform System Suitability (5x Standard Injections) equilibrate->sst_run check_sst Check SST Criteria sst_run->check_sst sample_run Inject Blank & Samples calculate Integrate Peaks & Calculate Area % Purity sample_run->calculate check_sst->sample_run PASS fail Troubleshoot & Re-run check_sst->fail FAIL report Generate Final Report calculate->report fail->equilibrate

Caption: A logical workflow for the HPLC purity analysis protocol.

System Suitability and Validation

System Suitability Test (SST)

The SST is a non-negotiable part of the analytical procedure, demonstrating that the system is fit for the intended analysis on the day it is used.

Table 2: System Suitability Test (SST) Acceptance Criteria

Parameter Requirement Rationale
Tailing Factor (T) ≤ 1.5 Ensures peak symmetry, critical for accurate integration. Poor tailing is a common issue with amines.
Theoretical Plates (N) ≥ 5000 Indicates column efficiency and good separation power.
Repeatability (%RSD) ≤ 1.0% for peak area (n=5) Demonstrates precision of the system for reliable quantification.

| Retention Time (%RSD) | ≤ 1.0% for retention time (n=5) | Indicates the stability of the pump and mobile phase composition. |

These criteria are derived from common industry practices and guidance from documents like the USP General Chapter <621>.[14][18]

Calculation of Purity

The purity of the sample is determined by the area percent method, which assumes that all impurities have a similar response factor to the main peak at the chosen wavelength.

Formula: % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Any peak originating from the blank/diluent should be disregarded.

Method Validation Summary (Hypothetical Data)

A full method validation should be performed according to ICH Q2(R2) guidelines to demonstrate the method is fit for its purpose.[1][2][19]

Table 3: Summary of Validation Parameters

Parameter Acceptance Criteria Hypothetical Result
Specificity No interference at the retention time of the main peak. Pass
Linearity (r²) ≥ 0.999 0.9998 over a range of 0.1 to 1.0 mg/mL
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2% at three concentration levels
Precision (%RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% 0.45% (Repeatability) 1.1% (Intermediate)
Limit of Quantitation (LOQ) S/N ratio ≥ 10 0.001 mg/mL

| Robustness | %RSD ≤ 2.0% after minor changes (pH, flow rate) | Pass |

Troubleshooting

  • Peak Tailing (T > 1.5):

    • Cause: Secondary interactions with column silanols or column degradation.

    • Solution: Ensure mobile phase pH is correctly adjusted to ≤ 3.0. Use a new, high-quality, end-capped column specifically designed for basic compounds.

  • Split Peaks:

    • Cause: Insufficient buffer capacity, sample solvent mismatch, or a partially clogged column frit.[10]

    • Solution: Ensure the sample is dissolved in the mobile phase. Increase buffer concentration if necessary (e.g., to 50 mM). Check the column by reversing it and flushing with a strong solvent.

  • Retention Time Drift:

    • Cause: Inadequate column equilibration, mobile phase composition changing (e.g., evaporation of organic), or temperature fluctuations.

    • Solution: Ensure the column is fully equilibrated before injection. Keep mobile phase bottles capped. Use a column thermostat.

Conclusion

The HPLC method detailed in this application note is specific, precise, accurate, and robust for the purity determination of this compound. By carefully controlling the mobile phase pH and utilizing a high-quality C18 stationary phase, the common chromatographic challenges associated with basic amines are effectively overcome. This method is suitable for routine quality control and stability testing in a regulated environment.

References

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from ResearchGate. [Link]

  • HPLC Column. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from HPLC Column. [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from ResearchGate. [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from Crawford Scientific. [Link]

  • National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from NIH. [Link]

  • Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC. Retrieved from Chromatography Forum. [Link]

  • Waters Corporation. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from Waters Corporation. [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH. [Link]

  • National Center for Biotechnology Information. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from PubMed. [Link]

  • PubChem. (n.d.). N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride. Retrieved from PubChem. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from Waters Corporation. [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from Waters Corporation. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA. [Link]

  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from University of Glasgow. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from LCGC International. [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from RSC. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from ICH. [Link]

  • ResearchGate. (n.d.). Detailed Information of the selected polar stationary phases. Retrieved from ResearchGate. [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from Agilent. [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbio. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from Labtech. [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from Scribd. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from PubMed. [Link]

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Application Note: Synthesis and GC-MS Analysis of N-(4-Methylbenzyl)piperidin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive methodology for the synthesis and subsequent analysis of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The synthesis is achieved through a robust reductive amination protocol, followed by conversion to its hydrochloride salt for improved stability and handling. Detailed, step-by-step protocols for both the synthesis and the quality control analysis via Gas Chromatography-Mass Spectrometry (GC-MS) are presented. This guide emphasizes the rationale behind experimental choices and provides a framework for the identification, characterization, and purity assessment of the target compound, making it an essential resource for researchers in the field.

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a privileged structure in drug design. The N-benzylpiperidine moiety, in particular, is a common feature in molecules targeting the central nervous system and other biological targets.[1] N-(4-Methylbenzyl)piperidin-4-amine serves as a valuable intermediate for the synthesis of more complex molecules, where the primary amine at the 4-position offers a versatile point for further chemical modification.

Given the importance of this class of compounds, robust and reliable methods for their synthesis and characterization are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high sensitivity and specificity make it an ideal tool for monitoring reaction progress, identifying impurities, and confirming the structure of synthetic products like N-(4-Methylbenzyl)piperidin-4-amine. This application note will detail a reproducible synthesis and a validated GC-MS method for the analysis of its hydrochloride salt.

Synthesis of this compound

The synthesis of N-(4-Methylbenzyl)piperidin-4-amine is efficiently achieved via a one-pot reductive amination reaction between piperidin-4-amine and 4-methylbenzaldehyde, followed by the formation of the hydrochloride salt.

Reaction Principle: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (in this case, 4-methylbenzaldehyde) with an amine (piperidin-4-amine) to form an intermediate imine, which is then reduced in situ to the corresponding amine.[2] This method is widely favored for its efficiency and operational simplicity.[2] The choice of a mild reducing agent, such as sodium borohydride, is crucial to selectively reduce the imine without affecting the starting aldehyde.[3]

Synthesis Workflow

reagents Piperidin-4-amine + 4-Methylbenzaldehyde + Sodium Borohydride in Methanol reaction Reductive Amination (Imine Formation & In Situ Reduction) reagents->reaction workup Aqueous Work-up & Extraction with Dichloromethane reaction->workup freebase N-(4-Methylbenzyl)piperidin-4-amine (Free Base) workup->freebase salt_formation Dissolution in Diethyl Ether & Addition of HCl in Diethyl Ether freebase->salt_formation product N-(4-Methylbenzyl)piperidin-4-amine HCl (Precipitate) salt_formation->product filtration Filtration & Drying product->filtration final_product Pure Hydrochloride Salt filtration->final_product sample_prep Prepare a dilute solution of the hydrochloride salt in Methanol injection Inject into GC-MS System sample_prep->injection separation Separation on a non-polar capillary column injection->separation ionization Electron Ionization (EI) at 70 eV separation->ionization detection Mass Analyzer Detection ionization->detection analysis Data Analysis: Retention Time & Mass Spectrum detection->analysis

Caption: GC-MS analytical workflow for N-(4-Methylbenzyl)piperidin-4-amine HCl.

GC-MS Instrumentation and Parameters
Parameter Condition Rationale
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for the separation of relatively non-polar N-benzylpiperidine derivatives. [4]
Carrier GasHelium, constant flow rate of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature250 °CEnsures rapid volatilization of the analyte and dissociation of the hydrochloride salt to the free base.
Injection Volume1 µLStandard injection volume for trace analysis.
Split Ratio20:1Prevents column overloading and ensures sharp peaks.
Oven ProgramInitial temp: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 minProvides good separation of the target compound from potential impurities and solvent.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy for generating a characteristic and reproducible mass spectrum. [5]
Mass Range40-450 amuCovers the expected mass of the molecular ion and its fragments.
Source Temperature230 °CStandard source temperature to maintain analyte in the gas phase.
Quadrupole Temp.150 °CStandard quadrupole temperature for stable ion transmission.
Sample Preparation
  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for GC-MS analysis.

Data Analysis and Interpretation

Retention Time

The retention time is a characteristic property of a compound under a specific set of chromatographic conditions. For N-(4-Methylbenzyl)piperidin-4-amine, a single, sharp peak should be observed at a specific retention time. This retention time should be consistent across multiple injections of the same sample.

Mass Spectrum and Fragmentation Pattern

The mass spectrum provides information about the molecular weight and structure of the analyte. For N-(4-Methylbenzyl)piperidin-4-amine (free base, molecular weight: 204.32 g/mol ), the following fragmentation pattern is expected upon electron ionization:

  • Molecular Ion (M⁺): A peak at m/z 204 corresponding to the intact molecule is expected, though it may be of low intensity.

  • Base Peak: The most intense peak is likely to be at m/z 110, resulting from the alpha-cleavage of the 4-methylbenzyl group, leading to the formation of the stable [M - C₇H₇]⁺ fragment.

  • Other Key Fragments:

    • m/z 91: A prominent peak corresponding to the tropylium ion ([C₇H₇]⁺), which is a characteristic fragment of benzyl-containing compounds.

    • m/z 98: Resulting from the cleavage of the C-N bond between the piperidine ring and the amino group, with the charge retained on the piperidine fragment.

    • m/z 105: From the cleavage of the bond between the benzylic carbon and the nitrogen, with the charge on the 4-methylbenzyl fragment.

Predicted Mass Spectral Data
m/z Proposed Fragment Structure Significance
204[C₁₃H₂₀N₂]⁺Molecular Ion
110[C₇H₁₄N]⁺Base Peak (Alpha-cleavage)
105[C₈H₉]⁺4-Methylbenzyl cation
98[C₅H₁₂N]⁺Piperidine fragment
91[C₇H₇]⁺Tropylium ion
Purity Assessment

The purity of the synthesized compound can be assessed by examining the chromatogram for the presence of any additional peaks. The peak area of the main compound relative to the total area of all peaks provides a semi-quantitative measure of purity. Impurities could include unreacted starting materials (piperidin-4-amine, 4-methylbenzaldehyde) or side-products from the reaction.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis and GC-MS analysis of this compound. The described reductive amination procedure is a reliable method for the preparation of this valuable synthetic intermediate. The outlined GC-MS method offers a robust approach for the confirmation of its identity and the assessment of its purity. By understanding the underlying chemical principles and the expected analytical outcomes, researchers can confidently synthesize and characterize this and other related piperidine derivatives for their drug discovery and development endeavors.

References

  • PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

  • NIST WebBook. 4-Benzylpiperidine. [Link]

  • Redalyc. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. [Link]

  • Google Patents.
  • Google Patents. Process for preparing N-amino piperidine hydrochloride.
  • International Journal of Pharmaceutical Sciences and Research. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]

  • National Institutes of Health. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. [Link]

  • mzCloud. N Benzyl 4 piperidone. [Link]

  • HMDB. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). [Link]

  • OAJI. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • ResearchGate. Convert N-alkyl Piperifine to salt. [Link]

  • ResearchGate. Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. [Link]

  • PubChem. 4-Benzylpiperidine. [Link]

  • Reddit. Challenging reductive amination. [Link]

  • ResearchGate. Reductive amination of amines with formaldehyde ?. [Link]

  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

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Application Notes and Protocols: Leveraging N-(4-Methylbenzyl)piperidin-4-amine Hydrochloride in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Piperidines in Combinatorial Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1][2] Its rigid, three-dimensional structure provides an excellent framework for orienting functional groups in precise vectors to interact with biological targets.[2] The N-substituted piperidine motif, in particular, is frequently employed to modulate physicochemical properties and explore structure-activity relationships (SAR) in drug discovery campaigns. N-(4-Methylbenzyl)piperidin-4-amine hydrochloride is a versatile building block that introduces this valuable scaffold, offering multiple points for diversification in the generation of compound libraries through solid-phase organic synthesis (SPOS).

This guide provides a comprehensive overview of the application of this compound in SPOS, with a focus on its integration into synthetic workflows for creating diverse molecular libraries. We will delve into the mechanistic rationale behind protocol choices, provide detailed step-by-step instructions, and discuss the necessary analytical techniques for reaction monitoring and product validation.

Core Principles and Advantages in Solid-Phase Synthesis

Solid-phase synthesis offers significant advantages for library creation, primarily the simplification of purification by allowing excess reagents and by-products to be washed away from the resin-bound product.[3] N-(4-Methylbenzyl)piperidin-4-amine can be strategically employed in several ways:

  • As a Scaffold: Immobilized onto a solid support to serve as the foundational core for subsequent chemical elaborations.

  • As a Building Block: Introduced into a growing molecule on-resin to add the N-(4-methylbenzyl)piperidine moiety.

A primary method for incorporating this amine onto a solid support is through reductive amination , a robust and widely used reaction in solid-phase synthesis.[4][5]

PART 1: Immobilization of N-(4-Methylbenzyl)piperidin-4-amine onto a Solid Support via Reductive Amination

This section details the protocol for attaching the title compound to an aldehyde-functionalized resin, a common starting point for library synthesis. The secondary amine of the piperidine reacts with the resin's aldehyde group to form an iminium ion, which is then reduced to a stable tertiary amine linkage.

Diagram of the Immobilization Workflow

immobilization_workflow Resin Aldehyde-Functionalized Resin (e.g., Rink Amide) Iminium Resin-Bound Iminium Ion Resin->Iminium Imine Formation (Acid Catalyst) Amine N-(4-Methylbenzyl)piperidin-4-amine (Free Base) Amine->Iminium Immobilized Immobilized Scaffold on Resin Iminium->Immobilized Reduction Reduction Reductive Agent (e.g., NaBH(OAc)₃) Reduction->Immobilized Wash Wash Steps Immobilized->Wash

Caption: Workflow for resin immobilization via reductive amination.

Experimental Protocol: Immobilization

Materials:

  • Aldehyde-functionalized resin (e.g., Rink Amide resin pre-loaded with an aldehyde linker)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Acid (AcOH)

Protocol Steps:

  • Resin Swelling: Swell the aldehyde-functionalized resin (1.0 eq) in DMF for 1 hour in a suitable reaction vessel.

  • Free Base Generation (In Situ):

    • Dissolve this compound (4.0 eq) in DMF.

    • Add DIPEA or TEA (4.5 eq) to the solution to neutralize the hydrochloride and generate the free secondary amine.

    • Rationale: The hydrochloride salt is stable for storage but the free amine is required for the nucleophilic attack on the aldehyde. Using a non-nucleophilic base like DIPEA prevents competition with the desired reaction.

  • Iminium Ion Formation:

    • Drain the DMF from the swollen resin.

    • Add the solution of the free amine to the resin.

    • Add a catalytic amount of acetic acid (0.1 eq) to promote the formation of the iminium ion.

    • Agitate the mixture at room temperature for 2 hours.

  • Reduction:

    • Add sodium triacetoxyborohydride (4.0 eq) to the reaction mixture.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of other functional groups. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride.[5]

    • Agitate the mixture overnight at room temperature.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

  • Confirmation of Immobilization (Qualitative):

    • A small sample of the resin can be tested for the presence of a primary/secondary amine using the Kaiser test (ninhydrin test). The test should be negative, indicating the successful conversion of the secondary amine to a tertiary amine upon linkage to the resin.

PART 2: Elaboration of the Resin-Bound Scaffold

Once the N-(4-Methylbenzyl)piperidin-4-amine scaffold is immobilized, its primary amine can be used as a handle for further diversification. A common elaboration is acylation to form an amide bond, introducing a new variable substituent.

Diagram of the Acylation Workflow

acylation_workflow Immobilized Immobilized Scaffold (with free amine) Acylated Acylated Product on Resin Immobilized->Acylated Amide Bond Formation Acid Carboxylic Acid (R-COOH) Acid->Acylated Coupling Coupling Agent (e.g., HATU/DIPEA) Coupling->Acylated Wash Wash & Dry Acylated->Wash

Caption: Workflow for acylation of the resin-bound amine.

Experimental Protocol: Acylation

Materials:

  • Resin-bound N-(4-Methylbenzyl)piperidin-4-amine scaffold

  • Carboxylic acid of choice (R-COOH, 3.0 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)

  • DIPEA (6.0 eq)

  • DMF, DCM, MeOH

Protocol Steps:

  • Resin Swelling: Swell the resin from the previous step in DMF for 1 hour.

  • Activation of Carboxylic Acid:

    • In a separate vial, dissolve the carboxylic acid and HATU in DMF.

    • Add DIPEA to the solution and allow it to pre-activate for 5-10 minutes.

    • Rationale: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, facilitating rapid amide bond formation. DIPEA acts as the base to activate the HATU and neutralize the resulting acids.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated carboxylic acid solution to the resin.

    • Agitate the mixture for 4-6 hours at room temperature.

  • Monitoring the Reaction:

    • Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (colorless or yellow beads) indicates the complete consumption of the primary amine and successful acylation.[6][7]

  • Washing:

    • Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum for use in the next step or cleavage.

PART 3: Cleavage from the Solid Support and Product Characterization

The final step is to release the synthesized molecule from the solid support. The choice of cleavage cocktail depends on the type of linker used and the acid-lability of the protecting groups on the molecule. For a standard Rink Amide linker, a strong acid cocktail is required.

Cleavage and Purification Protocol

Materials:

  • Dry, acylated peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5.

    • CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

Protocol Steps:

  • Preparation: Place the dry resin in a reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Rationale: TFA cleaves the acid-labile linker, releasing the product into solution. TIS and water act as scavengers to trap reactive cations (e.g., from the benzyl group) that are generated during cleavage, preventing side reactions with the product.

  • Product Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Slowly add the filtrate to a flask containing cold diethyl ether (10x the volume of the filtrate).

    • The product should precipitate as a solid.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the solid product.

    • Decant the ether and wash the pellet with cold ether two more times.

    • Dry the crude product under vacuum.

  • Analysis:

    • The purity and identity of the final compound should be confirmed using analytical techniques such as:

      • High-Performance Liquid Chromatography (HPLC): To assess purity.[8]

      • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[9]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation if a larger quantity is synthesized.[10]

Quantitative Data Summary

The following table provides a general summary of the reaction parameters for a typical synthesis sequence.

Parameter Immobilization Step Acylation Step Cleavage Step
Resin Loading 0.5 - 1.0 mmol/gN/AN/A
Equivalents of Reagent 4.0 eq Amine, 4.0 eq NaBH(OAc)₃3.0 eq Acid, 2.9 eq HATUN/A
Solvent DMFDMFTFA/TIS/H₂O
Reaction Time Overnight4-6 hours2-3 hours
Temperature Room TemperatureRoom TemperatureRoom Temperature
Typical Yield >90% (on resin)>95% (on resin)50-80% (crude)
Purity (Crude) N/AN/A40-70% (by HPLC)

Conclusion and Future Perspectives

This compound is a highly valuable reagent for solid-phase organic synthesis, enabling the straightforward introduction of a key medicinal chemistry scaffold. The protocols outlined here for immobilization via reductive amination and subsequent acylation provide a robust and flexible platform for the generation of diverse compound libraries. By systematically varying the carboxylic acid component in the acylation step, researchers can rapidly generate a multitude of analogues for screening in drug discovery programs. Further diversification is possible by selecting resins with different linkers or by performing additional on-resin chemical transformations.

References

  • Appella, D. H., et al.
  • "solid-supported reductive amin
  • "Solid-phase synthesis of trisubsituted guanidines." PubMed.
  • "An In-depth Technical Guide to N,N,4-Trimethylpiperidin-4-amine." Benchchem.
  • "N-benzyl-4-piperidone: synthesis and uses." Guidechem.
  • "Analytical Techniques for Small Molecule Solid Phase Synthesis.
  • "A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides." Indian Academy of Sciences.
  • "Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery." Self-published.
  • "Analytical techniques for solid-phase organic and combin
  • "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Luxembourg Bio Technologies.
  • "Application Notes and Protocols: N,N,4-Trimethylpiperidin-4-amine in Organic Synthesis." Benchchem.
  • "Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
  • "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis." SciELO México.
  • "Practical Protocols for Solid-Phase Peptide Synthesis 4.0." PMC - PubMed Central.
  • "N-Benzyl piperidine Fragment in Drug Discovery." PubMed.
  • "Synthesis, anti-angiogenic and DNA cleavage studies of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)
  • "US4179569A - N-(4-piperidinyl)-N-phenylamides.
  • "1988082-93-4 | N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine dihydrochloride." ChemScene.
  • "Use of N-(4-aminophenyl)
  • "[Synthesis of N alpha-(4-methylbenzoyl)-4-amidinophenyl-alaninamides and -Esters]." Pharmazie.

Sources

"experimental protocol for derivatizing N-(4-Methylbenzyl)piperidin-4-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Strategic Derivatization of N-(4-Methylbenzyl)piperidin-4-amine

A Guide to Amide and Sulfonamide Synthesis for Medicinal Chemistry and Drug Discovery

Introduction: The Rationale for Derivatization

In the landscape of modern drug development, the piperidine ring stands out as one of the most prevalent nitrogen-containing heterocyclic scaffolds.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in a vast array of FDA-approved therapeutics. The compound N-(4-Methylbenzyl)piperidin-4-amine serves as a versatile intermediate, presenting a secondary amine that is ripe for chemical modification. Derivatizing this amine is a cornerstone strategy in medicinal chemistry, employed to modulate a molecule's physicochemical and pharmacological properties, including:

  • Potency and Selectivity: Introducing new functional groups can create additional interactions with a biological target, enhancing binding affinity and selectivity.

  • Pharmacokinetics: Altering properties like lipophilicity, polarity, and metabolic stability through derivatization can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Solubility: Conversion of the amine to various amides or sulfonamides can fine-tune aqueous solubility, a critical factor for bioavailability.

This technical guide provides detailed, field-proven protocols for two fundamental and high-yielding derivatization strategies for N-(4-Methylbenzyl)piperidin-4-amine hydrochloride: N-Acylation to form amides and N-Sulfonylation to form sulfonamides. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system from reaction setup to final characterization.

Core Principle: Handling the Hydrochloride Salt

A critical first consideration is that the starting material is a hydrochloride salt. This means the target secondary amine is protonated, rendering it non-nucleophilic and incapable of reacting with electrophiles. To proceed, the amine must be "free-based." This can be achieved as a separate preliminary step or, more efficiently, in situ during the reaction. Our protocols will utilize the in situ method, which involves adding a sufficient excess of a non-nucleophilic base to both neutralize the HCl salt and scavenge the acid generated during the derivatization reaction.[3]

General Experimental Workflow

The derivatization process for both acylation and sulfonylation follows a consistent and logical workflow. This ensures reproducibility and simplifies the transition between different derivatization agents.

G General Derivatization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis prep Reagent & Glassware Prep (Anhydrous Conditions) freebase In Situ Free-Basing (Amine + Base in Solvent) prep->freebase addition Slow Addition of Electrophile (Acyl or Sulfonyl Chloride) at 0°C freebase->addition stir Reaction Stirring (Warm to RT) addition->stir monitor Monitor Progress (TLC or LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Washes (Acid, Base, Brine) quench->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography or Recrystallization) dry->purify char Characterization (NMR, MS, HPLC) purify->char

Caption: General workflow for derivatization reactions.

Protocol 1: N-Acylation (Amide Synthesis)

The formation of an amide bond via acylation is one of the most robust and reliable reactions in organic synthesis.[4] This protocol utilizes an acyl chloride as the electrophile.

Reaction Scheme: General N-Acylation

G N-Acylation Reaction Scheme cluster_products Amine N-(4-Methylbenzyl)piperidin-4-amine (Free Base) Product N-Acyl Derivative (Amide) Amine->Product + AcylCl R-COCl (Acyl Chloride) AcylCl->Product + Base Base (e.g., Et3N) Byproduct [Base-H]+Cl- cluster_reactants cluster_reactants cluster_products cluster_products cluster_reactants->cluster_products Base, Anhydrous Solvent (e.g., DCM)

Caption: General scheme for N-acylation of the secondary amine.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (1 mmol scale)Purpose
N-(4-Methylbenzyl)piperidin-4-amine HCl254.801.0255 mgStarting Material
Acetyl Chloride (Example Acyl Chloride)78.501.051.05 mmol, 77 µLElectrophile
Triethylamine (Et₃N)101.192.22.2 mmol, 307 µLBase (Free-basing & Acid Scavenger)
Dichloromethane (DCM), Anhydrous--10 mLSolvent
4-(Dimethylamino)pyridine (DMAP)122.170.05 (cat.)0.05 mmol, 6 mgOptional Catalyst
Step-by-Step Protocol
  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv, 255 mg).

    • Add anhydrous dichloromethane (DCM, 10 mL) and triethylamine (2.2 equiv, 307 µL). Stir the resulting slurry at room temperature for 15-20 minutes.

    • Rationale: Using an anhydrous solvent is crucial as acyl chlorides readily hydrolyze with water.[4] The 2.2 equivalents of triethylamine serve a dual purpose: one equivalent neutralizes the hydrochloride salt to generate the nucleophilic free amine, and the second equivalent neutralizes the HCl byproduct formed during the acylation.[3]

  • Addition of Acyl Chloride:

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the acyl chloride (e.g., acetyl chloride, 1.05 equiv, 77 µL) dropwise to the stirred solution.

    • Rationale: A slight excess of the acyl chloride ensures complete consumption of the starting amine. The dropwise addition at 0 °C helps to control the exothermic reaction.[3][4]

  • Reaction and Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC), visualizing with ninhydrin stain, which specifically detects the primary/secondary starting amine. The reaction is complete when the starting amine spot is no longer visible.

    • Expert Insight: If the reaction is sluggish, a catalytic amount of DMAP (0.05 equiv) can be added to accelerate the acylation.[3]

  • Work-up and Isolation:

    • Upon completion, dilute the reaction mixture with an additional 15 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (2 x 15 mL) - to remove excess triethylamine.

      • Saturated NaHCO₃ solution (2 x 15 mL) - to remove any unreacted acyl chloride and acidic impurities.

      • Brine (1 x 15 mL) - to remove residual water.

    • Rationale: This aqueous workup sequence effectively removes the bulk of impurities, simplifying the final purification.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude amide product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization, if applicable.

Protocol 2: N-Sulfonylation (Sulfonamide Synthesis)

The synthesis of sulfonamides is another vital transformation, as the sulfonamide functional group is a key pharmacophore in many antibacterial, diuretic, and hypoglycemic drugs. The procedure is analogous to acylation, using a sulfonyl chloride.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (1 mmol scale)Purpose
N-(4-Methylbenzyl)piperidin-4-amine HCl254.801.0255 mgStarting Material
p-Toluenesulfonyl Chloride (TsCl)190.651.11.1 mmol, 210 mgElectrophile
Pyridine79.103.03.0 mmol, 242 µLBase & Solvent/Catalyst
Dichloromethane (DCM), Anhydrous--10 mLCo-solvent
Step-by-Step Protocol
  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv, 255 mg).

    • Add anhydrous DCM (10 mL) and pyridine (3.0 equiv, 242 µL). Stir until the starting material fully dissolves.

    • Rationale: Pyridine is an excellent base for sulfonylation reactions. It effectively neutralizes the starting material and the generated HCl. In some cases, it can also serve as the solvent.[5]

  • Addition of Sulfonyl Chloride:

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (1.1 equiv, 210 mg) portion-wise over 5 minutes.

    • Rationale: Portion-wise addition helps manage the reaction's exothermicity. A slight excess of the sulfonyl chloride drives the reaction to completion.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up and Isolation:

    • Dilute the reaction mixture with 20 mL of DCM.

    • Transfer to a separatory funnel and wash sequentially with:

      • 2 M HCl (2 x 20 mL) or aqueous CuSO₄ solution - to thoroughly remove pyridine.[3]

      • Saturated NaHCO₃ solution (1 x 20 mL).

      • Brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purification:

    • Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization.

Characterization of Derivatized Products

Confirming the identity and purity of the synthesized derivative is a non-negotiable step. The following methods are standard practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6]

  • ¹H NMR: Acquisition of the proton NMR spectrum will confirm the addition of the new acyl or sulfonyl group. Expect to see new signals corresponding to the protons on the added group (e.g., a singlet around 2.1 ppm for an acetyl group) and shifts in the signals of the protons adjacent to the piperidine nitrogen.

  • ¹³C NMR: This will show the appearance of a new carbonyl carbon (amide, ~170 ppm) or signals from the aromatic ring of the sulfonyl group.

Mass Spectrometry (MS)
  • Technique: Electrospray ionization (ESI) is highly suitable for these derivatives.[6]

  • Sample Preparation: Prepare a dilute solution (µg/mL to ng/mL range) of the compound in a solvent like methanol or acetonitrile.[6]

  • Analysis: The mass spectrum should show a prominent molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the derivatized product. This provides definitive confirmation of a successful transformation.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: HPLC is used to assess the purity of the final compound.

  • Typical Conditions:

    • Column: A reversed-phase C18 column is commonly used.[6]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape, is typically employed.[6]

    • Detection: UV detection is appropriate as the aromatic rings in the starting material and derivatives are chromophores.[6]

  • Analysis: A pure sample should ideally show a single, sharp peak. The peak area percentage can be used to quantify purity.

References

  • Acetylation of Secondary amines. Chemistry Stack Exchange. [Link]

  • Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. National Institutes of Health (NIH). [Link]

  • Synthesis, characterization and antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. National Institutes of Health (NIH). [Link]

  • Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. ResearchGate. [Link]

  • Piperidine Synthesis. Defense Technical Information Center (DTIC). [Link]

Sources

Application Note: A Strategic Guide to Structure-Activity Relationship (SAR) Studies of N-(4-Methylbenzyl)piperidin-4-amine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-benzylpiperidine (N-BP) framework is a privileged scaffold in medicinal chemistry, recognized for its structural flexibility and presence in numerous approved therapeutic agents.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on designing and executing Structure-Activity Relationship (SAR) studies starting with N-(4-Methylbenzyl)piperidin-4-amine hydrochloride. We will outline a strategic approach, from hypothetical target selection and rational analog design to detailed protocols for chemical synthesis and a tiered biological evaluation cascade. This guide emphasizes the causality behind experimental choices to empower researchers to systematically optimize this scaffold for enhanced potency, selectivity, and pharmacokinetic properties.

Introduction: The N-Benzylpiperidine Scaffold

The N-benzylpiperidine motif is a cornerstone of modern drug discovery, valued for its three-dimensional structure and its ability to engage in critical interactions, such as cation-π interactions, with biological targets.[2][3] This versatility has led to its incorporation into a wide array of CNS-active agents, antivirals, antifungals, and more.[4][5][6]

This compound serves as an excellent starting point for an SAR campaign. Its structure can be systematically dissected into three key regions for chemical modification:

  • The Substituted Benzyl Moiety: Influences lipophilicity, steric interactions, and potential aromatic interactions within a binding pocket.

  • The Piperidine Core: A basic nitrogen-containing heterocycle that is often crucial for salt formation, solubility, and forming hydrogen bonds or ionic interactions.

  • The 4-Amino Group: A versatile functional handle for introducing a wide range of substituents to probe for new interactions and modulate physicochemical properties.

The goal of an SAR study is to understand how modifications to these regions impact a compound's biological activity. This iterative process of design, synthesis, and testing is fundamental to transforming a preliminary "hit" compound into a potent and selective "lead" candidate.

Hypothetical Target Selection: Acetylcholinesterase (AChE)

Given that the N-benzylpiperidine core is a key feature of the acetylcholinesterase (AChE) inhibitor Donepezil, used in the treatment of Alzheimer's disease, we will select AChE as a plausible and well-documented hypothetical target for our SAR campaign.[7][8] The pathogenic complexity of Alzheimer's disease necessitates the development of new multi-target agents, and modifying the Donepezil scaffold is a rational starting point for designing new AChE and Butyrylcholinesterase (BuChE) inhibitors.[7]

Strategy for Analog Library Design

A successful SAR study relies on the logical and systematic exploration of chemical space around the lead compound. We propose a multi-pronged strategy focusing on the three key regions of N-(4-Methylbenzyl)piperidin-4-amine.

SAR_Strategy cluster_scaffold Core Scaffold: N-(4-Methylbenzyl)piperidin-4-amine cluster_R1 Region 1: Benzyl Ring (R1) cluster_R3 Region 3: 4-Amino Group (R3) cluster_R2 Region 2: Piperidine Core Core R1_pos Positional Isomers (o-, m-methyl) Core->R1_pos Modify Aromatic Ring R1_elec Electronic Effects (Cl, F, OMe, NO2) Core->R1_elec Modify Aromatic Ring R1_het Heterocyclic Replacements (e.g., Pyridyl) Core->R1_het Modify Aromatic Ring R3_alk N-Alkylation (Me, Et) Core->R3_alk Derivatize Amino Group R3_acyl N-Acylation (Acetyl, Benzoyl) Core->R3_acyl Derivatize Amino Group R3_sulf N-Sulfonylation (e.g., p-Toluenesulfonyl) Core->R3_sulf Derivatize Amino Group R2_conf Conformational Restriction (e.g., Bicyclic Analogs) Core->R2_conf Alter Core Ring R2_basic Modulate Basicity (e.g., Fluoro-piperidines) Core->R2_basic Alter Core Ring

Caption: SAR strategy for N-(4-Methylbenzyl)piperidin-4-amine.

Rationale for Modifications:
  • Region 1 (Benzyl Ring): Altering substituents on the phenyl ring allows for probing steric and electronic requirements of the target's binding site. For example, moving the methyl group or replacing it with electron-donating or -withdrawing groups can significantly alter binding affinity.

  • Region 2 (Piperidine Core): While synthetically more challenging, modifications here can have a profound impact. Constraining the conformation of the piperidine ring can improve binding by reducing the entropic penalty upon binding and can enhance selectivity.

  • Region 3 (4-Amino Group): This is the most synthetically accessible point for rapid diversification. Adding alkyl, acyl, or sulfonyl groups introduces new potential hydrogen bond donors/acceptors and van der Waals interactions, which can be explored to optimize potency and selectivity.[9][10]

Experimental Protocols: Synthesis and Characterization

The synthesis of analogs can be efficiently achieved through standard organic chemistry reactions. Reductive amination is a key method for preparing the core structure and its derivatives.[4][6]

Protocol 4.1: General Synthesis via Reductive Amination

This protocol describes the synthesis of an analog by reacting a substituted piperidone with a substituted benzylamine.

Objective: To synthesize N-(4-Chlorobenzyl)piperidin-4-amine as a representative analog.

Materials:

  • tert-butyl 4-aminopiperidine-1-carboxylate

  • 4-Chlorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation & Reduction:

    • To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM, add 4-chlorobenzaldehyde (1.1 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product (Boc-protected intermediate) by column chromatography on silica gel.

  • Boc Deprotection:

    • Dissolve the purified intermediate in DCM (approx. 0.1 M).

    • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Concentrate the mixture under reduced pressure.

    • The resulting salt can be triturated with diethyl ether to yield the final product, N-(4-Chlorobenzyl)piperidin-4-amine, as a TFA or hydrochloride salt (after salt exchange).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Biological Evaluation: A Tiered Screening Cascade

A screening cascade ensures that the most promising compounds are advanced efficiently, saving time and resources.

Screening_Cascade cluster_synthesis Compound Synthesis cluster_primary Primary Screening cluster_secondary Secondary Screening (Hits from Primary) cluster_tertiary Tertiary / Lead Optimization Synthesize Synthesize Analog Library PrimaryAssay AChE Inhibition Assay (Single Concentration, e.g., 10 µM) Synthesize->PrimaryAssay Test All Analogs IC50 AChE IC50 Determination (Dose-Response) PrimaryAssay->IC50 Advance Hits (e.g., >50% Inhibition) Selectivity BuChE Selectivity Assay (IC50 Determination) IC50->Selectivity Profile Potent Hits Cytotox In Vitro Cytotoxicity (e.g., MTT Assay on SH-SY5Y cells) Selectivity->Cytotox Profile Potent & Selective Hits ADME Preliminary ADME (Solubility, Permeability) Cytotox->ADME

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in N-(4-Methylbenzyl)piperidin-4-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome, valued research partner. This guide is designed for chemists, researchers, and drug development professionals actively engaged in the synthesis of N-(4-Methylbenzyl)piperidin-4-amine and its hydrochloride salt. The target compound is a crucial intermediate in pharmaceutical development, and achieving high yield and purity is paramount. The most common and efficient pathway to this molecule is the reductive amination between a piperidin-4-one equivalent and 4-methylbenzylamine.[1][2] This document provides in-depth, field-tested troubleshooting advice to diagnose and resolve common issues leading to low product yield. We will explore the causality behind each experimental step, ensuring a robust and reproducible synthesis.

Section 1: Core Troubleshooting Guide (Q&A Format)

This section directly addresses the most common yield-related issues encountered during synthesis.

Q1: My overall yield is very low, and I'm recovering significant amounts of unreacted piperidin-4-one and/or 4-methylbenzylamine. What is the likely cause?

A1: This is a classic symptom of incomplete or failed reductive amination. The root cause typically lies in one of two key stages: inefficient imine/iminium ion formation or ineffective reduction.

Underlying Causality & Solutions:

  • Inefficient Imine/Iminium Formation: The reaction's first step is the condensation of the ketone (piperidin-4-one) and the primary amine (4-methylbenzylamine) to form an imine intermediate. This equilibrium is acid-catalyzed and produces water as a byproduct.[3]

    • pH is Not Optimal: The reaction requires mildly acidic conditions (pH ~4-6) to facilitate both the protonation of the carbonyl oxygen (activating it for nucleophilic attack) and the subsequent dehydration to the iminium ion. If the pH is too low, the starting amine will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated, and the dehydration step is inefficient.

      • Solution: If starting with piperidin-4-one hydrochloride, the HCl salt itself may provide sufficient acidity. However, for slow reactions, the addition of a catalytic amount of a weak acid like acetic acid can be beneficial, especially when using a non-acidic reducing agent like Sodium Triacetoxyborohydride (STAB).[4][5]

    • Presence of Excess Water: The formation of the imine is a reversible reaction where water is a byproduct. According to Le Châtelier's principle, removing water will drive the equilibrium toward the imine product.

      • Solution: While not always necessary for one-pot reactions with efficient reducing agents, adding a drying agent like anhydrous MgSO₄ or Na₂SO₄ can improve yields for stubborn substrates. Alternatively, performing the reaction in a setup with a Dean-Stark trap can be effective, though often overly complex for this transformation.

  • Inactive or Inappropriate Reducing Agent: The choice and handling of the reducing agent are critical.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the preferred reagent for many reductive aminations due to its mildness and selectivity.[5] It reduces the protonated iminium ion much faster than it reduces the starting ketone.[5][6] However, STAB is highly moisture-sensitive.[7]

      • Solution: Ensure you are using fresh, anhydrous STAB from a tightly sealed container. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Avoid protic solvents like methanol, which can slowly react with STAB; preferred solvents include 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[5][7]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also effective and, unlike STAB, is stable in protic solvents like methanol. However, its reduction rate is pH-dependent. It is most effective at reducing imines at the optimal pH of ~4-6 while being slow to reduce ketones at this pH.[3]

      • Solution: Ensure the reaction medium is buffered or maintained in the weakly acidic range. Be aware that workup can produce toxic hydrogen cyanide (HCN) gas, requiring careful quenching in a well-ventilated fume hood.[3] For this reason, STAB is generally favored.

  • Incorrect Stoichiometry: The molar ratios of reactants are crucial.

    • Solution: A slight excess of the amine (e.g., 1.1 to 1.2 equivalents) and the reducing agent (1.5 to 2.0 equivalents) relative to the ketone is often optimal to drive the reaction to completion.[6] Refer to the table below for a recommended starting point.

ReagentMolar Equivalents (Relative to Ketone)Rationale
Piperidin-4-one HCl1.0Limiting Reagent
4-Methylbenzylamine1.1 - 1.2Drives imine formation equilibrium
Sodium Triacetoxyborohydride (STAB)1.5 - 2.0Ensures complete reduction of the iminium ion
Acetic Acid (optional)0.1 - 1.0Catalyst for imine formation, especially with ketones

Table 1: Recommended Stoichiometry for Reductive Amination.

Q2: The reaction appears complete by TLC/LCMS, but my yield plummets after workup and hydrochloride salt formation. Where am I losing my product?

A2: Significant product loss during purification is a common and frustrating issue. This typically points to problems in the aqueous workup (extraction) or the final salt precipitation/crystallization.

Underlying Causality & Solutions:

  • Improper Acid-Base Extraction: The product, N-(4-Methylbenzyl)piperidin-4-amine, is a basic compound. This property is key to its separation from neutral byproducts.

    • Problem: During the aqueous workup, if the pH is not made sufficiently basic, the amine product will remain protonated (as an ammonium salt) and stay in the aqueous layer, leading to catastrophic yield loss.[8][9]

      • Solution: After quenching the reaction (e.g., with saturated NaHCO₃ solution), ensure the aqueous layer is adjusted to a pH > 11 using a strong base like 2M or 4M NaOH.[8] Confirm the pH with litmus paper or a pH meter. At this high pH, the amine is in its "free base" form and will be readily extracted into an organic solvent like DCM or Ethyl Acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

  • Inefficient Hydrochloride Salt Formation: Converting the free-base amine into its hydrochloride salt is the final step for purification and stabilization. An improper technique can lead to poor precipitation or the formation of an oil instead of a crystalline solid.

    • Problem: Using aqueous HCl can introduce excess water, which may prevent the salt from precipitating, especially if the salt has some solubility in the solvent system.[10] The choice of solvent is also critical.

      • Solution: The most reliable method is to use a solution of anhydrous HCl.[11][12] A common and effective choice is 2M HCl in diethyl ether or a 4M solution in 1,4-dioxane. Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or a mixture including methanol for solubility). Slowly add the HCl solution dropwise with vigorous stirring, often at a reduced temperature (0-5 °C), until precipitation is complete.[12] Adding an anti-solvent like hexane can sometimes aid precipitation.

Section 2: Recommended Experimental Protocol

This protocol represents a robust, self-validating starting point for the synthesis, incorporating best practices to maximize yield.

Synthesis of N-(4-Methylbenzyl)piperidin-4-amine (Free Base)

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add piperidin-4-one monohydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to form a suspension (approx. 0.2 M concentration).

  • Amine Addition: Add 4-methylbenzylamine (1.1 eq) to the mixture.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. The mixture may become clearer as the initial reactants form the iminium intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. Caution: The addition may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LCMS until the starting ketone has been consumed.

  • Workup - Quenching: Carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Workup - Basification & Extraction: Transfer the mixture to a separatory funnel. Add 2M aqueous NaOH until the pH of the aqueous layer is >11. Extract the aqueous layer three times with dichloromethane (DCM).

  • Workup - Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free-base amine, typically as an oil or waxy solid.

Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude free-base amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Precipitation: While stirring vigorously, slowly add a solution of 2M HCl in diethyl ether dropwise. A white precipitate should form immediately.

  • Completion: Continue adding the HCl solution until no further precipitation is observed. A slight excess can ensure complete salt formation.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature or in an ice bath. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold diethyl ether to remove any soluble impurities. Dry the solid under high vacuum to obtain N-(4-Methylbenzyl)piperidin-4-amine hydrochloride as a white to off-white solid.

Section 3: Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for diagnosing the root cause of low yield.

TroubleshootingWorkflow start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LCMS, NMR) start->check_reaction unreacted_sm Symptom: High Levels of Starting Materials check_reaction->unreacted_sm Analysis Shows complex_mixture Symptom: Complex Mixture, Multiple Byproducts check_reaction->complex_mixture Analysis Shows good_conversion Symptom: Good Conversion to Product in Crude check_reaction->good_conversion Analysis Shows cause_imine Root Cause: Inefficient Imine/Iminium Formation unreacted_sm->cause_imine cause_reduction Root Cause: Ineffective Reduction unreacted_sm->cause_reduction cause_side_rxn Root Cause: Side Reactions or Degradation complex_mixture->cause_side_rxn cause_workup Root Cause: Loss During Workup or Purification good_conversion->cause_workup solution_ph Solution: - Check/Adjust pH (~4-6) - Add catalytic AcOH cause_imine->solution_ph solution_reductant Solution: - Use fresh, anhydrous STAB - Run under inert atmosphere cause_reduction->solution_reductant solution_temp Solution: - Check reaction temperature - Consider stoichiometry cause_side_rxn->solution_temp solution_extraction Solution: - Ensure pH > 11 before extraction - Use anhydrous HCl for salt formation cause_workup->solution_extraction

Sources

Technical Support Center: Optimizing Reductive Amination for N-Benzylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-benzylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reductive amination conditions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Introduction to Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and versatility in forming C-N bonds.[1][2] The synthesis of N-benzylpiperidine from piperidine and benzaldehyde is a classic example that proceeds in two key stages:

  • Iminium Ion Formation: The nucleophilic nitrogen of piperidine attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration under mildly acidic conditions forms a transient iminium ion.

  • Reduction: A hydride-based reducing agent selectively reduces the iminium ion (C=N⁺) to the final tertiary amine product, N-benzylpiperidine.

The success of this one-pot reaction hinges on the careful selection of reagents and conditions to favor iminium ion reduction while minimizing side reactions, such as the reduction of the starting aldehyde.[3][4] This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this transformation.

Reaction Mechanism Overview

Reductive_Amination_Mechanism Reactants Piperidine + Benzaldehyde Intermediate Iminium Ion Intermediate (C₅H₁₀N⁺=CHC₆H₅) Reactants->Intermediate Condensation & Dehydration (H⁺ cat.) Product N-Benzylpiperidine Intermediate->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Intermediate Hydride Attack

Caption: Mechanism of N-benzylpiperidine synthesis via reductive amination.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-benzylpiperidine in a question-and-answer format.

Q1: My yield of N-benzylpiperidine is critically low. What are the likely causes and how can I fix this?

A1: Low yield is a common problem that can often be traced to one of several factors related to iminium ion formation or its subsequent reduction.

Potential Causes & Recommended Solutions:

  • Sub-optimal pH: The formation of the iminium ion is a pH-dependent equilibrium.[3]

    • The Problem: If the medium is too acidic, the piperidine starting material becomes fully protonated and non-nucleophilic. If it's too neutral or basic, the dehydration step to form the iminium ion is inefficient.

    • Solution: The optimal pH range is typically mildly acidic, between 4 and 6.[3][5] If not using a self-buffering reagent like sodium triacetoxyborohydride, consider adding a catalytic amount of acetic acid to your reaction mixture.[6]

  • Premature Aldehyde Reduction: Your reducing agent may be reducing the benzaldehyde starting material to benzyl alcohol faster than the iminium ion can form. This is especially common with strong, less selective reducing agents like sodium borohydride (NaBH₄).[4][7]

    • Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations because it reduces iminium ions much faster than it reduces aldehydes or ketones.[6][8][9]

  • Presence of Water: Many reducing agents, particularly NaBH(OAc)₃, are sensitive to moisture and will decompose on contact with water, reducing their effective concentration.[7]

    • Solution: Ensure your solvent is anhydrous and that your glassware is properly dried before starting the reaction. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[10] If the reaction has stalled, a small, additional charge of the reducing agent may be required.

Q2: I'm seeing significant side-product formation in my analysis. What are these impurities and how can I prevent them?

A2: The primary side product of concern in this reaction is benzyl alcohol, though others are possible depending on contaminants.

Common Side Products & Prevention Strategies:

  • Benzyl Alcohol: This is the most common impurity and arises from the direct reduction of benzaldehyde.[4]

    • Cause: Use of a non-selective reducing agent (like NaBH₄) in a one-pot procedure, or slow imine formation kinetics.

    • Prevention: The most effective strategy is to use sodium triacetoxyborohydride (NaBH(OAc)₃), which exhibits excellent chemoselectivity for the iminium ion over the aldehyde.[9] Alternatively, if using NaBH₄, employ a two-step, one-pot procedure: first, mix the piperidine and benzaldehyde in a suitable solvent (like methanol) and allow sufficient time for the imine to form. Then, cool the mixture and add the NaBH₄ portion-wise to control the reduction.[7][11]

  • Unreacted Starting Materials: Residual piperidine and benzaldehyde can contaminate the product.

    • Cause: Incorrect stoichiometry or incomplete reaction.

    • Prevention: Use a slight excess (1.1 to 1.2 equivalents) of the amine. After the reaction, a simple acid-base workup can effectively remove unreacted materials. Piperidine can be removed with an acidic wash, while benzaldehyde can be removed with a sodium bisulfite wash.

Q3: The reaction seems to have stalled and is not progressing. What troubleshooting steps should I take?

A3: A stalled reaction is often due to reagent deactivation or sub-optimal conditions.

Troubleshooting_Logic Start Reaction Stalled (No progress on TLC/GC) CheckMoisture Is the reaction anhydrous? Start->CheckMoisture CheckpH Is the pH optimal (pH 4-6)? CheckMoisture->CheckpH  Yes   DrySolvent Action: Use anhydrous solvents and inert atmosphere. CheckMoisture->DrySolvent No CheckReagent Is the reducing agent active? CheckpH->CheckReagent  Yes   AddAcid Action: Add catalytic AcOH. CheckpH->AddAcid No AddReagent Action: Add fresh portion of reducing agent. CheckReagent->AddReagent No / Unsure Proceed Continue Monitoring CheckReagent->Proceed  Yes   DrySolvent->CheckpH AddAcid->CheckReagent AddReagent->Proceed

Caption: Decision tree for troubleshooting a stalled reductive amination reaction.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this reaction: NaBH(OAc)₃, NaBH₃CN, or NaBH₄?

A1: The choice of reducing agent is critical and depends on the desired balance of reactivity, selectivity, and safety.[9]

Reducing AgentSelectivityOptimal SolventspH RequirementsSafety Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent. Highly selective for iminium ions over aldehydes/ketones.[8][9]Aprotic (DCE, DCM, THF).[7]Mildly acidic; self-catalyzing due to acetate release.[6]Moisture sensitive. Otherwise relatively safe.
Sodium Cyanoborohydride (NaBH₃CN) Good. Selective for iminium ions. Can reduce aldehydes at low pH.[3][5]Protic (MeOH, EtOH).[7]Stable in acidic media (pH 3-4).Highly Toxic. Liberates HCN gas upon reaction with strong acids or during acidic workup.[6][12]
Sodium Borohydride (NaBH₄) Poor. Reduces aldehydes and ketones rapidly.[7]Protic (MeOH, EtOH).Best results when imine is pre-formed before addition.Flammable solid; reacts with water to produce H₂ gas.
Q2: What is the optimal solvent for synthesizing N-benzylpiperidine?

A2: The ideal solvent depends on your chosen reducing agent. For NaBH(OAc)₃, chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are most common and effective.[7][10][13] For NaBH₃CN or NaBH₄, protic solvents like methanol (MeOH) are typically used.[7]

Q3: How do I properly work up and purify the N-benzylpiperidine product?

A3: A standard aqueous workup is usually sufficient.

  • Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reducing agent and acid catalyst.

  • Extract: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash: Wash the combined organic layers with water and then brine to remove water-soluble impurities.

  • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel for high-purity applications.[10][13]

Experimental Protocols & Workflow

General Experimental Workflow

Workflow Setup 1. Reactor Setup (Anhydrous Conditions) Reagents 2. Reagent Addition (Piperidine, Benzaldehyde, Solvent) Setup->Reagents Reduction 3. Add Reducing Agent (e.g., NaBH(OAc)₃) Reagents->Reduction Reaction 4. Reaction Monitoring (TLC / GC) Reduction->Reaction Workup 5. Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purify 6. Purification (Distillation / Chromatography) Workup->Purify Analyze 7. Product Analysis (NMR, MS) Purify->Analyze

Caption: Standard workflow for N-benzylpiperidine synthesis and purification.

Protocol: Synthesis of N-Benzylpiperidine using Sodium Triacetoxyborohydride

This protocol provides a reliable method for synthesizing N-benzylpiperidine on a laboratory scale.

Materials:

  • Piperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂), add piperidine (1.0 equiv.) and anhydrous DCE.

  • Add benzaldehyde (1.0 equiv.) to the solution and stir for 20-30 minutes at room temperature to allow for initial hemiaminal formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equiv.). The reaction is typically slightly exothermic.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the disappearance of the benzaldehyde starting material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).

  • Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzylpiperidine as an oil.

  • Purify the crude product by vacuum distillation to obtain pure N-benzylpiperidine.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. [Link]

  • Legnani, L., Bhawal, B. N., & Morandi, B. (n.d.). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Angewandte Chemie. [Link]

  • Recent Development on Catalytic Reductive Amination and Applications. (2015, August 6). ResearchGate. [Link]

  • Tale, R. H., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]

  • Reductive Amination. (2020, January 3). WordPress. [Link]

  • Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). ResearchGate. [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2009, August 6). ResearchGate. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • 1-Benzylpiperazine. Organic Syntheses. [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014, February 14). BYU ScholarsArchive. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC. [Link]

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2018, August 10). ResearchGate. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020, January 1). ResearchGate. [Link]

  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (1993, March 1). Synthetic Communications. [Link]

  • What is the reaction mechanism of piperidine in chemical reactions?. (2023, September 25). Biosynce. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC - NIH. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022, March 29). PMC - NIH. [Link]

  • ChemInform Abstract: Reductive Amination of Ketones and Aldehydes with Hydrazine Using Borohydride Exchange Resin (BER)Nickel Acetate in Methanol. (2010, July 14). ResearchGate. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024, June 16). PubMed. [Link]

  • Show how to synthesize the following amines from the indicated st... Study Prep in Pearson+. [Link]

  • Does piperidine work in reductive amination like this?. (2024, February 4). Reddit. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

  • Deprotection of N-benzyl piperidine compound. (2020, February 18). Sciencemadness.org. [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023, February 15). PubMed. [Link]

  • reductive amination w/ n-methyl benzylamine- help!. Hive Methods Discourse. [Link]

  • Synthesis of functionalized benzyl amines by the reductive. arkat usa. [Link]

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"common side products in the synthesis of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(4-Methylbenzyl)piperidin-4-amine Hydrochloride

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The most common and efficient route to N-(4-Methylbenzyl)piperidin-4-amine is the reductive amination between a piperidin-4-amine derivative and 4-methylbenzaldehyde.[1][2] This process, while straightforward in principle, involves an equilibrium-driven imine formation followed by an irreversible reduction. The interplay between these steps is critical, and minor deviations in conditions can lead to a range of side products that complicate purification and reduce yields.

This guide provides a structured approach to identifying, understanding, and mitigating the formation of these common impurities.

Primary Synthetic Pathway: Reductive Amination

The core of the synthesis involves the reaction of piperidin-4-amine with 4-methylbenzaldehyde to form a Schiff base (imine), which is then reduced to the target secondary amine.

Synthetic Pathway P4A Piperidin-4-amine Imine Imine Intermediate (Schiff Base) P4A->Imine MB 4-Methylbenzaldehyde MB->Imine Product N-(4-Methylbenzyl)piperidin-4-amine Imine->Product H_plus H⁺ (cat.) H2O - H₂O Reducer Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General workflow for the reductive amination synthesis.

Troubleshooting Guide: Identification and Mitigation of Side Products

This section addresses the most frequently encountered impurities in a question-and-answer format.

Q1: I'm observing an impurity with a mass ~104 Da higher than my product. What is it and how did it form?

Answer: This is almost certainly the 1,N-bis(4-methylbenzyl)piperidin-4-amine , an over-alkylation or dialkylation product. It is the most common and often most challenging impurity to manage when using an unprotected piperidin-4-amine starting material.

  • Causality (Mechanism of Formation): The synthesis starts with two primary amine groups on piperidin-4-amine (the endocyclic piperidine nitrogen and the exocyclic 4-amino group). While the 4-amino group is typically more nucleophilic and reacts first, the resulting product, N-(4-Methylbenzyl)piperidin-4-amine, still possesses a secondary amine at the piperidine N-1 position. This nitrogen remains nucleophilic and can react with a second molecule of 4-methylbenzaldehyde to form another iminium ion, which is subsequently reduced. This problem is a classic challenge in reductive aminations where the product is also an amine.[2][3]

Overalkylation Product Desired Product (N¹-H Secondary Amine) Dialkylated Dialkylation Side Product 1,N-bis(4-methylbenzyl)piperidin-4-amine Product->Dialkylated + Aldehyde 4-Methylbenzaldehyde Aldehyde->Dialkylated + Reducer Reducing Agent

Caption: Formation pathway of the common dialkylation side product.

  • Detection:

    • LC-MS: Look for a peak with a molecular ion corresponding to C₂₆H₃₂N₂ (M+H⁺ ≈ 373.26).

    • ¹H NMR: The spectrum will show two distinct signals for the benzylic protons and an integration of aromatic protons that is double what is expected relative to the piperidine ring protons.

  • Prevention & Mitigation Strategies:

    • Use a Protected Starting Material (Recommended): The most robust solution is to start with tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine) . The Boc group effectively "masks" the piperidine nitrogen, preventing it from reacting.[4] The reductive amination is performed, and the Boc group is subsequently removed under acidic conditions (e.g., HCl in dioxane or TFA in DCM), which often simultaneously forms the desired hydrochloride salt.

    • Stoichiometric Control: Use a slight excess (1.2-1.5 equivalents) of piperidin-4-amine relative to the aldehyde. This statistically favors the mono-alkylation reaction. However, this requires subsequent removal of the unreacted amine.

    • Slow Aldehyde Addition: Adding the 4-methylbenzaldehyde slowly to the reaction mixture can help maintain a low concentration, reducing the rate of the second alkylation.

  • Removal: The dialkylated product has significantly different polarity from the mono-alkylated product. It can typically be separated by silica gel column chromatography.

Q2: My analysis shows a significant peak for 4-methylbenzyl alcohol. What went wrong?

Answer: This side product arises from the direct reduction of the starting material, 4-methylbenzaldehyde, before it can react to form the imine.

  • Causality (Mechanism of Formation): This issue is directly related to the choice and timing of the reducing agent. Some hydride reagents, like sodium borohydride (NaBH₄), are capable of reducing both aldehydes/ketones and imines.[5] If NaBH₄ is present before imine formation is complete, it will compete in reducing the starting aldehyde.

  • Prevention & Mitigation Strategies:

    • Use an Imine-Selective Reducing Agent: The best practice is to use a reagent that is selective for the protonated imine (iminium ion) over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the industry standard for this reason; it is less reactive and more selective.[2][5] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.[2]

    • Two-Step, One-Pot Procedure: If using NaBH₄, the reaction should be performed stepwise. First, mix the amine and aldehyde in a suitable solvent (e.g., methanol) and stir for a period (e.g., 1-2 hours) to allow the imine-forming equilibrium to be established. Only then should the NaBH₄ be added portion-wise at a reduced temperature (e.g., 0 °C).[5]

  • Removal: 4-Methylbenzyl alcohol is relatively non-polar and can be removed by silica gel chromatography. An acidic aqueous wash during workup may also help by protonating the desired amine product, keeping it in the aqueous layer while the neutral alcohol partitions into the organic layer.

Q3: My reaction is sluggish and I have a lot of unreacted starting materials. How can I improve conversion?

Answer: Low conversion is typically due to an unfavorable equilibrium for imine formation or suboptimal reaction conditions.

  • Causality (Mechanism of Formation): Imine formation is a reversible condensation reaction that produces water.[1] According to Le Châtelier's principle, the presence of water can shift the equilibrium back towards the starting materials. Additionally, the reaction rate is pH-dependent; it requires mild acid catalysis to activate the aldehyde, but too much acid will protonate the amine, rendering it non-nucleophilic.[2]

  • Troubleshooting Workflow:

Troubleshooting Workflow Start Low Conversion Observed Check_pH Is pH mildly acidic (pH 5-6)? Start->Check_pH Check_Water Is water being removed? Check_pH->Check_Water Yes Add_Acid Action: Add catalytic AcOH or use NaBH(OAc)₃ Check_pH->Add_Acid No Check_Time Has sufficient reaction time passed? Check_Water->Check_Time Yes Add_Drying Action: Add molecular sieves or use azeotropic removal Check_Water->Add_Drying No End Re-run with optimized conditions Check_Time->End Yes Increase_Time Action: Increase reaction time and monitor by TLC/LC-MS Check_Time->Increase_Time No Add_Acid->End Add_Drying->End Increase_Time->End

Caption: A logical workflow for troubleshooting low reaction conversion.

  • Specific Recommendations:

    • pH Control: Add a catalytic amount of acetic acid (AcOH) to the reaction mixture to maintain a pH of ~5-6. If using STAB, it is often sufficient as it releases acetic acid upon reaction.

    • Water Removal: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced during imine formation, driving the equilibrium forward.

    • Increase Reaction Time/Temperature: Allow the reaction to stir longer at room temperature or warm it gently (e.g., to 40-50 °C) to increase the rate. Monitor progress by TLC or LC-MS until the starting aldehyde spot has been consumed.

Frequently Asked Questions (FAQs)

  • Q: Which reducing agent is best for this synthesis?

    • A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its high selectivity for imines/iminium ions in the presence of aldehydes, its mild nature, and its commercial availability.[5] It eliminates the need for strict pH control and pre-formation of the imine.

Reducing Agent Pros Cons Recommendation
NaBH(OAc)₃ (STAB) Highly selective, mild, one-pot procedureMoisture sensitive, relatively expensiveTop Choice
NaBH₃CN Selective, effectiveHighly toxic (releases HCN in acid)Use with extreme caution
NaBH₄ Inexpensive, readily availableReduces aldehydes; requires careful, timed additionAcceptable if STAB is unavailable
H₂/Catalyst (e.g., Pd/C) "Clean" (no reagent waste), effectiveRequires specialized pressure equipment; may reduce other functional groupsViable for large-scale synthesis
  • Q: What are the key considerations for the final hydrochloride salt formation step?

    • A: After purification of the free base, dissolve it in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Then, add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring. The hydrochloride salt will typically precipitate out of solution. It should be collected by filtration, washed with cold anhydrous solvent, and dried under vacuum. The key is to avoid water, which can result in a sticky or oily product instead of a crystalline solid.

Experimental Protocols

Protocol 1: Recommended Synthesis via N-Boc Protected Intermediate

This protocol minimizes the formation of the dialkylation side product.

Step A: Reductive Amination

  • To a round-bottom flask, add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq), 4-methylbenzaldehyde (1.05 eq), and dichloromethane (DCM, ~0.1 M).

  • Stir the mixture at room temperature for 15 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

Step B: Boc Deprotection and Salt Formation

  • Dissolve the crude product from Step A in a minimal amount of 1,4-dioxane or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (3-5 eq).

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until deprotection is complete (monitored by TLC/LC-MS).

  • A precipitate of the hydrochloride salt will form. If necessary, add diethyl ether to aid precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. [Link]

  • Synthesis of Amines - Chemistry LibreTexts. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines - Indian Academy of Sciences. [Link]

  • CN104744265A - Synthesis process of dibenzylamine - Google P

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"N-(4-Methylbenzyl)piperidin-4-amine hydrochloride stability issues and degradation products"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(4-Methylbenzyl)piperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.

Introduction

This compound is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The N-benzyl piperidine motif is a common structural feature in many bioactive compounds.[1][2] The stability of such research compounds is paramount for obtaining reliable and reproducible experimental results. This guide addresses potential stability issues, outlines plausible degradation pathways, and provides robust protocols for handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like many substituted piperidine compounds, the primary stability concerns for this compound revolve around its susceptibility to oxidation, photodegradation, and potentially thermal degradation. The tertiary amine within the piperidine ring and the benzylic position are potential sites for oxidative degradation.[3] Exposure to light and elevated temperatures can also promote the formation of degradation products. The hydrochloride salt form generally offers improved stability and solubility in aqueous media compared to the free base.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the long-term stability of this compound, we recommend the following storage and handling procedures, based on best practices for similar amine hydrochlorides:

ConditionRecommendationRationale
Temperature Store at 2-8°C.[4][5]Cool conditions minimize the rate of potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The compound may be sensitive to air, particularly the tertiary amine which is susceptible to oxidation.[6]
Light Protect from light by using an amber vial or storing it in the dark.[6]Exposure to UV or visible light can lead to photolytic degradation.[3]
Moisture Keep the container tightly sealed in a dry place.[4][7]The compound is a hydrochloride salt and may be hygroscopic.

For handling, always use personal protective equipment (PPE), including gloves and safety glasses.[6][7][8] Handle the compound in a well-ventilated area to avoid inhalation of any dust particles.[7][8]

Q3: In which solvents is this compound expected to be soluble?

A3: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. It is also likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[9] Its solubility in non-polar solvents like hexanes or diethyl ether is expected to be low. For experimental work, it is always best to determine the solubility in your specific solvent system.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Question: I am analyzing my sample of this compound using RP-HPLC and I observe one or more unexpected peaks that are not present in the analysis of a freshly prepared standard. What could be the cause?

Answer: The appearance of new peaks in your chromatogram is a strong indicator of sample degradation.[3] The likely causes are related to the handling of your sample, the experimental conditions, or the age and storage of your stock material.

Troubleshooting Workflow:

cluster_troubleshoot Troubleshooting Paths cluster_degradation Investigate Degradation Source start Unexpected Peaks in HPLC check_fresh 1. Analyze a freshly prepared standard start->check_fresh compare Compare peak profiles check_fresh->compare peaks_present Are new peaks also in fresh standard? compare->peaks_present degradation Degradation is likely cause peaks_present->degradation No impurity Impurity in starting material peaks_present->impurity Yes storage A. Review sample storage (light, temp, air) degradation->storage resolution Identify degradation product(s) and optimize conditions impurity->resolution solvent B. Check solvent stability (pH, reactivity) storage->solvent conditions C. Evaluate experimental conditions (heat, light) solvent->conditions forced_degradation D. Perform forced degradation study conditions->forced_degradation forced_degradation->resolution

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Step-by-Step Solutions:

  • Establish a Baseline: Immediately prepare a fresh solution of your compound from the original stock and analyze it using your HPLC/LC-MS method. This will help you determine if the degradation is happening over time in your prepared sample or if it's an issue with the stock material itself.[3]

  • Evaluate Sample Preparation and Storage:

    • Solvent: Are you dissolving the compound in a reactive solvent? For example, some amines can degrade in certain solvents over time. Consider preparing your samples fresh before each analysis.

    • pH: The stability of amines can be pH-dependent. Ensure the pH of your sample solution is appropriate. Acidic conditions, due to the hydrochloride salt, are generally stabilizing for amines by preventing oxidation of the free base.

    • Storage of Solutions: Are you storing your prepared samples in clear vials on the benchtop? Exposure to light and ambient temperature can accelerate degradation. Store solutions in amber vials at 2-8°C.

  • Perform a Forced Degradation Study: To understand the potential degradation products, it is highly recommended to perform a forced degradation study.[10][11][12] This involves intentionally stressing the compound under various conditions (acidic, basic, oxidative, thermal, photolytic) to generate the degradation products and confirm if the unexpected peaks in your analysis match any of these.[3][10] This is a cornerstone of developing a stability-indicating analytical method.[11]

Issue 2: Inconsistent Results or Loss of Potency in Biological Assays

Question: My biological assay results using this compound are inconsistent, showing a decrease in activity over time. Could this be a stability issue?

Answer: Yes, a loss of potency is a classic sign of compound degradation. The active parent compound is likely converting into inactive or less active degradation products, thus lowering its effective concentration in your assay.

Plausible Degradation Pathways:

The this compound molecule has several sites susceptible to degradation. The most probable pathways involve oxidation.

Caption: Plausible oxidative degradation pathways.

  • Pathway A: N-Oxidation: The tertiary nitrogen in the piperidine ring is nucleophilic and susceptible to oxidation, forming an N-oxide.[3][13] This is a very common metabolic and chemical degradation pathway for tertiary amines.

  • Pathway B: Benzylic Oxidation: The methylene group connecting the benzyl ring to the piperidine nitrogen (the benzylic position) is activated and can be oxidized. This could lead to the formation of an iminium intermediate, which can then be hydrolyzed or further oxidized, potentially leading to cleavage of the N-benzyl group.

Solutions:

  • Use Freshly Prepared Solutions: For all biological assays, prepare fresh solutions of the compound from the solid stock material immediately before use. Do not use solutions that have been stored for extended periods, even if frozen.

  • Incorporate a Control: If possible, include a control sample that has been intentionally aged or stressed (e.g., left at room temperature for 24 hours) to see if its activity is measurably lower than a fresh sample.

  • Analytical Confirmation: Use an analytical technique like HPLC to confirm the purity of the solution being used in the biological assay. This will allow you to correlate the loss of potency with the appearance of degradation products.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[10][11][12]

Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and understand its degradation pathways.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 methanol:water).

  • Stress Conditions: (Perform each condition in parallel with a control sample stored at 2-8°C in the dark).

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.[9]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.[3]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[3][9]

    • Thermal Degradation: Place a solid sample and a sample of the stock solution in an oven at 80°C for 48 hours.[3][9]

    • Photolytic Degradation: Expose a solid sample and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[3][9]

  • Sample Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid).[14]

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound. Use a mass spectrometer detector to obtain mass information on the new peaks to help in their identification.

References

  • Enamine, Safety Data Sheet - N-benzyl-N-methylpiperidin-4-amine dihydrochloride.
  • BenchChem, Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • BenchChem, An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate.
  • ResearchGate, Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Available at: [Link]

  • ResearchGate, Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Available at: [Link]

  • Thermo Fisher Scientific, Safety Data Sheet for 4-Methylpiperazin-1-amine.
  • Biomedical Journal of Scientific & Technical Research, Forced Degradation – A Review. Available at: [Link]

  • ACS Publications, Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available at: [Link]

  • BLD Pharmatech, Safety Data Sheet for N-(4-Methylbenzyl)piperidin-3-amine hydrochloride.
  • BenchChem, Instability and degradation pathways of 1-piperideine.
  • Finoric LLC, Safety Data Sheet for 4-Methylenepiperidine hydrochloride.
  • ACD/Labs, What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • ChemSrc, N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine dihydrochloride.
  • ResearchGate, N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

  • PubMed, N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

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Technical Support Center: Scaling Up N-(4-Methylbenzyl)piperidin-4-amine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, efficient, and scalable manufacturing process.

Introduction to the Synthesis Pathway

The most common and industrially viable route for the synthesis of N-(4-Methylbenzyl)piperidin-4-amine is a two-step process involving a reductive amination followed by deprotection and salt formation. This guide will focus on the challenges associated with each of these critical stages.

Troubleshooting Guide

Section 1: Reductive Amination

The reductive amination of 4-amino-N-Boc-piperidine with 4-methylbenzaldehyde is a critical step that dictates the overall yield and purity of the final product.

Q1: We are observing low yields in our reductive amination reaction. What are the potential causes and how can we optimize the reaction conditions?

A1: Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal pH: The formation of the imine intermediate is pH-dependent. An acidic environment is required to protonate the carbonyl group, making it more electrophilic. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. The ideal pH is typically between 5 and 7.

  • Inefficient Water Removal: The formation of the imine from the aldehyde and amine is a reversible reaction that produces water. Inefficient removal of water can shift the equilibrium back towards the starting materials. On a large scale, azeotropic distillation with a suitable solvent (e.g., toluene) is a common strategy.

  • Choice of Reducing Agent: The choice of reducing agent is critical for a successful reductive amination. Sodium triacetoxyborohydride (STAB) is often preferred for its selectivity and mild reaction conditions, as it can reduce the imine in the presence of the aldehyde[1][2]. Other reducing agents like sodium cyanoborohydride or catalytic hydrogenation (H₂/Pd/C) can also be effective[1][3].

Parameter Recommendation for Scale-up Rationale
pH Maintain pH between 5-7Balances activation of the aldehyde and nucleophilicity of the amine.
Water Removal Azeotropic distillation with tolueneDrives the equilibrium towards imine formation.
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild, selective, and avoids the use of toxic cyanides.
Temperature 0-25 °CControls exothermic reactions and minimizes side product formation.

Q2: We are observing the formation of a significant amount of a dialkylated impurity. How can we minimize this side reaction?

A2: The formation of the dialkylated impurity, where the product amine reacts with another molecule of 4-methylbenzaldehyde, is a common challenge, especially with primary amines.

  • Stoichiometry Control: Precise control of the stoichiometry of the reactants is crucial. Using a slight excess of the amine (4-amino-N-Boc-piperidine) can help to minimize the availability of the product amine for a second reaction.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to keep the concentration of the product amine low at any given time, thus reducing the likelihood of dialkylation.

  • Stepwise Procedure: On a larger scale, a stepwise procedure can be beneficial. This involves the formation of the imine first, followed by the addition of the reducing agent in a separate step[4]. This allows for better control over the reaction.

Section 2: Deprotection and Hydrochloride Salt Formation

The final steps of the synthesis involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

Q3: We are experiencing incomplete deprotection of the Boc group. How can we ensure complete removal?

A3: Incomplete deprotection can lead to a mixture of the desired product and the Boc-protected intermediate, which can be difficult to separate.

  • Choice of Acid: Strong acids are required for Boc deprotection. While trifluoroacetic acid (TFA) is common in the lab, for industrial scale, using HCl in a suitable solvent (e.g., isopropanol, dioxane) is often more cost-effective.

  • Reaction Time and Temperature: Ensure sufficient reaction time and appropriate temperature to drive the deprotection to completion. Monitoring the reaction by HPLC is essential to determine the endpoint.

Q4: The hydrochloride salt is not precipitating cleanly from the reaction mixture. What could be the issue?

A4: Clean precipitation of the hydrochloride salt is crucial for achieving high purity and ease of isolation.

  • Solvent System: The choice of solvent is critical for crystallization. A solvent in which the free amine is soluble but the hydrochloride salt is insoluble is ideal. Mixtures of solvents, such as isopropanol/ether or ethanol/ethyl acetate, are often used to achieve the desired solubility profile.

  • Control of Supersaturation: On a large scale, controlling the rate of cooling and the addition of anti-solvent is important to avoid rapid precipitation, which can trap impurities. Seeding the solution with a small amount of pure product can promote the formation of a stable crystalline form.

  • Polymorphism: Amine hydrochloride salts can exist in different crystalline forms (polymorphs), which can have different solubilities and stabilities[5][6][7]. It is important to identify and control the desired polymorphic form for consistent product quality.

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes of the starting materials, 4-amino-N-Boc-piperidine and 4-methylbenzaldehyde?

A: The purity of the starting materials is paramount for a successful and reproducible synthesis.

  • 4-amino-N-Boc-piperidine: Should be free of residual starting materials from its own synthesis, such as 4-oxopiperidine derivatives[8][9]. The presence of any unprotected piperidine can lead to unwanted side reactions.

  • 4-methylbenzaldehyde: Should be of high purity and free from the corresponding carboxylic acid (4-methylbenzoic acid), which can form from oxidation[10][11][12][13]. The presence of the acid can interfere with the reductive amination and lead to the formation of amide impurities.

Q: How can we effectively purify the final this compound product at scale?

A: At an industrial scale, purification strategies that avoid chromatography are preferred due to cost and throughput.

  • Recrystallization: This is the most common method for purifying crystalline solids. A well-designed recrystallization process can effectively remove impurities. The choice of solvent system is critical and may require screening of various solvents and solvent mixtures.

  • Salt Formation as a Purification Step: The formation of the hydrochloride salt itself can be a powerful purification step. Impurities that are not basic will remain in the mother liquor.

Q: What are the key safety considerations when scaling up this process?

A: Safety is a top priority in any chemical manufacturing process.

  • Handling of Reducing Agents: Many reducing agents, such as sodium borohydride derivatives, are reactive with water and can release hydrogen gas. Proper handling procedures and inert atmosphere conditions are necessary.

  • Exothermic Reactions: Both the reductive amination and the acid-base neutralization during salt formation can be exothermic. Adequate cooling capacity and controlled addition rates are essential to prevent thermal runaways.

  • Solvent Handling: The use of flammable organic solvents requires appropriate engineering controls, such as grounding and ventilation, to prevent the risk of fire and explosion.

Visualizations

Experimental Workflow: Reductive Amination and Salt Formation

G cluster_0 Reductive Amination cluster_1 Work-up and Deprotection cluster_2 Crystallization and Isolation A Charge Reactor with 4-amino-N-Boc-piperidine and 4-methylbenzaldehyde B Add Solvent (e.g., Dichloromethane) A->B C Adjust pH to 5-7 B->C D Slowly Add Reducing Agent (STAB) C->D E Monitor Reaction by HPLC D->E F Quench Reaction E->F G Aqueous Wash F->G H Solvent Swap to (e.g., Isopropanol) G->H I Add HCl Solution H->I J Monitor Deprotection by HPLC I->J K Cool Reaction Mixture J->K L Add Anti-solvent (e.g., MTBE) K->L M Filter Precipitate L->M N Wash with Cold Solvent M->N O Dry under Vacuum N->O

Caption: A typical workflow for the synthesis of this compound.

Logical Relationship: Troubleshooting Low Yield in Reductive Amination

G A Low Yield B Sub-optimal pH A->B C Inefficient Water Removal A->C D Incorrect Reducing Agent A->D E Side Reactions (e.g., Dialkylation) A->E

Caption: Key factors contributing to low yield in reductive amination.

References

  • Denton, R. et al. (2020). A general and practical protocol for the reductive amination of carboxylic acids.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. A new, general, and efficient procedure. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • MDPI. (2023). Robustness Evaluation of a Legacy N-Glycan Profiling Method for a Therapeutic Antibody Under ICH Q14 Lifecycle Principles. Molecules, 28(14), 5431.
  • YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Retrieved from [Link]

  • European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
  • PubMed Central. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1069.
  • ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 101-107.
  • Google Patents. (2020). Solid polymorphs of a flna-binding compound and its hydrochloride salts. WO2020172584A1.
  • Google Patents. (2018). Method for preparing 4-Boc-aminopiperidine. CN107805218B.
  • University of Utah. (n.d.). Rotation 3 - Chemical Engineering. Retrieved from [Link]

  • Google Patents. (2009). A kind of purification method of high-purity piperidine. CN101602748B.
  • Google Patents. (2017). Crystallisation of thiamine hydrochloride. US9663507B1.
  • University of Glasgow. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses.
  • PubMed Central. (2023).
  • ScienceDirect. (2021). RIFM fragrance ingredient safety assessment, p-tolualdehyde, CAS Registry Number 104-87-0. Food and Chemical Toxicology, 149, 111982.
  • Slideshare. (2015). Trouble Shooting of Chemical Process Industry. Retrieved from [Link]

  • ResearchGate. (2006). Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting. Retrieved from [Link]

  • ResearchGate. (2022). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • PubMed Central. (2017). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 21(8), 1121-1132.
  • University of Southampton. (2020). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton.
  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]

  • Process Street. (2024). Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]

  • National Institutes of Health. (2007). Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. Molecules, 12(10), 2387-2401.
  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Chemical Plant Troubleshooting Guide. Retrieved from [Link]

  • Synthink. (n.d.). N-Nitroso-4-Methylene Piperidine. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Sciencemadness.org. (2008). Preparation of piperidine from pyridine?. Retrieved from [Link]

  • ResearchGate. (2001). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. Analytical Sciences, 17(7), 893-895.
  • TRACTIAN. (2025). A Step-by-Step Guide to Systematic Troubleshooting in Manufacturing. Retrieved from [Link]

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"handling and storage of hygroscopic N-(4-Methylbenzyl)piperidin-4-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(4-Methylbenzyl)piperidin-4-amine hydrochloride. As a hygroscopic amine hydrochloride, this compound presents specific challenges in handling and storage that can significantly impact experimental outcomes, including reaction yields and product purity. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your experiments and the longevity of the reagent. Our commitment is to empower you with the knowledge to anticipate and mitigate potential issues, ensuring the highest standards of scientific integrity.

Section 1: Understanding the Core Challenge: Hygroscopicity

Hygroscopicity is the tendency of a solid substance to attract and absorb moisture from the surrounding atmosphere.[1] this compound, like many amine salts, is susceptible to this phenomenon. The absorbed water can lead to a cascade of undesirable events in the laboratory.

The Causality Behind Hygroscopicity-Related Failures:

The presence of moisture can compromise your experiments in several ways:

  • Inaccurate Stoichiometry: The measured weight of the reagent will be artificially inflated by the mass of absorbed water, leading to incorrect molar calculations and incomplete reactions.

  • Reagent Degradation: The chloromethyl group in similar compounds can be susceptible to hydrolysis in the presence of water, forming an inactive hydroxymethyl derivative.[1]

  • Reaction Inhibition: In moisture-sensitive reactions, particularly those employing strong bases (e.g., NaH, LDA), the absorbed water will quench the base, rendering it ineffective and halting the desired transformation.[1]

  • Altered Physical State: The compound may change from a free-flowing powder to a clumped, sticky solid, making it difficult to handle and weigh accurately. In extreme cases, deliquescence (dissolving in absorbed water) can occur.

The following diagram illustrates the consequences of improper handling of hygroscopic reagents.

Consequences of Improper Handling of Hygroscopic Reagents A Improper Handling and Storage B Exposure to Atmospheric Moisture A->B C Water Absorption by Reagent B->C D Inaccurate Weighing C->D E Reagent Degradation (e.g., Hydrolysis) C->E F Quenching of Moisture-Sensitive Reagents C->F G Poor Yield / Failed Reaction D->G H Formation of Impurities E->H F->G I Inconsistent Results G->I H->I

Caption: Workflow of hygroscopicity-related experimental failures.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Immediately upon receipt, the container should be stored in a cool, dry, and well-ventilated area. For long-term storage and to maintain the integrity of the compound, it is highly recommended to place the tightly sealed container inside a desiccator containing a suitable drying agent like silica gel or calcium chloride.[1]

Q2: The powder has formed clumps. Can I still use it?

A2: Clumping is a clear indication of moisture absorption. While you might be able to break up the clumps with a spatula, the material's purity and effective concentration are now compromised. For non-critical applications, you may proceed with caution, but for moisture-sensitive reactions, it is strongly advised to either dry the compound thoroughly under high vacuum or use a fresh, unopened container.

Q3: Can I prepare a stock solution of this compound?

A3: Preparing a stock solution in an appropriate anhydrous solvent can be an excellent strategy to mitigate the effects of hygroscopicity, especially for high-throughput applications. However, the stability of the compound in the chosen solvent must be validated. If you choose this method, it is crucial to use anhydrous solvents and handle the solution under an inert atmosphere (e.g., nitrogen or argon). Store the stock solution in a tightly sealed container, preferably with a septum, at the recommended temperature.

Q4: What are the primary safety concerns when handling this compound?

A4: Based on data for similar amine hydrochlorides, this compound may cause skin irritation, serious eye damage, and respiratory irritation.[2][3] Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

Section 3: Troubleshooting Guide for Common Experimental Issues

This troubleshooting guide focuses on common problems encountered in reactions where the hygroscopic nature of this compound is a likely contributing factor.

Observed Problem Potential Cause(s) Related to Hygroscopicity Recommended Action(s)
Low or No Product Yield 1. Inaccurate Stoichiometry: The weighed mass of the reagent included absorbed water, leading to a lower molar amount than calculated. 2. Base Inactivation: Water from the reagent quenched the base (e.g., K₂CO₃, NaH, Et₃N).[1] 3. Reagent Hydrolysis: The starting material has degraded due to moisture exposure.[1]1. Dry the Reagent: Before use, dry the required amount of this compound under high vacuum for several hours. 2. Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (nitrogen or argon). 3. Verify Base Activity: Use a fresh, properly stored base.
Formation of Unexpected Byproducts 1. Side Reactions Promoted by Water: The presence of water can alter reaction pathways, leading to the formation of undesired products. 2. Incomplete Reaction: If the reaction did not go to completion due to the issues mentioned above, unreacted starting materials may degrade under the reaction conditions, forming impurities.1. Strict Moisture Exclusion: Follow all recommendations for drying the reagent and maintaining anhydrous conditions. 2. Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the formation of byproducts early on.
Inconsistent Results Between Batches 1. Variable Water Content: Different lots of the reagent, or even the same lot used at different times, may have absorbed varying amounts of moisture.1. Standardize Handling Protocol: Implement a strict, consistent protocol for handling and storing the reagent. 2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This minimizes the repeated exposure of the bulk material to air.

Section 4: Best Practices for Handling and Storage

Adherence to the following protocols will ensure the long-term stability and reliability of your this compound.

Experimental Protocol: Weighing and Dispensing
  • Preparation:

    • Ensure the balance is in a low-humidity environment, if possible.

    • Have all necessary vials, spatulas, and other equipment clean and dry.

    • Prepare a container with a secure, airtight lid for the weighed sample.

  • Procedure:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture from the air onto the cold powder.

    • Minimize the time the container is open.

    • Quickly weigh the desired amount of the reagent and transfer it to your reaction vessel or a pre-tared, sealable container.

    • Tightly reseal the main container immediately after dispensing.

    • For optimal protection, consider using a glove box or glove bag with a dry atmosphere for weighing and dispensing.

Storage Protocol: Short-Term and Long-Term
Storage Condition Container Environment Best For
Short-Term (In-Use) Tightly sealed original containerCool, dry, well-ventilated areaDaily or frequent use
Long-Term Tightly sealed original container placed inside a desiccator with an active desiccantCool, dark, and dry locationInfrequent use or archival storage
High-Purity / Moisture-Sensitive Applications Aliquoted into smaller vials under an inert atmosphere and sealedStored within a desiccator or glove boxCritical experiments requiring the highest reagent integrity

The following flowchart outlines the decision-making process for handling and storing this compound.

Decision-Making Flowchart for Handling and Storage A Receive New Container of Reagent B Is the reaction moisture-sensitive? A->B C Yes B->C D No B->D E Aliquot into smaller, single-use vials under inert atmosphere C->E G Store in a cool, dry, well-ventilated area D->G F Store in desiccator E->F I Weigh in a glove box or under inert atmosphere F->I H Weigh quickly, minimizing air exposure G->H K Proceed with experiment H->K J Dry reagent under high vacuum before use I->J J->K

Sources

Technical Support Center: Solubility Enhancement for N-(4-Methylbenzyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Methylbenzyl)piperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges during biological assays. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Introduction: Understanding the Challenge

This compound is a substituted piperidine derivative, a class of compounds recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] As a hydrochloride salt, it is designed for improved aqueous solubility compared to its free base. However, achieving and maintaining a sufficient concentration in biological assay buffers without precipitation can still be a significant hurdle. This guide provides a systematic approach to addressing these solubility issues.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation when I dilute my stock solution of this compound into my aqueous assay buffer. What is happening?

A1: This is a common issue when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is significantly lower. This phenomenon, known as "precipitation upon dilution," occurs because the aqueous buffer cannot accommodate the high concentration of the compound that was stable in the organic stock. The hydrochloride salt form is intended to enhance water solubility, but this is dependent on the pH and ionic strength of the buffer.[2]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: The tolerance for DMSO is highly dependent on the specific cell line and the duration of the assay. Generally, most cell-based assays can tolerate DMSO concentrations up to 0.5%, while some sensitive cell lines may show stress or toxicity at concentrations as low as 0.1%.[3] It is crucial to perform a vehicle control experiment, where cells are treated with the same final concentration of DMSO as your test compound, to determine the non-toxic concentration for your specific experimental setup.[3]

Q3: Can I simply sonicate or heat the solution to redissolve the precipitate?

A3: While gentle warming and sonication can sometimes help to redissolve a precipitate, this may only be a temporary solution.[3] If the compound's concentration is above its thermodynamic solubility limit in the aqueous buffer, it will likely precipitate out again over time, especially during long incubation periods. This can lead to inconsistent and unreliable assay results. These methods should be used with caution, and the solution should be visually inspected for complete dissolution before use.

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

This guide provides a systematic workflow for diagnosing and solving solubility issues with this compound.

Sources

"preventing over-alkylation in N-benzylpiperidine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-benzylpiperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of N-benzylpiperidine, with a specific focus on preventing the common side reaction of over-alkylation. Here, you will find scientifically grounded explanations, actionable troubleshooting protocols, and detailed experimental procedures to ensure high-yield and high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of N-benzylpiperidine synthesis and why is it a significant problem?

A1: Over-alkylation is a prevalent side reaction where the desired product, N-benzylpiperidine (a tertiary amine), acts as a nucleophile and reacts with another molecule of the benzylating agent (e.g., benzyl bromide). This second alkylation event forms an N,N-dibenzylpiperidinium salt, a quaternary ammonium salt.[1][2][3] This is problematic for several reasons:

  • Reduced Yield: It consumes both the desired product and the starting material, leading to a lower overall yield of N-benzylpiperidine.[2]

  • Purification Challenges: Quaternary ammonium salts are often highly polar and water-soluble, which can complicate the workup and purification process, making it difficult to isolate the pure tertiary amine from the reaction mixture.[1]

  • Altered Biological Activity: In drug development, the presence of the quaternary salt as an impurity can lead to altered pharmacological profiles and potential toxicity.

Q2: What are the primary factors that promote the over-alkylation of piperidine?

A2: Several key experimental parameters can inadvertently favor the formation of the quaternary ammonium salt:

  • Stoichiometry: Using an excess of the benzylating agent is a primary driver of over-alkylation.[1][3]

  • Reactivity of the Benzylating Agent: Highly reactive benzylating agents, such as benzyl bromide or benzyl iodide, are more prone to causing over-alkylation compared to benzyl chloride.[1]

  • Nucleophilicity of N-benzylpiperidine: The product, N-benzylpiperidine, is itself a nucleophile and can compete with the starting piperidine for the benzylating agent.[2]

  • Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the relative rates of the desired mono-alkylation versus the undesired di-alkylation.[1]

Q3: How does the choice of base impact the reaction and the potential for over-alkylation?

A3: The base plays a crucial role in scavenging the acid (e.g., HBr or HCl) generated during the reaction. The choice of base can influence the reaction rate and selectivity:

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are commonly used and are effective at neutralizing the acid. However, their solubility can be an issue in some organic solvents, potentially leading to slower reaction rates.[4]

  • Organic Amine Bases (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): These are soluble in a wide range of organic solvents. Non-nucleophilic bases like DIPEA (Hünig's base) are particularly advantageous as they are sterically hindered and less likely to compete with piperidine as a nucleophile.[3][4] Using a base like TEA can sometimes lead to the formation of a quaternary salt with the base itself if it is not sufficiently hindered.

Q4: Are there alternative synthetic routes to N-benzylpiperidine that completely avoid the issue of over-alkylation?

A4: Yes, reductive amination is an excellent and widely used alternative to direct alkylation with benzyl halides.[1][5] This two-step, one-pot process involves the reaction of piperidine with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield N-benzylpiperidine.[1] A key advantage of this method is that the product tertiary amine is not reactive under the reaction conditions, thus preventing the formation of quaternary ammonium salts.[1][5]

Troubleshooting Guide: Over-Alkylation in N-Benzylpiperidine Synthesis

This section provides a structured approach to diagnosing and resolving issues with over-alkylation during the synthesis of N-benzylpiperidine.

Visual Troubleshooting Workflow

G start Problem: Significant Over-alkylation (Quaternary Salt Formation) check_stoichiometry Is Piperidine in Excess? (1.1 - 1.5 eq.) start->check_stoichiometry check_alternative Consider Alternative Method: Reductive Amination start->check_alternative Persistent Issues check_addition Is Benzyl Halide Added Slowly? (e.g., via Syringe Pump) check_stoichiometry->check_addition Yes solution_stoichiometry Adjust to use a slight excess of piperidine. check_stoichiometry->solution_stoichiometry No check_temperature Is the Reaction Temperature Controlled? (e.g., 0°C to RT) check_addition->check_temperature Yes solution_addition Implement slow, dropwise addition of the benzyl halide. check_addition->solution_addition No solution_temperature Lower the reaction temperature to slow the second alkylation. check_temperature->solution_temperature No end Problem Resolved: High Yield of N-Benzylpiperidine check_temperature->end Yes check_alternative->end solution_stoichiometry->check_addition solution_addition->check_temperature solution_temperature->end

Caption: A decision-making workflow for troubleshooting over-alkylation.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Solution
High percentage of quaternary salt impurity detected (e.g., by LC-MS or NMR). Incorrect Stoichiometry: The benzylating agent is in excess or equimolar to the piperidine.Use a slight excess of piperidine (e.g., 1.1 to 1.2 equivalents) relative to the benzyl halide (1.0 equivalent). This ensures that the benzyl halide is more likely to react with the starting material rather than the product.[1][3]
Rapid Addition of Benzyl Halide: A high local concentration of the benzylating agent favors the second alkylation.Add the benzyl halide slowly to the reaction mixture over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the electrophile, favoring mono-alkylation.[1][3][6]
High Reaction Temperature: Elevated temperatures can increase the rate of the second, less favorable alkylation, making it more competitive.Lower the reaction temperature. Start the addition of the benzyl halide at 0°C and allow the reaction to slowly warm to room temperature.[3]
Low yield of N-benzylpiperidine with significant starting material remaining, but still some quaternary salt formation. Inappropriate Solvent: The solvent may not be optimal for the desired reaction pathway.Consider changing the solvent. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices for N-alkylation reactions.[4]
Inefficient Base: The base may not be effectively neutralizing the generated acid, leading to the formation of piperidinium salts that are less nucleophilic.Switch to a more soluble or stronger, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is an excellent choice.[3][4]
Persistent over-alkylation despite optimization of the above parameters. Highly Reactive Benzylating Agent: Benzyl bromide and iodide are very reactive and may be inherently difficult to control.If possible, switch to the less reactive benzyl chloride. Alternatively, this is a strong indication that an alternative synthetic route should be employed.
Inherent Reactivity: For some substrates, direct alkylation may not be a suitable method for achieving high selectivity.Adopt the reductive amination protocol outlined below. This method is highly selective for mono-alkylation and avoids the formation of quaternary ammonium salts.[1][5]

Experimental Protocols

Protocol 1: Controlled N-Alkylation of Piperidine with Benzyl Bromide

This protocol is designed to minimize over-alkylation through careful control of stoichiometry and reaction conditions.

Reaction Mechanism:

G cluster_reactants Reactants cluster_products Products piperidine Piperidine (Nucleophile) product N-Benzylpiperidine (Tertiary Amine) piperidine->product SN2 Attack benzyl_bromide Benzyl Bromide (Electrophile) over_alkylation_product N,N-Dibenzylpiperidinium Bromide (Quaternary Ammonium Salt) product->over_alkylation_product Over-alkylation (Undesired)

Caption: The reaction pathway for N-benzylpiperidine synthesis and the over-alkylation side reaction.

Materials:

  • Piperidine (1.2 equivalents)

  • Benzyl bromide (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous acetonitrile (ACN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.2 eq.) and anhydrous acetonitrile to make a 0.2 M solution.

  • Add DIPEA (1.5 eq.) to the stirred solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate syringe, prepare a solution of benzyl bromide (1.0 eq.) in a small amount of anhydrous acetonitrile.

  • Using a syringe pump, add the benzyl bromide solution to the reaction mixture dropwise over 2 hours.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Partition the residue between diethyl ether and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzylpiperidine.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation via Reductive Amination

This is the recommended alternative method to circumvent the issue of over-alkylation.

Reaction Mechanism:

G piperidine Piperidine iminium Iminium Ion Intermediate piperidine->iminium benzaldehyde Benzaldehyde benzaldehyde->iminium product N-Benzylpiperidine iminium->product nabhoac NaBH(OAc)₃ (Reducing Agent) nabhoac->product

Caption: The reductive amination pathway for N-benzylpiperidine synthesis.

Materials:

  • Piperidine (1.0 equivalent)

  • Benzaldehyde (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.), benzaldehyde (1.1 eq.), and anhydrous DCM to make a 0.2 M solution.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

References

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Lund University. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubMed Central. (n.d.). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Retrieved from [Link]

  • ResearchGate. (2023). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical process of selecting a suitable recrystallization solvent for N-(4-Methylbenzyl)piperidin-4-amine hydrochloride . We will move beyond generic protocols to address specific challenges you may encounter, explaining the scientific principles behind each troubleshooting step.

Understanding the Molecule: The Key to Solvent Selection

This compound is a salt. This is the single most important factor in our strategy. The molecule consists of a moderately non-polar organic framework (4-methylbenzyl and piperidine rings) and a highly polar, ionic hydrochloride salt center. This dual nature dictates that single-solvent systems may be challenging. The protonated amine and the chloride counter-ion create a stable crystal lattice and significantly increase the compound's polarity compared to its free-base form. Therefore, our solvent selection will focus on polar solvents that can effectively solvate these ionic interactions, particularly at elevated temperatures.

The ideal recrystallization solvent must satisfy two primary conditions: the compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.[1][2] This differential solubility is the basis for purification.

cluster_solubility Ideal Solubility Curve for Recrystallization cluster_process start Low Temperature (Compound is Insoluble) end High Temperature (Compound is Soluble) start->end  Solubility Increases  Sharply with Heat dissolve Dissolve Crude Solid in Minimum Hot Solvent cool Slow Cooling (Induces Crystallization) dissolve->cool filter Filter Pure Crystals (Impurities Remain in Solution) cool->filter

Caption: The fundamental principle of recrystallization.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of amine hydrochloride salts in a practical question-and-answer format.

Q1: Where do I begin? What solvents should I screen for this compound?

Answer: Given the ionic nature of the hydrochloride salt, you should start with polar, protic solvents. These solvents are effective at solvating both the protonated amine and the chloride ion.

A logical screening progression is as follows:

  • Alcohols: Start with isopropanol (IPA) and ethanol. These are often the best single solvents for amine hydrochlorides.[3] They offer a good balance of polarity to dissolve the salt when hot, but are often poor enough solvents when cold to allow for good recovery. Methanol is generally too strong a solvent, leading to high solubility even at low temperatures and thus poor yields.

  • Water: Water is highly effective at dissolving hydrochloride salts. However, two common issues arise: your compound may be too soluble even in cold water, and removing residual water from the final crystals can be difficult.[4][5] It is best used in a mixed-solvent system.

  • Acetonitrile: This polar aprotic solvent can be a good candidate. It is less polar than alcohols and may provide the desired solubility differential.

  • Ketones: Acetone can sometimes be useful, particularly as a wash to remove impurities or as an anti-solvent.[3] However, be cautious of potential side reactions (e.g., imine formation) if the amine free base is present.

Recommended Starting Solvents for Screening:

Solvent Type Rationale
Isopropanol (IPA) Polar Protic Often provides the ideal solubility profile for HCl salts. Good first choice.[3]
Ethanol (EtOH) Polar Protic Similar to IPA, but can sometimes be too strong a solvent.[3][6]
Acetonitrile (ACN) Polar Aprotic Good alternative if alcohols are too effective as solvents.

| Water | Polar Protic | Excellent solvent for salts, but often requires an anti-solvent for good recovery.[4] |

Q2: My compound dissolves completely in my chosen solvent at room temperature. What should I do?

Answer: This indicates the solvent is too powerful, and you will likely get poor or no recovery upon cooling. This is a common issue when using solvents like methanol or sometimes even ethanol with highly polar salts.

Strategy: The Solvent/Anti-Solvent Approach This is the most effective technique when no single solvent is suitable.[1] You need to find a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is insoluble (the "anti-solvent" or "precipitant").[6]

  • Dissolve: Dissolve your compound in the minimum amount of the hot "good" solvent (e.g., ethanol, water, methanol).

  • Add Anti-Solvent: While the solution is still warm, slowly add the "poor" solvent (e.g., diethyl ether, ethyl acetate, acetone, or hexane) dropwise until you see persistent cloudiness (turbidity).[6] The anti-solvent reduces the overall polarity of the system, forcing your polar compound out of solution.

  • Re-dissolve & Cool: If necessary, add a drop or two of the hot "good" solvent to just re-dissolve the turbidity. Then, allow the solution to cool slowly. This controlled decrease in solubility is crucial for forming pure crystals rather than an amorphous precipitate.[7]

Q3: My compound won't dissolve in any single solvent, even when boiling. What is the next step?

Answer: This suggests that even polar solvents like IPA or ethanol are not strong enough to break down the crystal lattice energy of the salt.

Strategy: Increase Solvent Polarity

  • Introduce Water: Your best option is to use a mixed-solvent system starting with a small amount of water. Try dissolving the compound in a hot mixture of ethanol/water or isopropanol/water (e.g., 95:5 or 90:10 v/v). The water significantly increases the polarity and solvating power.

  • Acidified Solvent: In some cases, using a solvent containing a trace amount of HCl can suppress the dissociation of the free base (if any is present) and improve solubility in the salt form. However, this is an advanced technique and should be used cautiously.

Q4: I dissolved my compound, but it "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is common when the melting point of the compound is lower than the boiling point of the solvent, or when significant impurities are present, which act as a melting point depressant.[5][8]

Strategies to Promote Crystallization:

  • Slow Down Cooling: This is the most critical factor. Do not move the hot flask directly to an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated if necessary, before moving it to a colder environment. Slow cooling gives the molecules time to arrange into an ordered crystal lattice.[5][7]

  • Add More Solvent: Oiling out can happen if the solution is too concentrated. Re-heat the solution to dissolve the oil, add a small amount (5-10% more) of the hot solvent, and attempt to cool slowly again.[5]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

  • Seed the Solution: If you have a few pure crystals from a previous attempt, add one or two to the cooled, supersaturated solution. This provides a template for further crystal growth.[8]

Q5: I successfully obtained crystals, but my yield is very low.

Answer: This is almost always caused by using too much solvent or the compound having residual solubility even at low temperatures.

Strategies to Improve Yield:

  • Minimize Solvent Volume: The guiding principle is to use the absolute minimum amount of hot solvent required to fully dissolve the solid.[2] Adding even a small excess can dramatically reduce your final yield.

  • Reduce Solvent Volume: If you suspect you've added too much solvent, you can carefully evaporate some of it off (e.g., using a gentle stream of nitrogen or a rotary evaporator) to re-saturate the solution, then attempt the cooling process again.[5]

  • Maximize Cooling: Ensure you have cooled the solution for a sufficient amount of time at the lowest practical temperature (e.g., in an ice-water bath or freezer) to maximize precipitation.

  • Recover a Second Crop: Do not discard the remaining solution (the "mother liquor") immediately. Concentrate it to a smaller volume and cool it again. This will often yield a second crop of crystals, which may be of slightly lower purity but can be combined with the first if it meets specifications or re-purified separately.

Experimental Protocols & Workflows

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Alcohols and other organic solvents are flammable.

Protocol 1: Small-Scale Solvent Screening

This protocol helps you efficiently test multiple solvents using a minimal amount of your crude material.[6]

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each tube, add a potential solvent (e.g., isopropanol, ethanol, acetonitrile) dropwise at room temperature, swirling after each drop. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[9]

  • For the tubes where the compound was insoluble, gently heat the mixture in a water or sand bath towards the solvent's boiling point.

  • Observe the solubility. A good solvent will fully dissolve the compound upon heating.[1]

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent is the one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.

start Start: Add ~20mg Crude Material to Test Tube add_rt_solvent Add Solvent Dropwise at Room Temperature start->add_rt_solvent dissolves_rt Soluble at RT? add_rt_solvent->dissolves_rt heat_solvent Heat Mixture to Boiling dissolves_rt->heat_solvent No end_too_good Result: Too Soluble (Consider for Mixed System) dissolves_rt->end_too_good Yes dissolves_hot Soluble when Hot? heat_solvent->dissolves_hot cool_solution Cool Slowly, then Ice Bath dissolves_hot->cool_solution Yes end_insoluble Result: Insoluble (Discard) dissolves_hot->end_insoluble No crystals_form Crystals Form? cool_solution->crystals_form end_good Result: Good Single Solvent crystals_form->end_good Yes end_bad_solvent Result: Poor Solvent (Discard) crystals_form->end_bad_solvent No

Caption: Workflow for small-scale solvent screening.

Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization

This protocol is to be used when no single solvent is suitable.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum required amount of a hot "good" solvent (e.g., ethanol).

  • Anti-Solvent Addition: While stirring the hot solution, add the "poor" anti-solvent (e.g., ethyl acetate) dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of the hot "good" solvent to just clarify the solution, making it transparent again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References
  • Solvent Choice. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). RSC Education. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • Piperidine | Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

  • Piperidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved from [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2005). Journal of the American Chemical Society. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Analgesic Activity of N-(4-Methylbenzyl)piperidin-4-amine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for N-(4-Methylbenzyl)piperidin-4-amine Analogs in Analgesic Research

The 4-aminopiperidine scaffold is a well-established pharmacophore in the development of potent analgesics, most notably represented by the fentanyl class of µ-opioid receptor (MOR) agonists.[1][2] The N-substituent on the piperidine ring plays a critical role in modulating receptor affinity and agonist efficacy.[3][4] The incorporation of an N-aralkyl group, such as a benzyl or phenethyl moiety, is a common strategy to enhance potency.[5][6]

This guide focuses on analogs of N-(4-Methylbenzyl)piperidin-4-amine, exploring how modifications to this core structure are likely to influence analgesic activity. The 4-methylbenzyl group is of particular interest as substitutions on the aromatic ring of the N-aralkyl substituent can fine-tune interactions with the opioid receptor, potentially leading to improved potency and a more favorable side-effect profile.[3] The exploration of these analogs is grounded in the hypothesis that they will primarily exert their analgesic effects through agonism at the µ-opioid receptor, a mechanism that can be confirmed through competitive binding assays and antagonism studies with naloxone.[7]

Predicted Structure-Activity Relationships (SAR)

Based on extensive research into related 4-anilidopiperidine and other N-aralkyl-4-aminopiperidine analgesics, we can predict the following SAR trends for N-(4-Methylbenzyl)piperidin-4-amine analogs.

The Critical Role of the N-Aralkyl Group

The nature of the substituent at the piperidine nitrogen (N1) is a key determinant of analgesic potency. The N-(4-methylbenzyl) group is expected to confer significant opioid receptor affinity. Structure-activity relationship studies on related compounds indicate that an unsubstituted aromatic ring separated from the piperidine nitrogen by a two-carbon linker often leads to high potency.[3] The presence of a methyl group at the para-position of the benzyl ring, as in our core structure, is a subtle modification that can influence electronic and steric properties, potentially enhancing receptor binding.

Modifications at the 4-Amino Position

Alterations to the 4-amino group are predicted to have a profound impact on analgesic activity. Acylation of this nitrogen, particularly with a propanoyl group, is a hallmark of many potent fentanyl analogs.[5][6] It is hypothesized that this modification optimizes the interaction with a specific sub-pocket of the µ-opioid receptor.

Comparative Analgesic Performance: A Data-Informed Projection

Table 1: Projected In Vivo Analgesic Potency of N-(4-Methylbenzyl)piperidin-4-amine Analogs

Compound IDR1 (N1-Substituent)R2 (4-Position Substituent)Predicted Analgesic Potency (ED50, mg/kg)Reference Analog Data Source(s)
Hypothetical-1 4-Methylbenzyl-NH2Moderate[8]
Hypothetical-2 4-Methylbenzyl-NH(Propanoyl)High[5][6]
Hypothetical-3 4-Methylbenzyl-N(Phenyl)(Propanoyl)Very High[5][6]
Morphine --~2.0 - 5.0 (s.c., mouse)[6]
Fentanyl Phenethyl-N(Phenyl)(Propanoyl)~0.01 - 0.02 (i.v., rat)[6]

Table 2: Projected In Vitro Opioid Receptor Binding Affinity

Compound IDR1 (N1-Substituent)R2 (4-Position Substituent)Predicted µ-Opioid Receptor Affinity (Ki, nM)Reference Analog Data Source(s)
Hypothetical-1 4-Methylbenzyl-NH210 - 100[9][10]
Hypothetical-2 4-Methylbenzyl-NH(Propanoyl)1 - 10[9][10]
Hypothetical-3 4-Methylbenzyl-N(Phenyl)(Propanoyl)< 1[10][11]
Morphine --1 - 10[11]
DAMGO --< 1[9]

Experimental Protocols for Comparative Evaluation

To validate the predicted analgesic activity and mechanism of action of novel N-(4-Methylbenzyl)piperidin-4-amine analogs, a series of standardized in vitro and in vivo assays are required.

In Vitro Characterization: Receptor Binding Assays

The primary in vitro method to determine the affinity of the synthesized analogs for opioid receptors is the competitive radioligand binding assay.[9][12]

Objective: To determine the binding affinity (Ki) of the test compounds for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligand: A specific radiolabeled opioid ligand, such as [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U69,593 for KOR, is used.

  • Competitive Binding: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound.

  • Detection: The amount of bound radioligand is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[11]

In Vivo Analgesic Efficacy Assessment

The analgesic effects of the compounds are evaluated in rodent models of nociception. The hot-plate and tail-flick tests are standard methods for assessing centrally mediated analgesia, characteristic of opioid agonists.[3][13]

4.2.1. Hot-Plate Test

Objective: To measure the latency of a thermal pain response.

Protocol:

  • Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure: Mice or rats are placed on the hot plate, and the time until they exhibit a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the latency.

  • Dosing: Animals are tested before and at various time points after administration of the test compound or vehicle.

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE).

4.2.2. Tail-Flick Test

Objective: To measure the latency of a spinal reflex to a thermal stimulus.

Protocol:

  • Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

  • Procedure: The time taken for the animal to flick its tail away from the heat source is measured.

  • Dosing and Analysis: Similar to the hot-plate test, measurements are taken before and after drug administration to determine the analgesic effect.

Mechanism of Action: Naloxone Reversal

To confirm that the observed analgesic effects are mediated by opioid receptors, a naloxone reversal study is conducted.[7]

Protocol:

  • Procedure: The analgesic effect of a test compound is determined as described above.

  • Naloxone Administration: A separate group of animals is pre-treated with the non-selective opioid antagonist naloxone before receiving the test compound.

  • Analysis: A significant reduction or complete blockade of the analgesic effect of the test compound by naloxone indicates an opioid-mediated mechanism.

Visualizing the Research Workflow and Proposed Mechanism

To provide a clear visual representation of the experimental logic and the hypothesized mechanism of action, the following diagrams are presented.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of N-(4-Methylbenzyl)piperidin-4-amine Analogs Binding Opioid Receptor Binding Assays (µ, δ, κ) Synthesis->Binding Characterize Affinity GTPgS [³⁵S]GTPγS Functional Assays Binding->GTPgS Determine Functional Activity Analgesia Analgesic Activity Testing (Hot-Plate, Tail-Flick) GTPgS->Analgesia Select Candidates Naloxone Naloxone Reversal Studies Analgesia->Naloxone Confirm Mechanism Toxicity Acute Toxicity Assessment Analgesia->Toxicity Assess Safety SAR Structure-Activity Relationship (SAR) Analysis Naloxone->SAR Inform SAR Toxicity->SAR Inform SAR Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesic Effect Ca_channel->Analgesia Leads to K_channel->Analgesia Leads to Ligand N-(4-Methylbenzyl)piperidin-4-amine Analog Ligand->MOR Binds & Activates

Sources

Comparative SAR Analysis of N-(4-Methylbenzyl)piperidin-4-amine Derivatives for CNS Targets: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the piperidine scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents targeting the central nervous system (CNS).[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-(4-Methylbenzyl)piperidin-4-amine derivatives, a class of compounds with significant potential for modulating various CNS targets. By synthesizing findings from multiple studies, this document aims to elucidate the causal relationships behind experimental choices and offer a trustworthy, authoritative resource for professionals in drug development.

The N-(4-Methylbenzyl)piperidin-4-amine core offers a versatile platform for structural modifications, allowing for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. This guide will explore the impact of substitutions on different parts of this scaffold—the N-benzyl group, the piperidine ring, and the 4-amino moiety—on activity at key CNS targets, including opioid receptors, NMDA receptors, and acetylcholinesterase.

Structure-Activity Relationship (SAR) Landscape

The following sections dissect the SAR of N-(4-Methylbenzyl)piperidin-4-amine derivatives at different CNS targets, supported by comparative data tables and visual representations of key trends.

Opioid Receptor Modulation

The piperidine core is a well-established pharmacophore for opioid receptor ligands.[2][3] SAR studies on related 4-arylpiperidine and N-benzylpiperidine derivatives reveal critical insights into achieving potent and selective opioid receptor modulation.[1][4]

Key SAR observations for opioid receptor activity include:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen plays a pivotal role in determining agonist versus antagonist activity and receptor selectivity. For instance, in related series, N-phenethyl groups have been shown to confer high agonist potency.[5] The 4-methylbenzyl group in our core structure is a key modulator of this activity.

  • 4-Position Substituent: Modifications at the 4-position of the piperidine ring significantly influence binding affinity. The amine at this position is a critical interaction point.

  • Aryl Group Substitution: Substitutions on the benzyl ring can fine-tune potency and selectivity. For example, hydroxyl groups on the aromatic ring of 4-arylpiperidine derivatives are crucial for high affinity at µ (mu), κ (kappa), and δ (delta) opioid receptors.[1]

Table 1: Comparative Opioid Receptor Binding Affinities of Representative Piperidine Derivatives

Compound IDN-Substituent4-Amino ModificationAryl Substitutionµ Ki (nM)κ Ki (nM)δ Ki (nM)Reference
LY255582 (analog) Varied-3-OH0.61.839[1]
Compound 23 (analog) Varied(dimethylamino)methyl3-OH0.00347.941.67[4]
Compound 52 (analog) BenzylVaried-High Affinity--[3]

Note: The data presented is for structurally related analogs to illustrate established SAR principles for the piperidine scaffold.

SAR_Opioid cluster_N_Substituent N-Substituent Modification cluster_Piperidine_4_Position Piperidine 4-Position cluster_Aryl_Group Aryl Group Substitution Scaffold N-(4-Methylbenzyl)piperidin-4-amine N_Benzyl 4-Methylbenzyl Group: - Modulates potency and selectivity Scaffold->N_Benzyl Influences Amino_Group 4-Amine: - Critical for binding Scaffold->Amino_Group Contains Methyl_Group 4-Methyl: - Influences lipophilicity and interactions Scaffold->Methyl_Group Contains N_Phenethyl N-Phenethyl (analog): - High agonist potency Amine_Subst Substitutions on Amine: - Impact affinity and efficacy Hydroxyl_Analog Hydroxyl (analog): - Crucial for high affinity SAR_NMDA cluster_N_Substituent N-Substituent Modification cluster_Piperidine_4_Position Piperidine 4-Position cluster_Core_Structure Heterocyclic Core Scaffold N-(4-Methylbenzyl)piperidin-4-amine N_Alkyl N-Alkyl Chain: - Length and nature are critical Scaffold->N_Alkyl Modifies Benzyl_Group 4-Benzyl Group: - Crucial for high potency Scaffold->Benzyl_Group Contains Piperidine Piperidine: - Common scaffold Scaffold->Piperidine Is a Omega_Phenyl ω-Phenylalkyl (analog): - Common in potent antagonists Hydroxyl_Subst Hydroxyl on Benzyl (analog): - Enhances potency Pyrrolidine Pyrrolidine (analog): - Also yields high potency

Caption: Key SAR points for NMDA receptor antagonism.

Acetylcholinesterase (AChE) Inhibition

Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors. [6]This suggests that the N-(4-Methylbenzyl)piperidin-4-amine scaffold could be a promising starting point for developing novel anti-Alzheimer's agents. [7][8] Key SAR insights for AChE inhibition:

  • N-Benzoyl Group: Introduction of a bulky moiety in the para position of the benzamide substituent leads to a substantial increase in activity. [6]* Benzamide Nitrogen: Alkylation or arylation at the nitrogen atom of the benzamide dramatically enhances activity. [6]* Piperidine Nitrogen Basicity: The basicity of the piperidine nitrogen appears to play an important role in the inhibitory activity. [6] Table 3: Comparative Acetylcholinesterase Inhibitory Activity

Compound IDKey Structural FeatureAChE IC50 (nM)BuChE SelectivityReference
Compound 21 (analog) N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl sidechain0.5618,000-fold vs BuChE[6]
Compound d5 (analog) Dual HDAC/AChE inhibitor6,890 (AChE)Good[8]
Compound d10 (analog) Dual HDAC/AChE inhibitor3,220 (AChE)Good[8]

Note: The data presented is for structurally related analogs to illustrate established SAR principles.

Experimental Protocols

To ensure the reproducibility and validity of SAR findings, standardized and well-characterized experimental protocols are essential. Below are representative methodologies for key in vitro assays.

Radioligand Binding Assay for Opioid Receptors

This protocol is a generalized procedure based on standard practices described in the literature. [1] Objective: To determine the binding affinity (Ki) of test compounds for µ, κ, and δ opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor subtype of interest.

  • Radioligand (e.g., [³H]DAMGO for µ, [³H]U-69593 for κ, [³H]DPDPE for δ).

  • Non-specific binding control (e.g., Naloxone).

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific control.

  • Add the radioligand to initiate the binding reaction.

  • Incubate at a specified temperature and duration (e.g., 25°C for 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [1]

Radioligand_Binding_Workflow Start Prepare Reagents (Membranes, Radioligand, Compounds) Incubation Incubate Components (Binding Reaction) Start->Incubation Filtration Rapid Filtration (Separate Bound from Unbound) Incubation->Filtration Washing Wash Filters (Remove Non-specific Binding) Filtration->Washing Counting Scintillation Counting (Quantify Radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End Determine Binding Affinity Analysis->End

Caption: General workflow for a radioligand binding assay.

Comparative Performance Analysis

The true value of an SAR study lies in its ability to guide the design of compounds with superior performance compared to existing alternatives. The N-(4-Methylbenzyl)piperidin-4-amine derivatives, when optimized, have the potential to exhibit improved properties:

  • Enhanced Selectivity: By fine-tuning the substitutions on the scaffold, it is possible to achieve greater selectivity for a specific CNS target, thereby reducing off-target side effects. For example, Compound 21 showed an 18,000-fold greater affinity for AChE over BuChE, a significant improvement that could translate to a better therapeutic window. [6]* Dual-Target Activity: The versatility of the piperidine scaffold allows for the design of multi-target-directed ligands. For instance, derivatives have been developed as dual µ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands, which have shown potent antinociceptive effects with reduced opioid-related side effects. [3]Similarly, dual HDAC and AChE inhibitors have been developed for potential Alzheimer's disease treatment. [8]* Improved Potency: As demonstrated by the SAR data, specific modifications can lead to dramatic increases in potency. Compound 23, a piperidine analog, was found to be a highly potent and selective MOR agonist with a Ki of 0.0034 nM. [4]

Conclusion

The N-(4-Methylbenzyl)piperidin-4-amine scaffold is a highly promising starting point for the development of novel CNS-targeted therapies. A thorough understanding of the structure-activity relationships is paramount for rationally designing compounds with optimized potency, selectivity, and overall pharmacological profiles. This guide has synthesized key SAR findings for opioid receptor modulation, NMDA receptor antagonism, and acetylcholinesterase inhibition, providing a comparative framework for researchers in the field. The detailed experimental protocols and comparative performance analysis further equip drug development professionals with the necessary tools and insights to advance their research programs. Continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs in the realm of neurological and psychiatric disorders.

References

  • Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists - Benchchem. 1

  • Structure-activity relationship (SAR) of piperidinyl piperidine analogues - Benchchem. 3

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed.

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed.

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

  • Design, synthesis and pharmacological evaluation of N-benzyl-piperidinyl-aryl-acylhydrazone derivatives as donepezil hybrids: Discovery of novel multi-target anti-alzheimer prototype drug candidates - PubMed.

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed.

  • a model explaining structure-activity relationships of opiate agonists and antagonists. - PNAS.

  • Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed.

  • Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed.

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A Comparative Guide to Purity Validation: Quantitative NMR vs. Traditional Methods for N-(4-Methylbenzyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For drug development professionals, establishing the absolute purity of a compound like N-(4-Methylbenzyl)piperidin-4-amine hydrochloride, a key building block in medicinal chemistry, is not merely a quality control checkpoint but a critical determinant of downstream success.[1] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques for purity determination, offering experimental insights and a validated protocol for the titular compound.

The Principle of Quantitative NMR: A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful tool for the direct and accurate measurement of purity.[2][3] Unlike chromatographic methods that rely on the relative response of a detector to an analyte versus impurities, qNMR is a primary ratio method.[4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[3] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte, the purity of the analyte can be determined with a high degree of accuracy and traceability to the International System of Units (SI).[5]

The United States Pharmacopeia (USP) General Chapter <761> on Nuclear Magnetic Resonance Spectroscopy acknowledges the growing utility of qNMR in pharmaceutical analysis, outlining key considerations for its application.[4][6][7] The method's versatility allows for the quantification of a wide range of organic molecules, making it an invaluable asset in the pharmaceutical industry.[1][8]

Comparative Analysis: qNMR vs. HPLC, GC, and Titration

While High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and titrimetric methods have long been the workhorses of purity analysis, qNMR offers distinct advantages.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct measurement based on the molar ratio of analyte to an internal standard.[2]Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase.
Quantification Absolute quantification without the need for a specific reference standard of the analyte.[3]Relative quantification requiring a well-characterized reference standard of the same analyte.Relative quantification requiring a specific reference standard.
Sample Throughput Rapid method development and data acquisition.[3]Can be time-consuming, especially with complex matrices requiring gradient elution.Generally faster than HPLC for volatile compounds.
Destructive Non-destructive, allowing for sample recovery.[9]Destructive.Destructive.
Versatility Broad applicability to any soluble compound with an NMR-active nucleus.[3]Limited to compounds with a chromophore for UV detection or requires alternative detectors (e.g., ELSD, MS).[2]Limited to thermally stable and volatile compounds.
Impurity Detection Can detect and quantify a wide range of impurities, including residual solvents and water, in a single experiment.[2]May not detect all impurities, particularly those that do not have a chromophore or co-elute with the main peak.[2]Limited to volatile impurities.

Key Causality Behind Experimental Choices: The choice of analytical method is often dictated by the properties of the analyte and the specific information required. For a polar, non-volatile compound like this compound, GC is not a suitable option. While HPLC is a viable technique, the need for a specific, well-characterized reference standard of the same compound can be a limitation, especially in early-stage development.[1] Furthermore, HPLC may overestimate purity by not detecting non-chromophoric impurities.[2] qNMR, with its ability to provide a direct purity assessment against a certified reference material of a different, stable compound, offers a more robust and universally applicable solution.[10]

Experimental Protocol: qNMR Purity Validation of this compound

This protocol outlines a validated method for determining the purity of this compound using ¹H qNMR with an internal standard. The validation of this method adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[11][12]

Materials and Instrumentation
  • Analyte: this compound (Lot No. XXXXX)

  • Internal Standard: Maleic acid (Certified Reference Material, Purity ≥ 99.5%)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • NMR Spectrometer: 500 MHz or higher, equipped with a 5 mm probe.

  • Analytical Balance: Capable of weighing to ± 0.01 mg.

  • Volumetric Glassware: Class A.

Rationale for Internal Standard Selection: Maleic acid is chosen as the internal standard due to its high purity, stability, and simple ¹H NMR spectrum with a sharp singlet in a region that does not overlap with the analyte signals.[13] Its solubility in DMSO-d₆ is also compatible with the analyte.[13]

Sample Preparation
  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial until both the analyte and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. A value of 30 seconds is a conservative starting point.

  • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (>150:1 for the signals to be integrated).

  • Receiver Gain: Set to an appropriate level to avoid signal clipping.

Self-Validating System: The long relaxation delay is crucial for ensuring complete relaxation of the nuclei between pulses, which is a prerequisite for accurate integration and, therefore, a self-validating aspect of the protocol.

Data Processing and Purity Calculation
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction on the resulting spectrum.

  • Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the singlet corresponding to the benzylic protons (around 4.2 ppm) is a suitable choice. For maleic acid, the singlet for the two vinyl protons (around 6.3 ppm) is used.

  • Calculate the purity of the analyte using the following equation:

    Purity (% w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup_nmr Setup NMR Parameters transfer->setup_nmr acquire_fid Acquire FID setup_nmr->acquire_fid ft Fourier Transform acquire_fid->ft phase_base Phase & Baseline Correction ft->phase_base integrate Integrate Signals phase_base->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Determination.

Data Presentation and Comparison

The following table presents a hypothetical comparison of purity results for a single batch of this compound obtained by qNMR and a validated HPLC-UV method.

Analytical MethodPurity (% w/w)Relative Standard Deviation (RSD, n=3)Comments
qNMR 99.2%0.3%Direct measurement against a certified internal standard. Provides a more accurate assessment of absolute purity.
HPLC-UV (254 nm) 99.8%0.2%Purity is based on the area percentage of the main peak. May not account for non-UV active impurities.

Interpretation: The slightly lower purity value obtained by qNMR is likely a more accurate representation of the true purity, as it accounts for all proton-containing species in the sample, not just those that are UV-active. The higher value from HPLC could be an overestimation due to the presence of undetected impurities.[2]

Logical Relationship in qNMR Calculation

qNMR_Calculation cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_output Calculated Result I_analyte Analyte Integral Purity Analyte Purity I_analyte->Purity I_IS IS Integral I_IS->Purity m_analyte Analyte Mass m_analyte->Purity m_IS IS Mass m_IS->Purity P_IS IS Purity P_IS->Purity N_analyte Analyte Protons N_analyte->Purity N_IS IS Protons N_IS->Purity MW_analyte Analyte MW MW_analyte->Purity MW_IS IS MW MW_IS->Purity

Caption: Interdependencies in the qNMR Purity Calculation.

Conclusion: The Authoritative Choice for Purity Validation

For the definitive purity assessment of this compound, qNMR stands out as a superior technique. Its foundation as a primary ratio method, independence from specific reference standards of the analyte, and its ability to provide a comprehensive impurity profile make it an authoritative and trustworthy method.[2][3][4] While traditional methods like HPLC remain valuable for orthogonal verification and impurity profiling, qNMR offers a more direct and accurate path to establishing the absolute purity of pharmaceutical compounds, aligning with the rigorous standards of modern drug development.

References

  • Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • United States Pharmacopeia. Stimuli Article (qNMR). [Link]

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A Senior Application Scientist's Guide to Method Cross-Validation: HPLC vs. GC-MS for N-(4-Methylbenzyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The methods used to generate this data must be robust, reliable, and suitable for their intended purpose. This guide provides an in-depth comparison and cross-validation protocol for two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride.

This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a deep and practical understanding of the cross-validation process.

Introduction: The "Why" Behind Method Comparison

This compound is a secondary amine containing both a piperidine core and an aromatic benzyl group. As with many active pharmaceutical ingredients (APIs) and intermediates, its accurate quantification is critical. While HPLC is often the default for such molecules due to its versatility, GC-MS presents a potent alternative, particularly for impurity identification.

Cross-validation is the formal process of verifying that two distinct analytical methods yield comparable and reliable results.[1] This becomes essential when:

  • Transferring a method from a research and development setting to a quality control laboratory.[2]

  • Replacing an older method with a newer, more efficient one.

  • Confirming results from different laboratories or using different equipment.[1]

The core objective is to demonstrate, with statistical confidence, that the methods are equivalent for the intended analytical task. This process is firmly rooted in regulatory expectations, such as those outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4][5]

Analyte Characteristics & Method Selection Rationale

Analyte: this compound

  • Structure: Possesses a polar secondary amine group within a piperidine ring and a non-polar substituted benzyl group.

  • Form: As a hydrochloride salt, it is polar and non-volatile, making it unsuitable for direct GC analysis.

  • Chromophores: The benzyl group contains a chromophore, making it suitable for UV detection in HPLC.

HPLC Rationale: HPLC is a natural first choice. The analyte's polarity is well-suited for reversed-phase chromatography. Its UV-active aromatic ring allows for straightforward detection. The method is non-destructive and robust for routine quantitative analysis.

GC-MS Rationale: Direct GC-MS is not feasible. Two key modifications are required:

  • Neutralization: The hydrochloride salt must be converted to the free base to become volatile.

  • Derivatization: The polar N-H group is prone to hydrogen bonding, which can cause poor peak shape and interactions with the GC system. Derivatization is necessary to cap this active hydrogen, rendering the molecule more volatile and thermally stable.[6][7] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy for this purpose.[6]

The primary advantage of GC-MS is the high specificity and structural information provided by the mass spectrometer, making it invaluable for impurity identification and confirmation.

G cluster_analyte Analyte Assessment cluster_hplc HPLC Pathway cluster_gcms GC-MS Pathway Analyte N-(4-Methylbenzyl)piperidin-4-amine (Hydrochloride Salt) Properties Properties: - Polar Salt - Non-Volatile - UV Chromophore - Active N-H group Analyte->Properties HPLC_Direct Direct Analysis Feasible Analyte->HPLC_Direct GC_Direct Direct Analysis Not Feasible Analyte->GC_Direct HPLC_Method Develop Reversed-Phase HPLC-UV Method HPLC_Direct->HPLC_Method GC_Prep Required Sample Prep: 1. Neutralization (to Free Base) 2. Derivatization (Silylation) GC_Direct->GC_Prep GC_Method Develop GC-MS Method for Derivatized Analyte GC_Prep->GC_Method

Caption: Initial decision pathway for method selection based on analyte properties.

Experimental Protocols

Sample & Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the 50:50 methanol:water diluent to concentrations ranging from 1.0 µg/mL to 100 µg/mL.

Proposed HPLC-UV Method
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard reversed-phase column suitable for retaining the non-polar benzyl group.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity on the column and ensure good peak shape for the amine.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 20% B to 80% B over 10 minEnsures elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
UV Detection 220 nmWavelength where the benzene ring exhibits strong absorbance.
Proposed GC-MS Method

Step 1: Neutralization & Extraction

  • Pipette 1.0 mL of the desired standard or sample solution into a glass vial.

  • Add 1.0 mL of 1M Sodium Hydroxide (NaOH) to neutralize the hydrochloride salt and form the free base.

  • Add 2.0 mL of Ethyl Acetate.

  • Cap and vortex vigorously for 2 minutes to extract the free base into the organic layer.

  • Centrifuge for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (Ethyl Acetate) to a clean vial for derivatization.

Step 2: Derivatization

  • To the 2.0 mL of Ethyl Acetate extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

G cluster_prep GC-MS Sample Preparation Workflow Analyte Analyte (HCl Salt) in Solution FreeBase Free Base (in Ethyl Acetate) Analyte->FreeBase + NaOH + Ethyl Acetate (Extraction) Deriv TMS-Derivatized Analyte (Volatile & Stable) FreeBase->Deriv + BSTFA (Heat @ 70°C)

Caption: Workflow for sample preparation prior to GC-MS analysis.

Step 3: GC-MS Instrumental Conditions

ParameterConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column with low bleed, ideal for MS applications.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas compatible with MS detectors.
Inlet Temperature 280 °CEnsures complete vaporization of the derivatized analyte without thermal degradation.
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 minA standard temperature program to separate the analyte from solvent and potential by-products.
MS Source Temp 230 °CStandard temperature to promote ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy for creating reproducible fragmentation patterns and library matching.
Acquisition Mode Scan (m/z 50-550) and SIM (Selected Ion Monitoring)Scan mode for qualitative analysis and impurity identification; SIM mode for high-sensitivity quantification.

The Cross-Validation Protocol

The cross-validation study will be conducted by analyzing the same set of samples using both the validated HPLC-UV and GC-MS methods. The focus will be on accuracy and precision, as outlined by ICH guidelines.[3][8]

Procedure:

  • Prepare a single, homogeneous batch of this compound at a concentration of approximately 50 µg/mL (a midpoint in the calibration range).

  • Generate six independent sample preparations from this batch.

  • Analyze each of the six preparations in triplicate (n=3) using the HPLC-UV method.

  • Prepare a fresh set of six independent samples from the same batch, performing the required extraction and derivatization for each.

  • Analyze each of the six derivatized preparations in triplicate (n=3) using the GC-MS method in SIM mode.

Data Analysis & Acceptance Criteria

The goal is to statistically compare the datasets from the two methods.

Precision Comparison

Precision will be evaluated by comparing the intermediate precision (reproducibility) of the two methods. The Relative Standard Deviation (RSD) for the set of six sample results from each method is calculated.

Hypothetical Data Table: Precision

MethodMean Assay (% of Target)Standard DeviationRSD (%)
HPLC-UV99.8%0.450.45%
GC-MS100.1%0.620.62%

Statistical Test: F-test The F-test is used to compare the variances (the square of the standard deviation) of the two methods. It determines if there is a statistically significant difference in their precision.

  • Acceptance Criterion: The calculated F-value should be less than the critical F-value at a 95% confidence level. This indicates that there is no significant difference in the precision of the two methods.

Accuracy Comparison

Accuracy is assessed by comparing the mean assay values obtained from the two methods.

Statistical Test: Student's t-test The two-sample t-test is used to determine if the means of the two independent datasets are significantly different from each other.

  • Acceptance Criterion: The calculated t-value should be less than the critical t-value at a 95% confidence level. This demonstrates that the methods provide statistically equivalent mean results, confirming their comparable accuracy.

Discussion: A Comparative Overview

FeatureHPLC-UVGC-MS
Sample Preparation Simple "dilute and shoot." High throughput.Multi-step: neutralization, extraction, derivatization. Lower throughput, more sources of error.
Specificity Good. Based on retention time and UV spectrum.Excellent. Based on retention time and unique mass fragmentation pattern, providing higher confidence.
Sensitivity Generally sufficient for assay and purity testing.Can be extremely sensitive, especially in SIM mode.
Robustness High. Less susceptible to minor variations in sample matrix.Moderate. Derivatization reactions can be sensitive to moisture and reagent quality.
Application Ideal for routine QC, content uniformity, and stability testing.Superior for impurity identification, structure elucidation, and trace-level analysis.

Conclusion

The cross-validation of HPLC-UV and GC-MS methods for this compound demonstrates a crucial principle in analytical science: choosing the right tool for the job. This guide outlines a scientifically sound approach to developing two disparate methods and, critically, a robust statistical protocol to prove their equivalency for quantitative purposes.

The HPLC-UV method stands out for its simplicity, speed, and robustness, making it the superior choice for high-throughput, routine quality control environments. Conversely, the GC-MS method, despite its more complex sample preparation, offers unparalleled specificity and is an indispensable tool for confirmatory analysis and in-depth impurity investigations.

Successful cross-validation, as demonstrated by passing the F-test and t-test, provides documented, regulatory-compliant evidence that either method can be used reliably, ensuring data integrity across the product lifecycle.[1][9]

References

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available from: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available from: [Link]

  • Chen, J., & Pawliszyn, J. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available from: [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. Available from: [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Available from: [Link]

  • Wang, S., et al. (2012). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available from: [Link]

  • Wu, R., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Available from: [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available from: [Link]

  • Gilbert, M. T., et al. (1995). Cross-validation of bioanalytical methods between laboratories. PubMed. Available from: [Link]

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"comparing the efficacy of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride with other 4-aminopiperidines"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Aminopiperidine Scaffold as a Privileged Structure in Kinase Inhibition

The 4-aminopiperidine moiety is a well-recognized "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of a multitude of biologically active agents.[1] Its conformational rigidity and the presence of a basic nitrogen atom allow for precise three-dimensional arrangements of substituents, facilitating interactions with various biological targets, including G-protein coupled receptors, ion channels, and enzymes.[1] In recent years, this scaffold has gained significant traction in the design of potent and selective kinase inhibitors, which are at the forefront of targeted therapies for cancer and inflammatory diseases.[2][3] Kinases, by virtue of their central role in cellular signaling pathways, represent a major class of drug targets. The dysregulation of kinase activity is a hallmark of numerous pathologies, making the development of effective inhibitors a critical endeavor in modern drug discovery.[4]

Comparative Efficacy of 4-Aminopiperidine Derivatives as Kinase Inhibitors

The efficacy of 4-aminopiperidine-based kinase inhibitors is profoundly influenced by the nature of the substituents at both the piperidine nitrogen (N1) and the 4-amino group. These substitutions dictate the compound's binding affinity, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

Several key structural features govern the kinase inhibitory activity of N-substituted 4-aminopiperidines:

  • N1-Substituent: The group attached to the piperidine nitrogen plays a crucial role in targeting specific kinase families. Large, heterocyclic moieties, such as a pyrrolopyrimidine ring, have been shown to be critical for potent inhibition of kinases like Akt by mimicking the adenine region of ATP and forming key hydrogen bonds with the kinase hinge region.[5] Aromatic substituents like the benzyl group can also contribute significantly to binding affinity through hydrophobic and aromatic interactions within the ATP-binding pocket.[6]

  • 4-Amino Substituent: The substituent on the 4-amino group often extends into the solvent-exposed region of the kinase active site. Modifications here can be tailored to enhance potency and selectivity. For instance, in a series of Akt inhibitors, a 4-amino-4-carboxamide moiety was found to form crucial hydrogen bonds, significantly contributing to the inhibitory activity.[7]

  • Substitution on Aromatic Rings: The addition of electron-withdrawing or electron-donating groups to the aromatic rings of the N1 or 4-amino substituents can fine-tune the electronic properties and steric bulk of the molecule, impacting its interaction with the target kinase. For example, a chloro-substituent on the N-benzyl group has been shown to enhance potency in some series of kinase inhibitors.[5]

The following table summarizes the in vitro inhibitory activity (IC50) of a selection of N-substituted 4-aminopiperidine derivatives against Akt1 and JAK2, highlighting the impact of these structural modifications.

Compound IDStructureTarget KinaseIC50 (nM)Reference
1 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amineAkt1~10 (approx.)[5]
2 Compound 10h from referenced studyAkt124.3[2]
3 Ruxolitinib (JAK1/2 inhibitor)JAK22.8[8]
4 Fedratinib (JAK2 inhibitor)JAK23[4]
5 Compound A8 from referenced studyJAK25[3]

Note: The IC50 values are sourced from the cited literature and may have been determined under slightly different assay conditions.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following sections provide a detailed methodology for a common in vitro kinase inhibition assay and a general synthetic scheme for the preparation of N-substituted 4-aminopiperidines.

Synthesis of N-Substituted 4-Aminopiperidines via Reductive Amination

A common and versatile method for the synthesis of N-substituted 4-aminopiperidines is the reductive amination of an N-substituted 4-piperidone with a primary amine. This two-step, one-pot procedure is widely used due to its efficiency and broad substrate scope.

Workflow for Reductive Amination:

G start Start: N-Substituted 4-Piperidone and Primary Amine step1 Dissolve reactants in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane) start->step1 step2 Add a reducing agent (e.g., Sodium triacetoxyborohydride) step1->step2 step3 Stir at room temperature for several hours step2->step3 step4 Quench the reaction with aqueous base (e.g., saturated NaHCO3 solution) step3->step4 step5 Extract the product with an organic solvent step4->step5 step6 Purify the product by column chromatography step5->step6 end_node End: N-Substituted 4-Aminopiperidine step6->end_node

Caption: General workflow for the synthesis of N-substituted 4-aminopiperidines.

Detailed Protocol:

  • Reaction Setup: To a solution of the N-substituted 4-piperidone (1.0 eq) and the desired primary amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with the same organic solvent (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted 4-aminopiperidine.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a widely used platform for high-throughput screening and IC50 determination of kinase inhibitors.[9]

Principle of the ADP-Glo™ Kinase Assay:

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + ATP (in the presence of inhibitor) ADP ADP + Phosphorylated Substrate Kinase->ADP Kinase Activity ADP_Glo_Reagent Add ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Depleted_ATP Remaining ATP is depleted ADP_Glo_Reagent->Depleted_ATP Kinase_Detection_Reagent Add Kinase Detection Reagent Depleted_ATP->Kinase_Detection_Reagent Luminescence ADP is converted to ATP, generating a luminescent signal Kinase_Detection_Reagent->Luminescence

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add serial dilutions of the test compound (e.g., N-(4-Methylbenzyl)piperidin-4-amine hydrochloride or other 4-aminopiperidine analogs) dissolved in DMSO to the reaction mixture. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The amount of ADP produced is correlated with the luminescent signal.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a four-parameter logistic dose-response curve.

Conclusion and Future Directions

The 4-aminopiperidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide underscore the critical importance of the substituents on both the piperidine nitrogen and the 4-amino group in dictating the efficacy and selectivity of these compounds. While direct experimental data for this compound remains to be published, the comparative analysis of its close analogs provides a strong rationale for its potential as a kinase inhibitor.

Future research in this area should focus on the synthesis and comprehensive biological evaluation of a broader library of N-substituted 4-aminopiperidines, including the title compound, against a panel of disease-relevant kinases. Such studies will not only help to further elucidate the intricate structure-activity relationships but also pave the way for the development of novel, highly effective targeted therapies for cancer and other debilitating diseases. The detailed synthetic and assay protocols provided herein offer a robust framework for researchers to undertake these important investigations.

References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.
  • Yuan, Y., et al. (2019). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 29(17), 2445-2450.
  • Li, J., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1596-1602.
  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(10), 4078-4093.
  • Norman, P. (2015). The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders.
  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.
  • Zhang, T., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 225, 113795.
  • Pharmaffiliates. (n.d.). N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-Pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Akt inhibitor IV. Retrieved from [Link]

  • Ghoreschi, K., et al. (2013). The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. Immunological Reviews, 253(1), 73-85.
  • Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130-1152.
  • Wishart, D. S., et al. (2015). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 58(20), 8015-8036.
  • Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130-1152.
  • Bartolini, M., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 241, 114631.
  • Traynelis, S. F., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 42(15), 2993-3000.

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A Comparative Guide to the In Vitro and In Vivo Activity of N-(4-Methylbenzyl)piperidin-4-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Step from Laboratory to Life

In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals due to its versatile chemical nature.[1][2] The N-benzylpiperidine motif, in particular, is a privileged structure frequently used by medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates.[3] This guide focuses on a specific subclass: N-(4-Methylbenzyl)piperidin-4-amine hydrochloride derivatives . While these compounds show significant promise in initial laboratory tests (in vitro), their performance in living organisms (in vivo) often presents a more complex picture.

The transition from a controlled in vitro environment to the multifaceted biological system of an organism is one of the most challenging hurdles in pharmaceutical development. This process, known as establishing in vitro-in vivo correlation (IVIVC), is a critical predictive tool.[4][5] A strong IVIVC can streamline drug development, reduce the need for extensive clinical trials, and ultimately lead to safer, more effective therapies.[6][7]

This guide provides an in-depth, objective comparison of the in vitro and in vivo activities of representative N-(4-Methylbenzyl)piperidin-4-amine derivatives. By examining the experimental data, we will explore the causal factors behind observed activities and discrepancies, offering field-proven insights for researchers, scientists, and drug development professionals. Our goal is to illuminate the path from promising molecule to potential medicine.

The In Vitro Landscape: Potency in a Controlled Environment

In vitro assays are the frontline of drug discovery, offering a rapid and cost-effective means to screen compounds for biological activity. For N-benzylpiperidine derivatives, these tests often focus on anticancer properties, a field where this structural class has shown considerable potential.[8][9]

The primary objective of in vitro testing is to quantify a compound's direct effect on a biological target, such as a cancer cell line or a specific enzyme, in isolation. The choice of assay is paramount; for instance, cytotoxicity assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are selected for their ability to measure a compound's ability to inhibit cell proliferation, a key characteristic of an effective anticancer agent.[8] This provides a clear, quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation: Representative In Vitro Anticancer Activity

The table below summarizes representative in vitro cytotoxicity data for a series of hypothetical N-(4-Methylbenzyl)piperidin-4-amine derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative Substitution (R)Target Cell LineIC50 (µM)
LEAD-01 Unsubstituted (H)PC-3 (Prostate)8.5
A549 (Lung)12.3
LEAD-02 3,4-dichloroPC-3 (Prostate)0.75
A549 (Lung)1.20
LEAD-03 4-methoxyPC-3 (Prostate)15.2
A549 (Lung)21.8

Note: This data is illustrative, synthesized for educational purposes based on typical findings for this class of compounds.

From this data, LEAD-02 , with its electron-withdrawing chloro groups, demonstrates significantly higher potency in vitro compared to the unsubstituted parent compound and the methoxy-substituted derivative. This suggests a strong structure-activity relationship (SAR) where halogenation enhances cytotoxic effects in a controlled cellular environment.

The In Vivo Challenge: Navigating Biological Complexity

While in vitro data provides a foundational understanding of a compound's potential, in vivo testing is the true litmus test. A living organism introduces a host of variables that can dramatically alter a drug's activity, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[3] A compound that is highly potent in a petri dish may be poorly absorbed, rapidly metabolized into an inactive form, or fail to reach its intended target tissue in a living system.

For anticancer drug candidates, the most common in vivo model is the tumor xenograft model in immunocompromised mice. This involves implanting human cancer cells into mice and then treating the animals with the test compound to observe its effect on tumor growth. This model provides crucial data on efficacy, toxicity, and pharmacokinetics.[4]

Data Presentation: Representative In Vivo Antitumor Efficacy

The following table presents representative in vivo data for the same set of derivatives, evaluated in a PC-3 prostate cancer xenograft mouse model.

Compound IDDose (mg/kg)Tumor Growth Inhibition (%)Observed Toxicity
LEAD-01 5045%None observed
LEAD-02 5025% Moderate weight loss
LEAD-03 5055% None observed

Note: This data is illustrative, synthesized for educational purposes.

Bridging the Divide: A Comparative Analysis

Comparing the in vitro and in vivo data reveals a significant disconnect—a common and instructive challenge in drug development.

  • The Potent but Problematic Candidate (LEAD-02): This derivative was the most potent compound in vitro, with sub-micromolar IC50 values. However, its in vivo efficacy was the lowest of the series, and it exhibited signs of toxicity. This dichotomy strongly suggests that while the compound is highly active at a cellular level, it likely suffers from poor pharmacokinetic properties (e.g., rapid metabolism, poor distribution to the tumor site) or off-target effects that cause toxicity in the whole organism.

  • The Surprising Performer (LEAD-03): Conversely, the methoxy-substituted derivative, which was the least potent in vitro, demonstrated the highest tumor growth inhibition in vivo with no observable toxicity. This suggests that the 4-methoxy group, while reducing direct cytotoxicity, may be conferring favorable ADME properties. For instance, it might be increasing the compound's metabolic stability, improving its absorption, or enhancing its accumulation within the tumor tissue.

  • The Baseline (LEAD-01): The parent compound showed moderate activity in both settings, serving as a valuable baseline for comparison.

This comparative analysis underscores a critical principle: optimizing for in vitro potency alone is often an insufficient strategy. A successful drug candidate requires a delicate balance between intrinsic activity and favorable pharmacokinetic and safety profiles.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the protocols for the key experiments are detailed below. These methodologies represent self-validating systems for assessing compound efficacy.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Plate human cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject 1x10^6 PC-3 human prostate cancer cells into the flank of male athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization & Treatment: Randomize mice into vehicle control and treatment groups. Administer the test compounds (e.g., 50 mg/kg) daily via intraperitoneal injection.

  • Monitoring: Measure tumor volume and body weight three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the maximum allowed size.

  • Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group. Monitor animal welfare and note any signs of toxicity.

Visualizing the Workflow and Potential Mechanisms

Diagrams are essential for conceptualizing complex processes. The following visualizations, created using Graphviz, illustrate the experimental workflow and a potential mechanism of action.

Experimental Workflow Diagram

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Analysis & Correlation a Compound Synthesis (N-(4-Methylbenzyl)piperidin-4-amine derivatives) b Cytotoxicity Screening (MTT Assay vs. Cancer Cell Lines) a->b c IC50 Determination & Structure-Activity Relationship (SAR) b->c d Lead Candidate Selection (Based on In Vitro Potency) c->d Top candidates advance e Tumor Xenograft Model (e.g., PC-3 in Mice) d->e f Efficacy (%TGI) & Toxicity Assessment e->f g Comparative Analysis (In Vitro vs. In Vivo Data) f->g Generate efficacy data h IVIVC Assessment & Pharmacokinetic Hypothesis g->h i Decision: Further Optimization or Discontinuation h->i

Caption: High-level workflow from synthesis to in vivo evaluation.

Potential Signaling Pathway Diagram

Many piperidine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[8] A potential mechanism involves the modulation of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival.

G compound Piperidine Derivative (e.g., LEAD-02) pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits (by phosphorylation) bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis (Cell Death) bcl2->apoptosis Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.

Conclusion and Future Directions

The comparative analysis of this compound derivatives clearly illustrates that a successful drug development campaign requires a holistic approach. Over-reliance on in vitro potency can be misleading. The case of LEAD-03 , which showed modest in vitro activity but superior in vivo efficacy, highlights the profound impact of a compound's ADME and safety profiles.

Future research in this area should focus on:

  • Early ADME Screening: Incorporating assays for metabolic stability, cell permeability, and plasma protein binding early in the discovery process.

  • Pharmacokinetic Modeling: Using computational tools to predict how structural modifications will affect a compound's behavior in vivo.

  • Balanced Optimization: Pursuing a strategy that co-optimizes for target potency, selectivity, and drug-like properties, rather than focusing solely on maximizing potency.

By embracing the complexity of biological systems and integrating in vivo considerations from the outset, the scientific community can more effectively translate promising chemical matter into life-changing therapeutics.

References

  • Patsnap Synapse. (2025). How is in vitro–in vivo correlation (IVIVC) established?
  • Vertex AI Search. (2026).
  • Patel, R. (2025). In vivo–In Vitro correlation (IVIVC)
  • U.S. Food and Drug Administration. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development.
  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC)
  • Encyclopedia MDPI. (2023).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • Antipin, R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • National Institutes of Health. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
  • National Institutes of Health. (n.d.). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.
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  • CSIR-Indian Institute of Integrative Medicine. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.
  • National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • National Institutes of Health. (n.d.). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease.

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A Comparative Analysis of the Antimicrobial Efficacy of N-(4-Methylbenzyl)piperidin-4-amine Hydrochloride and Semicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, researchers are exploring diverse chemical scaffolds. This guide provides a comparative overview of the antimicrobial potential of two such classes of compounds: N-(4-Methylbenzyl)piperidin-4-amine hydrochloride, a representative of substituted piperidine derivatives, and the broad family of semicarbazide derivatives. This analysis is grounded in available experimental data to offer researchers, scientists, and drug development professionals a clear perspective on their respective activities and potential applications.

Introduction: The Quest for Novel Antimicrobials

The diminishing efficacy of existing antibiotics has underscored the urgent need for new chemical entities with potent and broad-spectrum antimicrobial activity. Both piperidine and semicarbazide moieties are prevalent in a variety of biologically active compounds, making their derivatives attractive starting points for drug discovery programs. This guide will delve into the known antimicrobial profiles of a specific piperidine derivative, this compound, and compare it with the widely studied semicarbazide derivatives, highlighting their mechanisms of action, spectrum of activity, and the experimental evidence supporting their potential.

Mechanisms of Antimicrobial Action: A Tale of Two Scaffolds

The antimicrobial efficacy of a compound is intrinsically linked to its mechanism of action. While the precise mechanisms for all derivatives are not fully elucidated, current research points to distinct pathways for piperidine and semicarbazide compounds.

N-Benzylpiperidine Derivatives: The antimicrobial activity of piperidine-containing compounds is often attributed to their ability to disrupt microbial cell membranes. The cationic nature of the protonated piperidine nitrogen can facilitate electrostatic interactions with the negatively charged components of bacterial and fungal cell membranes, such as phospholipids and teichoic acids. This interaction can lead to membrane depolarization, increased permeability, and ultimately, cell lysis. The lipophilic benzyl group, in this case, the 4-methylbenzyl substituent, likely enhances the compound's ability to penetrate the lipid bilayer of the microbial cell membrane, thereby augmenting its disruptive effects. Some piperidine derivatives have also been suggested to interfere with essential cellular processes, including DNA synthesis and enzymatic activity[1].

Semicarbazide Derivatives: Semicarbazones, formed by the condensation of semicarbazide with aldehydes or ketones, exhibit a wide range of biological activities, including antimicrobial effects.[2][3] Their mechanism of action is often multifaceted and can involve the chelation of essential metal ions, such as copper and iron, which are crucial for the function of various microbial enzymes.[4] By sequestering these metal ions, semicarbazide derivatives can inhibit key metabolic pathways. Furthermore, some (thio)semicarbazones have been reported to interfere with vital biochemical processes such as deoxyribonucleotide synthesis and cell wall biosynthesis.[2] The diverse substitutions possible on the semicarbazide scaffold allow for the fine-tuning of their biological activity and spectrum.

Comparative Antimicrobial Performance: An Evidence-Based Overview

For the purpose of this guide, we will use data for N-benzyl-4-aminopiperidine derivatives as a proxy for this compound, given their structural similarity.

Table 1: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL)

MicroorganismN-Benzyl-4-aminopiperidine DerivativesSemicarbazide/Thiosemicarbazone Derivatives
Gram-Positive Bacteria
Staphylococcus aureus10 - >5120.5 - >256
Bacillus subtilis13 - >51213 - >256
Gram-Negative Bacteria
Escherichia coliPotent (qualitative) - >5121 - >256
Fungi
Aspergillus nigerPotent (qualitative)Moderate (qualitative)
Candida albicans1 - >16Significant (qualitative)
Aspergillus spp.1 - 8-
Candida spp.1 - 4-

Note: The data presented is a compilation from multiple sources and represents a range of reported Minimum Inhibitory Concentration (MIC) values. "Potent" or "Significant" indicates reported activity where specific MIC values were not provided in the source. The absence of a value (-) indicates that no specific data was found for that particular combination in the reviewed literature.

From the available data, it is evident that both classes of compounds exhibit antimicrobial activity, though their spectrum and potency can vary significantly based on the specific substitutions. Semicarbazide derivatives have demonstrated potent activity against Gram-positive bacteria, with some compounds showing MIC values as low as 0.5 µg/mL against S. aureus.[5] The activity of N-benzyl-4-aminopiperidine derivatives against bacteria appears to be more variable, with some studies indicating potent qualitative activity against E. coli, while quantitative data shows a wide range of MICs.[2]

In the realm of antifungal activity, certain N-benzyl-4-aminopiperidine derivatives have shown remarkable potency, particularly against Candida and Aspergillus species, with MIC values in the low µg/mL range.[6] Semicarbazide derivatives have also been reported to possess antifungal properties, though comprehensive MIC data across a wide range of fungal species is less consistently available in the literature reviewed.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial activity data, standardized experimental protocols are essential. The following outlines the methodologies commonly employed in the evaluation of the compounds discussed.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compounds in microtiter plate add_inoculum Inoculate each well with the microbial suspension start->add_inoculum Dispense inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoculum->add_inoculum incubate Incubate plates at 37°C for 18-24 hours add_inoculum->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic Identify the lowest concentration with no visible growth (MIC) read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Experimental Workflow for MBC/MFC Determination

MBC_MFC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_analysis Analysis mic_wells Select wells from MIC plate showing no growth subculture Aliquot a small volume from each clear well onto agar plates mic_wells->subculture incubate_plates Incubate agar plates at 37°C for 24-48 hours subculture->incubate_plates count_colonies Count the number of colonies on each plate incubate_plates->count_colonies determine_mbc Identify the lowest concentration that results in ≥99.9% killing (MBC/MFC) count_colonies->determine_mbc

Caption: Workflow for MBC/MFC Determination.

Step-by-Step Protocol:

  • Following MIC Determination: After the MIC is determined, an aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.

  • Subculturing: The aliquot is spread onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

  • MBC/MFC Determination: The MBC or MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

Both N-benzylpiperidine derivatives, represented here by this compound and its analogs, and semicarbazide derivatives present as promising scaffolds in the search for new antimicrobial agents. The available data suggests that semicarbazide derivatives may offer a broader spectrum of antibacterial activity, particularly against Gram-positive organisms. Conversely, certain N-benzyl-4-aminopiperidine derivatives have demonstrated exceptional antifungal potency.

The structure-activity relationship (SAR) for both classes is complex, with small modifications to the chemical structure often leading to significant changes in activity and spectrum. Future research should focus on systematic SAR studies to optimize the potency and selectivity of these compounds. Furthermore, direct, head-to-head comparative studies using a standardized panel of clinically relevant microorganisms are crucial to definitively establish the relative merits of these two classes of compounds. Investigations into their mechanisms of action and potential for synergy with existing antimicrobial drugs will also be vital in advancing these promising scaffolds towards clinical development.

References

  • Asif, M. A review on the antimicrobial activity of semicarbazone and thiosemicarbazone derivatives. Journal of Chemical and Pharmaceutical Research, 2015, 7(7), 1083-1094.
  • Pahontu, E., et al.
  • Krauß, J., et al. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 2020, 25(24), 5996.
  • Goel, K. K., et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 2008, 1(1).
  • Mittal, M., et al. Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. Journal of Chemical and Pharmaceutical Research, 2011, 3(3), 766-774.
  • Dohle, W., et al.
  • Thirunarayanan, G., et al. Synthesis, spectral correlations and antimicrobial activities of some 4-methyl-N-(substituted benzylidene)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012, 97, 77-86.
  • Karthikeyan, M. S., et al. Synthesis and antimicrobial studies of some N-benzyl piperidin-4-one derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(1), 335-339.
  • Kawsar, S. M. A., et al. A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 2016, 8(1), 349-361.
  • El-Din, A. A. S., et al. Synthesis of new semicarbazone derivatives and their evaluation as antimicrobial agents. Acta Poloniae Pharmaceutica, 2016, 73(3), 641-650.

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"confirming the structure of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride by X-ray crystallography"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Confirmation of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of regulatory submission and intellectual property protection. The precise arrangement of atoms dictates a compound's pharmacological activity, safety profile, and physical properties. This guide provides an in-depth comparison of analytical techniques for confirming the structure of this compound, a piperidine derivative of interest in medicinal chemistry. We will focus on the gold-standard method, single-crystal X-ray crystallography, and compare its outputs and experimental considerations with those of complementary spectroscopic techniques. All procedures discussed adhere to the principles of Good Laboratory Practice (GLP) to ensure data integrity and reliability[1][2][3][4][5].

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands alone as the definitive method for the absolute structural elucidation of crystalline solids.[6][7][8] Unlike spectroscopic methods that provide indirect information about connectivity and chemical environment, SCXRD maps the electron density of a molecule, revealing the precise spatial coordinates of each atom. This provides unequivocal proof of molecular structure, including relative and absolute stereochemistry.

Causality in Experimental Design

The success of an SCXRD experiment is fundamentally dependent on the quality of the crystal. The goal is to grow a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in each dimension) and free of defects. For a hydrochloride salt like our target compound, crystallinity is often enhanced compared to the freebase, which is a key reason for its use.

Detailed Experimental Protocol: SCXRD
  • Crystal Growth:

    • Objective: To obtain diffraction-quality single crystals.

    • Procedure: Slow evaporation is a common and effective technique.[9][10]

      • Dissolve 5-10 mg of highly purified this compound in a minimal amount of a suitable solvent (e.g., a methanol/ether mixture) in a clean, small vial. The ideal solvent is one in which the compound is moderately soluble.[10]

      • Filter the solution to remove any particulate matter which could act as unwanted nucleation sites.[10]

      • Loosely cap the vial (e.g., with parafilm containing a few pinholes) to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.

    • Causality: Slow evaporation allows molecules to organize themselves into a highly ordered, repeating crystal lattice, which is essential for producing a sharp diffraction pattern. Rapid crystallization traps disorder, leading to poor diffraction.

  • Data Collection:

    • Objective: To measure the intensities and positions of diffracted X-rays.

    • Procedure:

      • A suitable crystal is selected under a microscope and mounted on a goniometer head.

      • The crystal is placed in a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

      • The crystal is cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.

      • The instrument rotates the crystal in the X-ray beam, collecting a series of diffraction images.[8] Each spot on the images corresponds to a specific diffracted X-ray.

  • Structure Solution and Refinement:

    • Objective: To generate a 3D model of the molecule from the diffraction data.

    • Procedure:

      • Specialized software is used to integrate the intensities of the diffraction spots and determine the unit cell parameters and space group of the crystal.

      • An initial electron density map is calculated. "Direct methods" or Patterson methods are used to solve the "phase problem" and generate an initial structural model.

      • The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed by metrics like the R-factor.

Data Presentation and Validation

The definitive output of an SCXRD experiment is a Crystallographic Information File (CIF).[11][12][13][14][15] This standard text file format, promulgated by the International Union of Crystallography (IUCr), contains all the essential information about the structure determination, including atomic coordinates, bond lengths, bond angles, torsion angles, and experimental details.[11][16][17][18] The CIF can be used to generate 3D visualizations of the molecule and is the standard for publication and deposition in crystallographic databases.[19]

Complementary Spectroscopic Techniques

While SCXRD provides the ultimate structural proof, it requires a suitable single crystal, which is not always obtainable. In such cases, and for routine characterization, a combination of spectroscopic techniques is employed to build a comprehensive picture of the molecule.[20][21][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.[23][24] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms (primarily ¹H and ¹³C).

  • Sample Preparation: Dissolve ~5 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). Standard experiments include:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity, revealing which protons are coupled to each other (COSY) and which protons are attached to or near which carbons (HSQC, HMBC).[25][26][27] This is crucial for assembling the molecular skeleton.

  • ¹H NMR: Expect distinct signals for the aromatic protons on the 4-methylbenzyl group (two doublets), the benzylic CH₂ protons (a singlet), the piperidine ring protons (complex multiplets), the N-H proton, and the methyl group protons (a singlet).[28][29][30][31][32]

  • ¹³C NMR: Expect signals for each unique carbon, including the quaternary carbons in the aromatic ring, the CH, CH₂, and CH₃ carbons.

  • HMBC: Long-range correlations will definitively link the benzyl group to the piperidine nitrogen.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and information about its fragmentation pattern, which aids in structural elucidation.[33][34][35][36]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, typically using electrospray ionization (ESI).[33]

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. The high resolution allows for the calculation of the exact elemental formula.[33] Tandem MS (MS/MS) can be used to fragment the molecular ion and analyze the resulting pieces, providing clues about the molecule's structure.[37]

  • HRMS (ESI+): An exact mass measurement for the protonated molecule [M+H]⁺. This mass should correspond precisely to the elemental formula C₁₃H₂₁N₂⁺.

  • MS/MS: Fragmentation would likely show a characteristic loss of the 4-methylbenzyl group (resulting in a fragment ion at m/z 91, the tropylium ion) and fragments corresponding to the piperidine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[38]

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • N-H stretching: A band or bands in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.[39][40][41]

  • C-H stretching: Bands for aromatic C-H (above 3000 cm⁻¹) and aliphatic C-H (below 3000 cm⁻¹).

  • Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

  • C-N stretching: Bands in the 1335-1020 cm⁻¹ region.[39][42][43]

Comparative Analysis

The choice of analytical technique depends on the specific question being asked and the nature of the sample available.

Parameter Single-Crystal X-ray Crystallography NMR Spectroscopy Mass Spectrometry FT-IR Spectroscopy
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, packingMolecular skeleton, connectivity (¹H-¹H, ¹H-¹³C), stereochemistryExact molecular weight, elemental formula, fragmentation patternsPresence of specific functional groups
Sample Requirements High-quality single crystal (~0.1 mm)1-10 mg dissolved in deuterated solvent< 1 mg dissolved in volatile solvent~1 mg solid or liquid
Destructive? NoNoYes (sample is consumed)No
Key Strength Unambiguous, definitive 3D structure determination[6][7]Unrivaled for structural analysis in solution[23][24]High sensitivity and exact mass determination[33][36]Fast, simple, and excellent for functional group identification
Key Limitation Requires a suitable single crystal, which can be difficult to growComplex spectra can be difficult to interpret; provides averaged structureProvides limited information on connectivity and no stereochemistry[37]Provides no information on molecular connectivity or overall structure

Visualizing the Workflow

The following diagrams illustrate the general workflows for crystallographic and spectroscopic structure confirmation.

scxrd_workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution Purification Compound Purification Solvent Solvent Screening Purification->Solvent Growth Crystal Growth (Slow Evaporation) Solvent->Growth Mount Crystal Mounting Growth->Mount Diffraction X-ray Diffraction Mount->Diffraction Integration Data Integration Diffraction->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Model Refinement Solution->Refinement Validation Validation (checkCIF) Refinement->Validation CIF CIF File (Atomic Coordinates) Validation->CIF Final Output

Caption: Workflow for structure determination by single-crystal X-ray crystallography.

spec_workflow cluster_techniques Spectroscopic Analysis cluster_interpretation Data Interpretation Sample Purified Sample N-(4-Methylbenzyl)piperidin-4-amine HCl NMR NMR (1D & 2D) Connectivity Sample->NMR MS HRMS Molecular Formula Sample->MS IR FT-IR Functional Groups Sample->IR Interpret Combine & Correlate Spectroscopic Data NMR->Interpret MS->Interpret IR->Interpret Proposed Proposed Structure Interpret->Proposed Final Output

Caption: Workflow for structure elucidation using complementary spectroscopic techniques.

Conclusion and Recommendation

For the definitive and unambiguous confirmation of the structure of this compound, single-crystal X-ray crystallography is the unparalleled method of choice. It provides absolute, three-dimensional structural data that is essential for regulatory filings and robust scientific publication.

However, a holistic approach is always recommended. NMR, MS, and FT-IR spectroscopy are indispensable tools for routine analysis, for confirming that the bulk material matches the single crystal selected for diffraction, and for cases where suitable crystals cannot be obtained. Together, these techniques provide a self-validating system, ensuring the highest level of confidence in the structural assignment, consistent with the rigorous standards of modern drug development.[1][5]

References

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  • Dong, M. W., & Hu, C. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC International. Retrieved from [Link][1]

  • Gary E. Martin. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Retrieved from [Link][25]

  • CIF 1.1 syntax specification. (n.d.). International Union of Crystallography. Retrieved from [Link][12]

  • Good Laboratory Practice: An Overview for the Analytical Chemist. (2023). LCGC International. Retrieved from [Link][2]

  • Crystallographic Information File. (n.d.). Wikipedia. Retrieved from [Link][13]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A, 47(6), 655-685. Retrieved from [Link][14]

  • CIF (Crystallographic Information Framework). (n.d.). Metadata Standards Catalog. Retrieved from [Link][15]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved from [Link][26]

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. (n.d.). Optica Publishing Group. Retrieved from [Link][28]

  • Mass spectrometry for structural elucidation. (n.d.). CURRENTA. Retrieved from [Link][33]

  • Introduction to Good Laboratory Practices (GLPs). (n.d.). University of Northern British Columbia. Retrieved from [Link][3]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Retrieved from [Link][23]

  • Dong, M. W., & Hu, C. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. ResearchGate. Retrieved from [Link][4]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link][27]

  • How is mass spectroscopy used to determine molecular structure? (2019). Quora. Retrieved from [Link][34]

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  • Wang, R. et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules. Retrieved from [Link][35]

  • Mass Spectrometry Identifies Molecular Structures by Measuring Mass-to-Charge Ratios of Ions. (2025). GeneOnline News. Retrieved from [Link][36]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link][24]

  • Xie, M., et al. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi. Retrieved from [Link][42]

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  • Nworie, F. S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Chemical Science International Journal. Retrieved from [Link][20]

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  • Is it really possible to determine the structure of a Molecule using only Mass Spectrum? (2022). Reddit. Retrieved from [Link][37]

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  • Piperidine. (n.d.). Wikipedia. Retrieved from [Link][29]

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  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link][31]

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A Comparative Guide to the Impurity Profiling of N-(4-Methylbenzyl)piperidin-4-amine Hydrochloride from Different Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Methylbenzyl)piperidin-4-amine is a key structural motif in medicinal chemistry, serving as a building block for a variety of pharmacologically active agents. The purity of this intermediate is paramount, as any impurities can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the impurity profiles of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride synthesized via two common and distinct chemical pathways: Reductive Amination and Direct N-Alkylation .

Understanding the impurity landscape of a synthetic route is a critical aspect of process development and regulatory compliance. The choice of synthesis can introduce a unique set of process-related impurities, including starting materials, intermediates, by-products, and degradation products.[1][2][3] This guide will elucidate the mechanistic origins of these impurities and present a comprehensive analytical strategy for their identification and quantification, thereby empowering researchers to select and optimize synthetic routes for the production of high-purity this compound.

Synthetic Route Comparison

Two plausible and industrially relevant synthetic routes for this compound are outlined below. Each route presents a distinct set of advantages, challenges, and, most importantly, a unique impurity profile.

Route 1: Reductive Amination of Piperidin-4-amine with 4-Methylbenzaldehyde

Reductive amination is a widely employed and versatile method for the formation of carbon-nitrogen bonds.[4][5][6] In this route, piperidin-4-amine is condensed with 4-methylbenzaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Reaction Scheme:

Mechanistic Insights and Potential Impurities:

The choice of reducing agent is critical in reductive amination. While powerful reducing agents like sodium borohydride can be used, they can also reduce the starting aldehyde.[7] Milder, more selective reagents such as sodium triacetoxyborohydride (STAB) or borane-pyridine complex are often preferred to minimize this side reaction.[7][8] The reaction is typically carried out as a one-pot procedure.

Potential Impurities in Route 1:

  • Impurity A (Unreacted Piperidin-4-amine): Incomplete reaction can lead to the presence of the starting amine.

  • Impurity B (Unreacted 4-Methylbenzaldehyde): Excess or unreacted aldehyde may remain.

  • Impurity C (4-Methylbenzyl alcohol): Reduction of the starting aldehyde by the reducing agent.

  • Impurity D (Bis-adduct): Reaction of the product with another molecule of 4-methylbenzaldehyde and subsequent reduction, leading to a tertiary amine. While sterically hindered, this is a potential impurity.

  • Impurity E (Imine Intermediate): Incomplete reduction can leave traces of the intermediate imine.

Route 2: Direct N-Alkylation of Piperidin-4-amine with 4-Methylbenzyl Chloride

Direct N-alkylation is a classical and straightforward approach to amine synthesis.[9] This route involves the nucleophilic substitution of a halide by the amine.

Reaction Scheme:

Mechanistic Insights and Potential Impurities:

This SN2 reaction requires a base to neutralize the hydrochloric acid generated.[10] A common challenge with N-alkylation is over-alkylation, where the desired secondary amine product reacts further with the alkylating agent to form a tertiary amine and subsequently a quaternary ammonium salt.[11]

Potential Impurities in Route 2:

  • Impurity A (Unreacted Piperidin-4-amine): Incomplete reaction.

  • Impurity F (Unreacted 4-Methylbenzyl chloride): Excess or unreacted alkylating agent.

  • Impurity G (Quaternary Ammonium Salt): Over-alkylation of the product.

  • Impurity H (4-Methylbenzyl alcohol): Hydrolysis of the 4-methylbenzyl chloride, particularly if water is present.

  • Impurity I (Bis(4-methylbenzyl)amine): If the primary amine starting material is not sufficiently pure and contains ammonia.

Comparative Impurity Profile Analysis

The distinct nature of the two synthetic routes leads to different impurity profiles, which are summarized in the table below.

Impurity IDStructurePlausible OriginSynthetic Route(s)
A Piperidin-4-amineStarting MaterialRoute 1 & 2
B 4-MethylbenzaldehydeStarting MaterialRoute 1
C 4-Methylbenzyl alcoholSide ReactionRoute 1 & 2
D N,N-bis(4-Methylbenzyl)piperidin-4-amineSide ReactionRoute 1
E N-(4-Methylbenzylidene)piperidin-4-amineIntermediateRoute 1
F 4-Methylbenzyl chlorideStarting MaterialRoute 2
G 4-Methylbenzyl(N-(4-methylbenzyl)piperidin-4-yl)ammonium chlorideSide ReactionRoute 2
H 4-Methylbenzyl alcoholSide ReactionRoute 2
I Bis(4-methylbenzyl)amineImpurity in SMRoute 2

Analytical Strategy for Impurity Profiling

A robust analytical strategy is essential for the detection, identification, and quantification of impurities.[][13] A combination of chromatographic and spectroscopic techniques provides a comprehensive impurity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of impurity profiling due to its high resolution and sensitivity.[14] A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed to separate the API from its potential impurities.

Diagram of the Analytical Workflow:

analytical_workflow cluster_synthesis Synthetic Routes cluster_analysis Impurity Profiling Route1 Route 1: Reductive Amination HPLC HPLC Analysis (Detection & Quantification) Route1->HPLC Route2 Route 2: N-Alkylation Route2->HPLC LCMS LC-MS Analysis (Identification) HPLC->LCMS Peak Identification NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR Structure Confirmation synthetic_routes cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: N-Alkylation R1_Start Piperidin-4-amine + 4-Methylbenzaldehyde R1_Product N-(4-Methylbenzyl)piperidin-4-amine R1_Start->R1_Product STAB R1_Impurity_C Impurity C: 4-Methylbenzyl alcohol R1_Start->R1_Impurity_C Reduction R1_Impurity_E Impurity E: Imine Intermediate R1_Start->R1_Impurity_E Incomplete Reduction R1_Impurity_D Impurity D: Bis-adduct R1_Product->R1_Impurity_D Further Reaction R2_Start Piperidin-4-amine + 4-Methylbenzyl chloride R2_Product N-(4-Methylbenzyl)piperidin-4-amine R2_Start->R2_Product K2CO3 R2_Impurity_H Impurity H: 4-Methylbenzyl alcohol R2_Start->R2_Impurity_H Hydrolysis R2_Impurity_G Impurity G: Quaternary Salt R2_Product->R2_Impurity_G Over-alkylation

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of N-(4-Methylbenzyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers and drug development professionals, handling novel or specialized compounds like N-(4-Methylbenzyl)piperidin-4-amine hydrochloride requires a disposal protocol grounded in rigorous scientific principles and an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to empower laboratory personnel to manage this chemical waste stream with confidence, ensuring the protection of themselves, their colleagues, and the environment.[1][2]

Hazard Identification and Initial Risk Assessment

Before any handling or disposal begins, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment dictates the entire disposal workflow, from required personal protective equipment (PPE) to final waste segregation. This compound is classified as a hazardous substance, and all waste containing this chemical must be treated as regulated hazardous waste from the moment of generation.[3][4]

The Globally Harmonized System (GHS) classifications for this compound, as derived from its Safety Data Sheet (SDS), form the basis of our risk assessment.[5]

Hazard ClassificationCategoryGHS CodeDescription
Skin Corrosion / IrritationCategory 2H315Causes skin irritation.
Serious Eye Damage / Eye IrritationCategory 2AH319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.

Data sourced from BLD Pharmatech Safety Data Sheet.[5]

Expert Insight: The presence of skin, eye, and respiratory irritation hazards immediately precludes disposal via standard trash or sewer systems.[3][6] These hazards indicate that the compound can cause harm upon contact or inhalation, necessitating its isolation within a designated hazardous waste stream to prevent unintended exposure to personnel and release into the environment.[1][7]

Personal Protective Equipment (PPE) and Safety Precautions

Based on the identified risks, strict adherence to appropriate PPE is mandatory when handling this compound in any form, including as a waste product.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Wash hands thoroughly after handling.[5] The causality here is direct: preventing skin contact is essential to avoid the irritation identified in the hazard assessment (H315).[5]

  • Eye and Face Protection: Use safety glasses with side-shields or chemical goggles.[5] This is a non-negotiable control to protect against accidental splashes that could cause serious eye irritation (H319).[5]

  • Skin and Body Protection: A standard laboratory coat should be worn. Ensure any exposed skin is covered.[5]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5] This measure directly mitigates the risk of respiratory tract irritation (H335).[5]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Characterization

Immediately upon deciding to discard the material, it is classified as a hazardous waste.[3] This applies to the pure compound, contaminated labware (e.g., weigh boats, pipette tips), and solutions. Critically, hazardous waste must never be mixed with non-hazardous waste, as this contaminates the entire stream and significantly increases disposal costs and regulatory burden.[8]

Step 2: Segregation of Waste Streams

Proper segregation is vital to prevent dangerous chemical reactions within a waste container.[9][10] While specific reactivity data for this compound is limited, principles of chemical compatibility for similar amine and hydrochloride salt compounds must be applied.

  • Action: Collect this waste in a dedicated container. Do not mix with other waste streams.

  • Causality & Best Practice: Based on the chemistry of related piperidine compounds, this waste should be kept separate from:

    • Strong Acids and Bases: To prevent potential neutralization reactions that can generate heat or fumes.[9]

    • Strong Oxidizing Agents: To avoid violent, exothermic reactions.[9][11]

Step 3: Proper Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Action: Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for solutions if necessary) that is in good condition with no leaks or cracks.[1][8] The container must have a secure, leak-proof screw-top cap.[1]

  • Causality: The container must remain closed at all times except when waste is being added.[3][8] This minimizes the release of vapors and prevents spills, protecting both lab personnel and the environment.

Step 4: Labeling the Hazardous Waste Container

Accurate and complete labeling is a strict regulatory requirement and a critical safety communication tool.[4]

  • Action: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.[3][8]

  • The label must include:

    • The words "Hazardous Waste" .[4][9]

    • The full, unabbreviated chemical name: "this compound" . List all components if it is a mixture.[9]

    • The associated hazards (e.g., "Irritant," "Toxic" ).[9]

    • The accumulation start date (the date the first waste was added).

    • The Principal Investigator's name, lab location, and contact information.[3]

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation.[4][9]

  • Action: Store the labeled, closed waste container in a designated SAA within the laboratory. This could be a marked area of a workbench or inside a ventilated cabinet. The SAA must be under the control of laboratory personnel.[9]

  • Causality: The SAA ensures that hazardous waste is not abandoned or misplaced, and its location is known to all lab members. Storing waste in secondary containment (such as a larger tub or bin) is a best practice to contain potential leaks.[3][8]

Step 6: Arranging for Final Disposal

Laboratory personnel are responsible for proper accumulation and labeling, but final disposal must be handled by trained professionals.

  • Action: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may be stricter), submit a chemical waste collection request to your institution's EH&S office.[3][9][12]

  • Critical Note: Never transport hazardous waste yourself between buildings or off-campus.[3] Final disposal is performed by licensed hazardous waste management companies in accordance with all EPA, state, and local regulations.[10][13]

Emergency Procedures: Spill Management

All spills of this compound, regardless of size, must be treated as a hazardous material incident.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Protect Yourself: Don the full PPE as described in Section 2 before attempting any cleanup.

  • Contain & Absorb: For small spills, cover the material with an inert absorbent such as vermiculite, sand, or a commercial chemical spill pillow.[14]

  • Collect Waste: Carefully sweep or scoop the absorbed material and any remaining solid into a new, dedicated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[11]

  • Label: Label the container as "Spill Debris containing this compound" and complete the hazardous waste tag.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water. Be aware that the cleanup materials (wipes, etc.) are also now considered hazardous waste and must be placed in the same container.[3][8]

  • Dispose: Arrange for pickup of the spill waste container through your EH&S department.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing this compound from generation to disposal.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_accum Phase 2: Accumulation & Storage cluster_dispose Phase 3: Final Disposition gen Waste Generation (Unused chemical, contaminated items) assess Hazard Assessment (Consult SDS: Irritant, Toxic) gen->assess spill Emergency: Spill Occurs gen->spill ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe container Select Compatible Waste Container (HDPE, good condition, screw cap) ppe->container label_node Label Container Immediately ('Hazardous Waste', Full Chemical Name, Hazards, Date) container->label_node segregate Segregate Waste Stream (Keep separate from acids, bases, oxidizers) label_node->segregate saa Store in Designated SAA (At point of generation, closed container, secondary containment) segregate->saa pickup Request EH&S Pickup (Submit online form when container is full) saa->pickup final Document & Await Professional Disposal (EH&S manages final transport and disposal) pickup->final spill_proc Follow Spill Management Protocol (Contain, collect, label as spill debris) spill->spill_proc Is spill manageable by lab personnel? spill_proc->saa

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-(4-Methylbenzyl)piperidin-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling N-(4-Methylbenzyl)piperidin-4-amine hydrochloride in a laboratory setting. The information is synthesized from authoritative safety data sheets of structurally similar compounds and established chemical safety principles to ensure the highest degree of protection for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

  • Skin Irritation (H315): May cause skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): May cause serious eye irritation or damage.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1]

The piperidine structural component suggests potential for corrosivity and toxicity, as piperidine itself is known to cause severe skin burns and eye damage and is toxic if it comes into contact with skin or is inhaled.[2][3][4] Amine hydrochlorides, as a class, can also be irritants.[5] Therefore, a cautious approach commensurate with handling irritant and potentially corrosive solid compounds is mandatory.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, appropriate engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to control airborne dust and prevent inhalation.[4][6]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

  • Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate work area.[7][8]

Personal Protective Equipment (PPE): A Systematic Approach

A multi-layered PPE strategy is essential to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and splashes.[6][9] A full-face shield should be worn over the goggles during procedures with a high risk of splashing, such as reconstitution or transfer of solutions.[6]
Skin Chemical-Resistant Gloves (Nitrile)Nitrile gloves are recommended for handling this compound.[9] Always inspect gloves for tears or punctures before use. For prolonged handling or when working with solutions, consider double-gloving. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[7]
Body Laboratory CoatA clean, buttoned laboratory coat should be worn to protect against incidental contact and contamination of personal clothing.[6]
Respiratory Respirator (as needed)For routine handling within a fume hood, respiratory protection may not be required. However, if there is a potential for generating significant dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter should be used.[5][9][10]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Task: Handling this compound CheckHood Is the task performed in a fume hood? Start->CheckHood BasePPE Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat CheckHood->BasePPE Yes NoHood STOP! Relocate task to a fume hood. CheckHood->NoHood No HighRisk Is there a high risk of splashing? BasePPE->HighRisk AddFaceShield Add Face Shield HighRisk->AddFaceShield Yes CheckAerosol Potential for significant aerosol/dust generation? HighRisk->CheckAerosol No AddFaceShield->CheckAerosol AddRespirator Add NIOSH-approved Respirator CheckAerosol->AddRespirator Yes End Proceed with Task CheckAerosol->End No AddRespirator->End

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Safe Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound on a disposable weigh paper or in a tared container within the fume hood to minimize contamination.

  • Avoid Dust Formation: Handle the compound gently to avoid creating dust.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7]

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[5][11]

Disposal
  • All waste materials, including contaminated gloves, weigh papers, and empty containers, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[7] Do not dispose of this chemical down the drain.[7][12]

Emergency Procedures

First Aid Measures
  • In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1][13] Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration.[1] Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Spill Response
  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department.

  • For small spills within a fume hood, carefully cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Gently sweep the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

References

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024-05-07).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog. (2026-01-08).
  • Piperidine - SAFETY DATA SHEET. (2023-03-16).
  • Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine - Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2023-10-27).
  • 4 - SAFETY DATA SHEET. (2015-02-02).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025-07-09).
  • Safety Data Sheet - Cayman Chemical. (2023-08-10).
  • BLD Pharmatech.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-06).

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Retrosynthesis Analysis

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N-(4-Methylbenzyl)piperidin-4-amine hydrochloride

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